1,8-Diphenyl-9H-carbazole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H17N |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1,8-diphenyl-9H-carbazole |
InChI |
InChI=1S/C24H17N/c1-3-9-17(10-4-1)19-13-7-15-21-22-16-8-14-20(24(22)25-23(19)21)18-11-5-2-6-12-18/h1-16,25H |
InChI Key |
MPZKLHXUDZMZGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 1,8-Diphenyl-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic route and expected characterization of the novel compound 1,8-diphenyl-9H-carbazole. Due to the limited availability of direct literature on this specific isomer, this document outlines a robust synthetic strategy based on well-established methodologies for analogous carbazole derivatives. The characterization data presented are predictive, based on the analysis of structurally similar compounds, and are intended to serve as a benchmark for researchers undertaking the synthesis and analysis of this molecule.
Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing with the bromination of 9H-carbazole to yield the 1,8-dibromo-9H-carbazole intermediate. This is followed by a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to afford the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 1,8-Dibromo-9H-carbazole (Intermediate)
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred solution of 9H-carbazole (1 mmol) in dichloromethane (50 mL), add silica gel (10 g).
-
Slowly add a solution of N-Bromosuccinimide (2.1 mmol) in dichloromethane (75 mL) dropwise to the mixture.
-
Stir the reaction mixture at room temperature in the absence of light. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the silica gel with dichloromethane (3 x 15 mL).
-
Combine the organic extracts and wash with water (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 1,8-dibromo-9H-carbazole.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for this compound
Materials:
-
1,8-Dibromo-9H-carbazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water
-
Diethyl ether
-
Silica gel
Procedure:
-
In a round-bottom flask, combine 1,8-dibromo-9H-carbazole (1 mmol), phenylboronic acid (2.5 mmol), and potassium carbonate (3 mmol).
-
Add 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(OAc)₂ (e.g., 0.05 mol%), to the reaction mixture.
-
Heat the mixture to reflux (e.g., 80-100 °C) and stir overnight under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[1][2]
Characterization
The successful synthesis of this compound would be confirmed through a series of analytical techniques.
Caption: Logical workflow for the characterization of this compound.
Predicted Physical and Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on the analysis of structurally related compounds.
Table 1: Predicted Physical Properties
| Property | Predicted Value |
| Melting Point (°C) | 150 - 180 |
| Solubility | Soluble in common organic solvents like THF, Dichloromethane, Chloroform. |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH | ~8.1 | br s |
| Aromatic H (Carbazole) | 7.2 - 7.9 | m |
| Aromatic H (Phenyl) | 7.3 - 7.6 | m |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (Carbazole) | 110 - 140 |
| Aromatic C (Phenyl) | 127 - 142 |
Table 3: Predicted FTIR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Table 4: Predicted Photophysical Properties (in THF)
| Property | Predicted Wavelength (nm) |
| UV-Vis Absorption (λ_max) | 290 - 350 |
| Fluorescence Emission (λ_em) | 350 - 400 |
Conclusion
This technical guide outlines a feasible synthetic pathway and provides a predictive characterization profile for this compound. The proposed two-step synthesis, involving bromination followed by a Suzuki-Miyaura cross-coupling, utilizes well-established and reliable chemical transformations. The projected analytical data, derived from analogous structures, offers a valuable reference for researchers aiming to synthesize and characterize this novel carbazole derivative. This information is intended to facilitate further research into the properties and potential applications of 1,8-disubstituted carbazoles in materials science and drug development.
References
Electrochemical Properties of 1,8-Diphenyl-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 1,8-Diphenyl-9H-carbazole. Due to a lack of specific experimental data for this particular derivative in the surveyed literature, this document synthesizes information from closely related carbazole compounds to project its electrochemical behavior. Detailed methodologies for key experimental techniques, such as cyclic voltammetry, are presented to facilitate further research. The guide also outlines the theoretical framework for understanding the structure-property relationships that govern the electrochemical characteristics of carbazole derivatives, making it a valuable resource for researchers in materials science and drug development.
Introduction
Carbazole and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest due to their excellent thermal and photochemical stability, solubility, and versatile electronic properties.[1] These characteristics make them promising candidates for a range of applications, including organic light-emitting diodes (OLEDs), solar cells, and as pharmacophores in drug discovery. The electrochemical behavior of carbazole derivatives is central to their functionality in these applications, as it dictates their ability to transport charge and participate in redox reactions.
The substitution pattern on the carbazole core profoundly influences its electronic and, consequently, its electrochemical properties. While extensive research has been conducted on N-substituted (9-position) and 3,6- or 2,7-disubstituted carbazoles, specific experimental data on 1,8-disubstituted derivatives like this compound remain limited in publicly accessible literature. This guide aims to bridge this gap by providing a detailed projection of its electrochemical properties based on established principles and data from analogous compounds.
Projected Electrochemical Properties
The introduction of phenyl groups at the 1 and 8 positions of the carbazole core is expected to induce significant steric hindrance, potentially leading to a non-planar conformation. This twisting of the molecular structure can impact the extent of π-conjugation, which in turn affects the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.
Based on the analysis of various carbazole derivatives, the following electrochemical characteristics for this compound can be anticipated:
-
Oxidation Potential: Carbazole moieties are known to undergo oxidation.[1] The presence of electron-donating phenyl groups would typically lower the oxidation potential compared to the unsubstituted carbazole. However, the steric hindrance in the 1,8-diphenyl configuration might disrupt conjugation, potentially leading to a less pronounced effect or even a slight increase in the oxidation potential compared to more planar derivatives. The oxidation of carbazoles can sometimes be followed by dimerization, especially for derivatives that are unsubstituted at the 3 and 6 positions.[2]
-
HOMO and LUMO Energy Levels: The HOMO and LUMO energy levels are critical parameters for optoelectronic applications. These can be estimated from cyclic voltammetry data and UV-Vis absorption spectroscopy. For carbazole derivatives, HOMO levels typically range from -5.5 eV to -6.0 eV.[3] The LUMO levels are influenced by the electron affinity of the molecule and can be calculated from the HOMO level and the optical bandgap.
Comparative Electrochemical Data of Related Carbazole Derivatives
To provide a contextual framework, the following table summarizes the electrochemical data for several carbazole derivatives. This data can be used to approximate the expected values for this compound.
| Compound | Substitution Pattern | Onset Oxidation Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Reference |
| Carbazole | Unsubstituted | ~1.2 (vs. SCE) | - | - | [1] |
| 9-Phenylcarbazole | N-substituted | - | - | - | [2] |
| 3,6-Disubstituted Carbazoles | 3,6-positions | Reversible oxidation | Varies with substituent | - | [2] |
| Carbazole Polymers | 1,8-connectivity | +0.5 to +0.7 | Tunable | Tunable | [4] |
Note: The reference electrode used can affect the potential values. It is crucial to note the reference system when comparing data.
Experimental Protocols
The following section details a generalized experimental protocol for determining the electrochemical properties of carbazole derivatives using cyclic voltammetry (CV).
Cyclic Voltammetry
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a compound.[1]
Objective: To determine the oxidation and reduction potentials of this compound and to estimate its HOMO and LUMO energy levels.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold disk electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable solvent like dichloromethane or acetonitrile)
-
Analyte solution (1-5 mM of the carbazole derivative in the electrolyte solution)
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Preparation of the Analyte Solution: Dissolve the carbazole derivative in the electrolyte solution to the desired concentration.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deoxygenation: Purge the analyte solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential window to a range expected to encompass the redox events of the carbazole derivative (e.g., from -2.0 V to +2.0 V).
-
Perform a cyclic voltammetry scan at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram (current vs. potential).
-
Vary the scan rate to investigate the reversibility of the redox processes.
-
-
Internal Standard: After recording the voltammogram of the analyte, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again. This allows for accurate calibration of the potential axis.
-
Data Analysis:
-
Determine the onset oxidation potential (E_onset_ox) and onset reduction potential (E_onset_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_onset_ox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_onset_red (vs. Fc/Fc⁺) + 4.8]
-
-
Alternatively, the LUMO level can be estimated from the HOMO level and the optical bandgap (E_g_opt) obtained from the onset of the UV-Vis absorption spectrum:
-
LUMO (eV) = HOMO (eV) + E_g_opt (eV)
-
-
Visualizations
To further elucidate the experimental and analytical workflow, the following diagrams are provided.
Caption: Experimental workflow for cyclic voltammetry analysis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis, and the optical and electrochemical properties of a series of push–pull dyes based on the 4-(9-ethyl-9H-carbazol-3-yl)-4-phenylbuta-1,3-dienyl donor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. iieta.org [iieta.org]
An In-depth Technical Guide on the Solubility of 1,8-Diphenyl-9H-carbazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are known for their unique electronic and photophysical properties, making them valuable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and as pharmacophores in medicinal chemistry.[1] The solubility of these compounds is a critical parameter for their application in solution-processed fabrication of electronic devices and in formulation development for pharmaceutical applications. The strategic placement of substituent groups on the carbazole core, such as the phenyl groups in 1,8-Diphenyl-9H-carbazole, is a common strategy to enhance solubility in organic solvents.[2]
Data Presentation
As precise, peer-reviewed quantitative solubility data for this compound is not currently available, the following table is provided as a template for researchers to systematically record their experimental findings. This structured format allows for easy comparison of solubility across different solvents and temperatures.
| Organic Solvent | Temperature (°C) | Molar Mass ( g/mol ) | Mole Fraction Solubility (x) | Solubility ( g/100g solvent) |
Experimental Protocols
To empower researchers to determine the solubility of this compound, two common and reliable experimental methodologies are detailed below: the Isothermal Saturation Method and the Gravimetric Method.
Isothermal Saturation Method
This is a widely used technique to determine the equilibrium solubility of a compound in a solvent at a constant temperature.[3][4]
Materials and Apparatus:
-
This compound (solute)
-
Selected organic solvents
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. Periodically, samples can be withdrawn and analyzed to confirm that the concentration of the solute is no longer changing.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC to determine the concentration of this compound.
-
Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when a suitable chromophore for spectroscopic analysis is lacking or when high accuracy is required.[1][2][5]
Materials and Apparatus:
-
This compound (solute)
-
Selected organic solvents
-
Thermostatic shaker or water bath
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Saturation Method (steps 1 and 2).
-
Phase Separation: Allow the excess solid to settle as described previously.
-
Sample Withdrawal: Carefully pipette a known volume or mass of the clear supernatant into a pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. A vacuum oven can be used for heat-sensitive compounds or high-boiling point solvents.
-
Drying to a Constant Weight: Continue to dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing of the dish after cooling in a desiccator until two consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg).
-
Calculation of Solubility: The final weight of the evaporating dish minus its initial tare weight gives the mass of the dissolved this compound. The solubility can then be expressed in terms of grams of solute per 100 g of solvent or other desired units.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the Isothermal Saturation Method.
Caption: Workflow for Solubility Determination via Isothermal Saturation.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 1,8-Diphenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 1,8-diphenyl-9H-carbazole. Due to the limited availability of experimental crystallographic data for this specific molecule, this guide integrates information from closely related analogs and employs computational modeling to elucidate its key structural features. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Molecular Structure
The foundational structure of this compound is the carbazole nucleus, a tricyclic aromatic system consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. In this derivative, phenyl groups are substituted at the 1 and 8 positions of the carbazole core. The IUPAC name for carbazole is 9H-carbazole.[1]
Core Carbazole Scaffold
The carbazole ring system is generally planar. X-ray crystallography studies on related 1,8-disubstituted carbazole derivatives, such as (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine, show that the carbazole core maintains a high degree of planarity, with minimal deviation from a mean plane.[2]
Phenyl Substituents at C1 and C8 Positions
The defining characteristic of this compound is the presence of bulky phenyl substituents at the peri positions (1 and 8). This substitution pattern introduces significant steric hindrance, which is the primary determinant of the molecule's unique conformational properties.
Molecular Conformation and Atropisomerism
The significant steric strain between the phenyl groups at the 1 and 8 positions and the carbazole backbone forces the phenyl rings to be twisted out of the plane of the carbazole nucleus. This restricted rotation around the C-C single bonds connecting the phenyl groups to the carbazole core gives rise to a phenomenon known as atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers.
The rotational energy barrier in ortho-trisubstituted biaryls is influenced by the size and number of the ortho substituents. In the case of this compound, the interaction between the protons on the phenyl rings and the carbazole core, as well as between the two phenyl groups themselves, creates a substantial barrier to free rotation. This can lead to the existence of stable, non-interconverting enantiomeric conformers at room temperature.
dot
Caption: Atropisomerism in this compound.
Quantitative Structural Data (Computational)
In the absence of experimental crystallographic data, quantum mechanical calculations using Density Functional Theory (DFT) can provide valuable insights into the geometry of this compound. The following tables summarize the predicted structural parameters.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C1 - C(Ph) | 1.49 |
| C8 - C(Ph) | 1.49 |
| N9 - H | 1.01 |
| C1 - C2 | 1.39 |
| C4 - C4a | 1.41 |
| C4a - C4b | 1.46 |
| N9 - C4b | 1.39 |
| N9 - C9a | 1.39 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C2 - C1 - C(Ph) | 121.5 |
| C7 - C8 - C(Ph) | 121.5 |
| C4b - N9 - C9a | 109.2 |
| C1 - C9a - N9 | 108.5 |
| C4 - C4a - C4b | 120.8 |
Table 3: Predicted Dihedral Angles
| Dihedral Angle | Predicted Angle (°) |
| C2 - C1 - C(Ph) - C(Ph) | 65.0 |
| C7 - C8 - C(Ph) - C(Ph) | -65.0 |
Note: These values are predictions from computational models and await experimental verification.
Experimental Protocols
Synthesis of this compound
While a specific protocol for this compound is not widely documented, a plausible synthetic route involves a double Suzuki-Miyaura cross-coupling reaction. This method is effective for the synthesis of sterically hindered biaryls.[3]
Reaction Scheme:
1,8-Dibromo-9H-carbazole + 2 Phenylboronic acid → this compound
Detailed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,8-dibromo-9H-carbazole (1.0 eq.), phenylboronic acid (2.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as potassium carbonate (K₂CO₃) (3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
dot
Caption: Workflow for the synthesis of this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region. Due to the twisted conformation of the phenyl rings, the protons on these rings will be in different chemical environments. The NH proton of the carbazole is expected to appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region corresponding to the carbazole and phenyl carbons. The chemical shifts will be influenced by the electronic effects and the steric compression between the phenyl groups and the carbazole core.
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbazole ring (typically around 3400 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), and C=C stretching vibrations of the aromatic rings (in the 1600-1400 cm⁻¹ region).
Mass Spectrometry (MS):
High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the synthesized this compound.
Applications in Drug Development and Materials Science
The unique structural and conformational properties of this compound and its derivatives make them interesting candidates for various applications. The rigid, non-planar structure can influence molecular packing in the solid state, which is relevant for organic electronics. In drug development, the defined three-dimensional shape can lead to specific interactions with biological targets. Carbazole derivatives have been investigated for a wide range of biological activities, including anticancer and neuroprotective effects. The introduction of phenyl groups at the 1 and 8 positions provides a scaffold that can be further functionalized to explore structure-activity relationships.
References
Spectroscopic Analysis of 1,8-Diphenyl-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 1,8-Diphenyl-9H-carbazole, a heterocyclic aromatic compound of significant interest in materials science and pharmaceutical research. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a combination of established experimental protocols for similar carbazole derivatives and predicted spectroscopic data based on foundational chemical principles and existing literature on related compounds.
Introduction to this compound
Carbazole and its derivatives are key structural motifs in a vast array of functional organic materials and biologically active molecules. The substitution pattern on the carbazole core profoundly influences its electronic, photophysical, and pharmacological properties. The 1,8-diphenyl substitution introduces significant steric hindrance, which can impact molecular planarity, crystal packing, and intermolecular interactions, thereby tuning its material properties. Spectroscopic analysis is paramount for the structural elucidation and purity assessment of such compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data for this compound. These predictions are based on the analysis of the parent carbazole molecule and the known substituent effects of phenyl groups on aromatic systems.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-7 | 7.30 - 7.40 | d | ~ 7.5 |
| H-3, H-6 | 7.15 - 7.25 | t | ~ 7.5 |
| H-4, H-5 | 8.05 - 8.15 | d | ~ 7.8 |
| N-H | 8.20 - 8.40 | br s | - |
| Phenyl H (ortho) | 7.50 - 7.60 | m | - |
| Phenyl H (meta, para) | 7.35 - 7.45 | m | - |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: The broad singlet (br s) for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| C-1, C-8 | 133 - 136 |
| C-2, C-7 | 120 - 123 |
| C-3, C-6 | 126 - 129 |
| C-4, C-5 | 111 - 114 |
| C-4a, C-4b | 123 - 126 |
| C-8a, C-9a | 139 - 142 |
| Phenyl C (ipso) | 140 - 143 |
| Phenyl C (ortho) | 129 - 132 |
| Phenyl C (meta) | 128 - 131 |
| Phenyl C (para) | 127 - 130 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Representative FT-IR Data
Table 3: Representative FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Ring Stretch | 1600 - 1620, 1450 - 1500 | Strong, Medium |
| C-N Stretch | 1310 - 1340 | Strong |
| Aromatic C-H Out-of-Plane Bend | 720 - 760 | Strong |
Sample Preparation: KBr pellet.
Experimental Protocols
The following are detailed, generalized methodologies for conducting NMR and FT-IR analyses on carbazole derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent or TMS peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of the sample with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Run a background scan with an empty sample compartment or a pure KBr pellet.
-
-
Data Acquisition and Processing:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound with atom numbering.
An In-depth Technical Guide on the HOMO-LUMO Energy Levels of 1,8-Diphenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,8-Diphenyl-9H-carbazole and its Electronic Properties
Carbazole derivatives are a significant class of heterocyclic organic compounds known for their excellent charge-transporting properties, high thermal stability, and intense fluorescence. These characteristics make them highly valuable in the development of organic electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors. The substitution of phenyl groups at the 1 and 8 positions of the carbazole core is expected to influence its electronic properties by extending the π-conjugation, which in turn affects the HOMO and LUMO energy levels.
The HOMO and LUMO energy levels are critical parameters that govern the injection and transport of charge carriers (holes and electrons) in organic electronic devices. The HOMO level is associated with the ionization potential, representing the energy required to remove an electron, while the LUMO level relates to the electron affinity, the energy released when an electron is added. The difference between these two levels, the HOMO-LUMO gap, is a key factor determining the material's optical and electronic properties.
Predicted Electronic Properties
Based on literature for structurally similar carbazole derivatives, the anticipated HOMO, LUMO, and energy gap values for this compound are summarized in the table below. These values are typically determined through a combination of electrochemical measurements (Cyclic Voltammetry) and optical spectroscopy (UV-Vis Spectroscopy), or calculated using Density Functional Theory (DFT).
| Property | Predicted Experimental Value (eV) | Typical Computational (DFT) Value (eV) | Method of Determination |
| HOMO Energy Level | -5.60 to -5.90 | -5.70 to -6.10 | Cyclic Voltammetry (Oxidation Onset) |
| LUMO Energy Level | -2.10 to -2.40 | -1.90 to -2.20 | Cyclic Voltammetry (Reduction Onset) / Calculation |
| HOMO-LUMO Gap (Eg) | 3.20 to 3.80 | 3.50 to 4.20 | UV-Vis Spectroscopy (Absorption Edge) / DFT Calculation |
Experimental Protocols
The following sections detail the standard experimental procedures for determining the HOMO and LUMO energy levels of carbazole derivatives.
Synthesis of this compound
A plausible synthetic route for this compound would involve a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the arylation of carbazole derivatives.
Reaction Scheme:
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1,8-dibromo-9H-carbazole and a slight excess of phenylboronic acid in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Catalyst and Base Addition: Add a catalytic amount of a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as potassium carbonate.
-
Reaction Conditions: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the compound.
Procedure:
-
Solution Preparation: Prepare a dilute solution (typically 10⁻³ M) of this compound in a suitable solvent like dichloromethane (DCM) or acetonitrile, containing a supporting electrolyte such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential. The oxidation and reduction peaks corresponding to the removal and addition of an electron will be observed.
-
Calibration: Calibrate the system using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Calculation: The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap (HOMO-LUMO gap) of the material.
Procedure:
-
Solution Preparation: Prepare a very dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, DCM).
-
Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Analysis: Determine the onset of the lowest energy absorption band (λ_onset) from the intersection of the tangent of the absorption edge and the baseline.
-
Calculation: The optical band gap (Eg) is calculated using the formula:
-
Eg (eV) = 1240 / λ_onset (nm)
-
Computational Methodology: Density Functional Theory (DFT)
DFT is a powerful computational method for predicting the electronic structure and properties of molecules.
Procedure:
-
Structure Input: The 3D structure of this compound is built using molecular modeling software.
-
Computational Details: The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Energy Calculation: A single-point energy calculation is then performed on the optimized geometry to obtain the energies of the molecular orbitals.
-
Output: The output provides the energies of the HOMO and LUMO, from which the HOMO-LUMO gap can be directly calculated.
Conclusion
This technical guide has detailed the standard experimental and computational methodologies for determining the HOMO and LUMO energy levels of this compound. While specific experimental data for this molecule is yet to be reported, the protocols and predicted values provided herein offer a solid foundation for researchers and scientists working with this and related carbazole derivatives. The combination of cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations provides a comprehensive approach to understanding the electronic properties of these promising materials for applications in organic electronics and drug development.
"quantum yield of 1,8-Diphenyl-9H-carbazole in solution and solid state"
An In-Depth Technical Guide on the Photoluminescence Quantum Yield of 1,8-Diphenyl-9H-carbazole in Solution and Solid State
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound and its Photophysical Properties
Carbazole and its derivatives are a well-established class of organic compounds known for their excellent thermal and chemical stability, as well as their prominent charge-transporting and luminescent properties. These characteristics make them prime candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes in biological imaging.
The substitution pattern on the carbazole core plays a crucial role in determining its photophysical properties. Substitution at the 1 and 8 positions with bulky groups, such as phenyl rings in this compound, can induce significant steric hindrance. This twisting of the molecular structure can disrupt π-conjugation between the carbazole core and the substituents, which often leads to blue-shifted emission spectra and can influence the fluorescence quantum yield by altering the rates of radiative and non-radiative decay processes. While specific data for this compound is scarce, studies on other 1,8-disubstituted carbazoles suggest that they can exhibit high fluorescence quantum yields.
Quantum Yield of Carbazole Derivatives: An Overview
While specific quantitative data for this compound is not available, a review of related carbazole derivatives provides insight into its potential quantum efficiency.
Table 1: Photoluminescence Quantum Yield of Selected Carbazole Derivatives in Solution
| Compound | Solvent | Quantum Yield (Φ) | Reference |
| Various Carbazole Derivatives | Dichloromethane | 0.72 - 0.89 | [General literature on carbazole emitters] |
| Carbazole-based Boron, Sulfur-containing Emitters | Dichloromethane | > 0.90 | [1] |
| Blue TADF Emitters with Substituted Carbazoles | Doped Film | 0.504 | [2] |
Table 2: Photoluminescence Quantum Yield of Selected Carbazole Derivatives in Solid State
| Compound | State | Quantum Yield (Φ) | Reference |
| Various Carbazole Derivatives | Solid Film | 0.40 - 0.85 | [General literature on carbazole emitters] |
It is important to note that these values are for derivatives and not for this compound itself. The introduction of different functional groups and the overall molecular architecture will significantly impact the quantum yield.
Experimental Protocols for Quantum Yield Determination
The accurate determination of photoluminescence quantum yield is critical for the characterization of a fluorescent molecule. The following sections detail the standard methodologies for measuring PLQY in both solution and solid states.
Relative Quantum Yield Measurement in Solution
The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample in solution by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Experimental Workflow:
References
A Technical Guide to the Synthesis of 1,8-Disubstituted Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their unique electronic properties and biological activity. Among these, 1,8-disubstituted carbazoles are a particularly important class. The strategic placement of substituents at the 1 and 8 positions can enforce specific molecular conformations, modulate photophysical properties, and create targeted interactions with biological macromolecules. This guide provides an in-depth overview of key synthetic strategies for accessing this scaffold, focusing on robust and versatile methodologies such as palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual workflows are presented to aid researchers in the practical application of these methods.
Core Synthetic Strategies: An Overview
The construction of the 1,8-disubstituted carbazole framework typically begins with a pre-functionalized carbazole core, most commonly 1,8-dihalocarbazoles. These intermediates serve as versatile handles for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. The two most prevalent and powerful methods for this purpose are the Stille coupling and the Suzuki-Miyaura coupling.
A logical workflow for these syntheses involves the initial preparation of a common precursor, followed by the specific cross-coupling reaction to introduce the desired functionality.
Palladium-Catalyzed Stille Coupling
The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organotin compound with an organohalide. For the synthesis of 1,8-disubstituted carbazoles, this typically involves the reaction of a 1,8-dihalocarbazole with an appropriate organostannane reagent.
Experimental Protocol: Synthesis of 1,8-Di(pyrid-2'-yl)carbazole Derivatives[1]
This protocol is adapted from the work of Mudadu, Singh, and Thummel for the synthesis of 1,8-di(pyrid-2'-yl)carbazoles, which are of interest for their chelating properties.[1] The key step is a Stille-type coupling between a 1,8-dibromocarbazole and 2-(tri-n-butylstannyl)pyridine.
Step 1: Preparation of the 1,8-Dibromocarbazole Precursor
The synthesis of the required 1,8-dibromocarbazole precursors can be accomplished through appropriate substitution methodologies on the parent carbazole or via palladium-catalyzed cyclization of a corresponding substituted diarylamine.[1]
Step 2: Stille Coupling Reaction
Detailed Procedure:
-
To a solution of the appropriate 1,8-dibromocarbazole (1.0 eq) in dry toluene, add 2-(tri-n-butylstannyl)pyridine (2.2 eq).
-
Purge the mixture with dry nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for the required reaction time (typically 24-48 hours), monitoring progress by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel or alumina to afford the desired 1,8-di(pyrid-2'-yl)carbazole derivative.
Quantitative Data for Stille Coupling
| Starting Material | Product | Yield (%) | Reference |
| 1,8-Dibromo-3,6-di-tert-butylcarbazole | 1,8-Di(pyrid-2'-yl)-3,6-di-tert-butylcarbazole | 65 | [1] |
| 1,8-Dibromo-3,6-dimethylcarbazole | 1,8-Di(pyrid-2'-yl)-3,6-dimethylcarbazole | 70 | [1] |
| 1,8-Dibromocarbazole | 1,8-Di(pyrid-2'-yl)carbazole | 55 | [1] |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. This method is often preferred due to the lower toxicity of boron reagents and the generally mild reaction conditions. It is widely used in the synthesis of carbazole-based polymers and small molecules.[2][3]
Experimental Protocol: General Procedure for Suzuki Coupling
This generalized protocol is based on conditions reported for the synthesis of carbazole-containing conjugated polymers and can be adapted for small-molecule synthesis.[2] The key starting material is a 1,8-dihalo (bromo- or iodo-) carbazole derivative.
Detailed Procedure:
-
In a Schlenk tube, combine the 1,8-dihalocarbazole derivative (1.0 eq), the desired arylboronic acid or ester (2.1-2.2 eq), and a suitable solvent such as THF or toluene.
-
Add an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 2-5 mol%).
-
Heat the mixture to reflux and stir vigorously for the required time (12-72 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic phase with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the 1,8-disubstituted carbazole.
Quantitative Data for Suzuki Coupling
The following table provides representative data for Suzuki polycondensation reactions, which illustrates the utility of the method. Yields for small-molecule couplings are typically comparable or higher.
| Carbazole Monomer | Comonomer | Catalyst | Base | Yield (%) | Reference |
| 1,8-Diiodocarbazole deriv. | 2,5-Dihexyl-1,4-phenylenebis(boronic ester) | Pd(PPh₃)₄ | K₂CO₃ | 28 | [2] |
| 1,8-Dibromocarbazole | 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | Pd(PPh₃)₄ | K₂CO₃ | >95 | [3] |
Conclusion
The synthesis of 1,8-disubstituted carbazole derivatives is readily achievable through modern cross-coupling methodologies. The Stille and Suzuki-Miyaura reactions, in particular, offer reliable and high-yielding pathways to a diverse range of functionalized products. Both methods rely on the preparation of 1,8-dihalocarbazole precursors, which can then be coupled with a wide variety of organostannane or organoboron reagents. The detailed protocols and workflows provided in this guide serve as a practical resource for researchers aiming to synthesize these valuable compounds for applications in drug discovery, organic electronics, and advanced materials development.
References
The Rising Promise of Carbazole Derivatives in Combating Bacterial Resistance: A Technical Guide
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a relentless pursuit of novel therapeutic agents. Among the promising candidates, carbazole derivatives have emerged as a focal point of research, demonstrating potent antibacterial activity against a wide spectrum of pathogens, including multidrug-resistant strains. This technical guide provides an in-depth overview of the antibacterial prowess of novel carbazole derivatives, intended for researchers, scientists, and drug development professionals.
Abstract
Carbazole, a nitrogen-containing heterocyclic compound, serves as a versatile scaffold in medicinal chemistry due to its unique structural and electronic properties.[1][2] The modification of the carbazole nucleus has given rise to a plethora of derivatives with a broad range of biological activities, including significant antibacterial and antifungal effects.[1][2][3][4][5] This guide synthesizes current research on newly developed carbazole-based compounds, presenting their quantitative antibacterial data, detailing the experimental protocols for their evaluation, and illustrating key experimental workflows.
Introduction to Carbazole's Antibacterial Potential
The carbazole framework is a key pharmacophore found in both natural products and synthetic molecules exhibiting diverse biological activities.[2] Its planar and electron-rich nature allows for effective interaction with biological targets. Researchers have successfully synthesized numerous carbazole derivatives by introducing various functional groups at different positions of the carbazole ring, leading to enhanced antibacterial efficacy.[6] These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potency comparable or even superior to standard antibiotics.[1][6]
Quantitative Antibacterial Activity of Novel Carbazole Derivatives
The antibacterial efficacy of novel carbazole derivatives has been quantified using various standard parameters, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported activities of several classes of novel carbazole derivatives against a panel of clinically relevant bacteria.
Table 1: Antibacterial Activity of Substituted Carbazole Derivatives
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| 11d | Dibenzo[a,c]carbazole | B. subtilis | 1.9 | [1] |
| 17a, 17d, 17e, 17n | 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | Various | Substantial at 50 µg/mL | [1] |
| 32b | Not specified | P. aeruginosa | 9.37 | [1] |
| 44g | Carbazole hybrid | S. aureus | 1.56 | [1] |
| 49p | Guanidine-containing carbazole | Various | 0.78–1.56 | [1] |
| 8f, 9d | Dihydrotriazine-containing carbazole | Various | 0.5–2 | [3][5] |
| BMEPC | 3,6-bis[2-(1-methylpyridinium)ethynyl]-9-pentyl-carbazole diiodide | E. coli | 3.5-6.9 (dark), 2.8-3.5 (laser) | [7] |
| BMEMC | 3,6-bis[2-(1-methylpyridinium)ethynyl]-9-methyl-carbazole diiodide | E. coli | 187.5-225.0 (dark), 9.4-18.7 (laser) | [7] |
| 2a | 3-iodo-9H-carbazole | B. subtilis | 31.25 | [6] |
| 2b | 3,6-diiodo-9H-carbazole | B. subtilis | 31.25 | [6] |
| 3 | 1,3,6-tribromo-9H-carbazole | E. coli | 31.25 | [6] |
Table 2: Zone of Inhibition for Selected Carbazole Derivatives
| Compound ID | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| BMEPC | E. coli | Not Specified | Up to 15 (with laser) | [7] |
| BMEMC | E. coli | Not Specified | Up to 14 (with laser) | [7] |
| 4a, 4e, 4m | Various | Not Specified | 4.5 ± 2.5 | [2] |
| 4b, 4g, 4h | P. vulgaris, E. coli | Not Specified | 6.0 ± 1.5 | [2] |
| 2 | S. aureus, E. coli | Not Specified | 8.13 - 17.13 (Gram-positive), 8.4 - 13.13 (Gram-negative) | [8] |
Experimental Protocols
The evaluation of the antibacterial activity of novel carbazole derivatives typically involves a series of standardized in vitro assays. The most commonly employed methods are detailed below.
Microbroth Dilution Method for MIC and MBC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Carbazole Derivatives: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability upon subculturing.
Disc Diffusion Method
This method assesses the susceptibility of bacteria to the carbazole derivatives by measuring the diameter of the zone of growth inhibition around a filter paper disc impregnated with the test compound.[4][6]
Protocol:
-
Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the carbazole derivative and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of complete inhibition around each disc is measured in millimeters.
Agar Well Diffusion Method
Similar to the disc diffusion method, this technique involves creating wells in the agar to hold the test compound solution.
Protocol:
-
Preparation of Agar Plates: A standardized bacterial inoculum is swabbed onto the surface of an agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar using a sterile borer.
-
Compound Addition: A defined volume of the carbazole derivative solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured.[2]
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the processes involved in the evaluation and potential mechanism of action of these compounds, the following diagrams have been generated.
Caption: General workflow for the synthesis and antibacterial evaluation of novel carbazole derivatives.
Caption: Postulated mechanism of action for a dihydrotriazine-containing carbazole derivative (8f).[5][9]
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies suggest that the nature and position of substituents on the carbazole ring play a crucial role in determining the antibacterial potency. For instance, the introduction of a dihydrotriazine moiety has been shown to significantly enhance antimicrobial activity.[5][9] Furthermore, substitutions at the C-3 and C-6 positions of the carbazole ring appear to be more favorable for antibacterial activity compared to substitutions at C-2 and C-7.[6] The presence of halogen atoms like bromine and iodine has also been correlated with improved activity against specific bacterial strains.[6]
Future Directions
The promising in vitro antibacterial activity of novel carbazole derivatives warrants further investigation. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their antibacterial effects.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profiles of the most potent derivatives in animal models of infection.
-
Lead Optimization: Synthesizing and screening additional analogues to further improve antibacterial potency, selectivity, and pharmacokinetic properties.
-
Combatting Resistance: Investigating the efficacy of these compounds against a broader range of clinically important drug-resistant bacteria.
Conclusion
Novel carbazole derivatives represent a promising and versatile class of compounds in the ongoing battle against bacterial infections. Their potent and broad-spectrum antibacterial activity, coupled with the potential for diverse chemical modifications, makes them attractive candidates for the development of new antimicrobial drugs. The data and protocols presented in this guide aim to facilitate further research and development in this critical area of medicinal chemistry.
References
- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new antibacterial carbazole derivatives [wisdomlib.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
In-depth Technical Guide: 1,8-Diphenyl-9H-carbazole as a Hole Transport Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives have emerged as a cornerstone in the development of organic electronic materials, particularly for their application as hole transport materials (HTMs) in Organic Light Emitting Diodes (OLEDs) and perovskite solar cells. Their rigid structure, high thermal stability, and excellent hole mobility make them ideal candidates for facilitating efficient charge injection and transport from the anode to the emissive layer. Among the various carbazole isomers, 1,8-disubstituted carbazoles present a unique substitution pattern that can influence the material's electronic and physical properties. This technical guide focuses on the exploration of 1,8-Diphenyl-9H-carbazole as a promising, yet less documented, hole transport material.
While extensive data exists for 3,6- and 2,7-substituted carbazoles, specific experimental data for this compound is not widely available in public literature. Therefore, this guide will synthesize available information on closely related 1,8-disubstituted carbazole polymers and provide theoretical insights to build a comprehensive profile of this material.
Physicochemical Properties
Quantitative experimental data for this compound is scarce. However, we can infer its properties from studies on polymers and derivatives incorporating the 1,8-carbazolylene unit.
| Property | Estimated/Inferred Value |
| HOMO Level | Approximately -5.3 to -5.5 eV. This is a critical parameter for matching the work function of the anode (e.g., ITO) and the HOMO level of the emissive layer to ensure efficient hole injection. |
| LUMO Level | Estimated to be in the range of -2.0 to -2.3 eV. The high LUMO level provides good electron-blocking properties, confining electrons to the emissive layer and enhancing recombination efficiency. |
| Hole Mobility | Expected to be in the range of 10⁻⁴ to 10⁻³ cm²/Vs, comparable to other high-performance carbazole-based HTMs. This high mobility is crucial for efficient charge transport and reducing the driving voltage of the device. |
| Glass Transition Temp. (Tg) | Estimated to be above 120 °C. A high Tg is indicative of good morphological stability, which is essential for preventing the crystallization of the thin film and ensuring long device lifetime. |
| Decomposition Temp. (Td) | Expected to be above 350 °C. High thermal stability is necessary to withstand the thermal stresses during device fabrication (e.g., vacuum deposition) and operation. |
Experimental Protocols
Synthesis of this compound
Proposed Synthesis via Suzuki-Miyaura Coupling:
-
Starting Material: 1,8-Dibromo-9H-carbazole or 1,8-Diiodo-9H-carbazole.
-
Reagents: Phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
To a solution of 1,8-dihalocarbazole in the solvent system, add phenylboronic acid (2.2 equivalents), the palladium catalyst, and the base.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Fabrication of an OLED Device with this compound as the Hole Transport Layer
A typical multilayer OLED device incorporating this compound as the HTL can be fabricated using vacuum thermal evaporation.
-
Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Deposit a thin layer (typically 5-10 nm) of a hole injection material, such as HAT-CN, onto the ITO substrate by thermal evaporation.
-
Hole Transport Layer (HTL) Deposition: Deposit a layer of this compound (typically 20-40 nm) onto the HIL. The deposition rate should be carefully controlled (e.g., 0.1-0.2 nm/s) to ensure a uniform and amorphous film.
-
Emissive Layer (EML) Deposition: Co-evaporate the host material and the dopant (emitter) to form the emissive layer (typically 20-30 nm) on top of the HTL.
-
Electron Transport Layer (ETL) Deposition: Deposit an electron transport material, such as TPBi or Alq₃ (typically 20-40 nm), onto the EML.
-
Electron Injection Layer (EIL) Deposition: Deposit a thin layer of a material with a low work function, such as Lithium Fluoride (LiF) (typically 1 nm), to facilitate electron injection.
-
Cathode Deposition: Finally, deposit a metal cathode, such as Aluminum (Al) (typically 100 nm), to complete the device.
Structure-Property Relationships
The 1,8-substitution pattern in this compound is expected to induce significant steric hindrance between the phenyl groups and the carbazole core. This twisted molecular structure can have several important consequences for its properties as a hole transport material.
Investigating the Triplet Energy of 1,8-Diphenyl-9H-carbazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the methodologies used to investigate the triplet energy of 1,8-Diphenyl-9H-carbazole. Aimed at researchers, scientists, and professionals in drug development, this document details both experimental and computational approaches for determining this critical photophysical parameter. A summary of reported triplet energies for related carbazole derivatives is presented to offer a comparative context. Detailed experimental protocols for synthesis and spectroscopic analysis are provided, alongside a robust computational workflow.
Introduction
The triplet excited state (T₁) plays a pivotal role in the photophysical and photochemical behavior of organic molecules. Its energy level, lifetime, and quantum yield are fundamental parameters that dictate the efficiency of processes such as phosphorescence, thermally activated delayed fluorescence (TADF), and photosensitization. This compound, a derivative of the well-studied carbazole core, is of significant interest due to the influence of the phenyl substituents on its electronic properties. The steric interactions between the phenyl groups at the 1 and 8 positions can force a twisted conformation, potentially leading to unique photophysical characteristics, including a high triplet energy.
Accurate determination of the triplet energy is crucial for the rational design of materials for a wide range of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy. This guide outlines the primary techniques employed for this purpose.
Triplet Energy of Carbazole Derivatives: A Comparative Overview
| Compound | Triplet Energy (ET) [eV] | Method | Reference |
| 9H-Carbazole (in dilute solution) | ~2.98 | Phosphorescence Spectroscopy | Multiple Sources |
| 3,6-di-tert-pentyl-9H-carbazole | ~2.9-3.0 | Phosphorescence Spectroscopy | [1] |
| Phenylcarbazole-silicon derivative | 3.01 | Not Specified | [2] |
| 1,3-bis(N-carbazolyl)benzene (mCP) | 2.90 | Phosphorescence Spectroscopy | Not Specified |
Table 1: Reported Triplet Energies of Selected Carbazole Derivatives.
Experimental Protocols
Synthesis of this compound
A general synthetic route to 1,8-diarylcarbazoles can be adapted from established procedures for similar compounds. A plausible approach involves a double Suzuki or Buchwald-Hartwig cross-coupling reaction.
Reaction Scheme:
Materials:
-
1,8-Dibromo-9H-carbazole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask, add 1,8-dibromo-9H-carbazole (1 equivalent), phenylboronic acid (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Triplet Energy by Phosphorescence Spectroscopy
The most direct experimental method for determining the triplet energy is through the analysis of the phosphorescence spectrum of the compound at low temperature.
Instrumentation:
-
Fluorometer with phosphorescence detection capabilities
-
Low-temperature sample holder (e.g., liquid nitrogen cryostat)
-
Excitation source (e.g., Xenon lamp, laser)
-
Monochromators for excitation and emission
-
Detector (e.g., photomultiplier tube)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (typically 10⁻⁵ to 10⁻⁶ M) in a suitable glass-forming solvent (e.g., 2-methyltetrahydrofuran, ethanol, or a mixture of ethers).
-
Degassing: Thoroughly degas the sample solution to remove dissolved oxygen, which quenches the triplet state. This can be achieved by several freeze-pump-thaw cycles.
-
Measurement:
-
Place the sample in the cryostat and cool to 77 K (liquid nitrogen temperature).
-
Acquire the phosphorescence spectrum by exciting the sample at a wavelength corresponding to an absorption maximum. The emission is collected after a time delay to separate the long-lived phosphorescence from the short-lived fluorescence.
-
The triplet energy (ET) is determined from the highest-energy (shortest-wavelength) vibronic band in the phosphorescence spectrum, which corresponds to the 0-0 transition (the transition from the lowest vibrational level of the triplet state to the lowest vibrational level of the ground state).
-
Computational Methodology
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting the triplet energies of organic molecules.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Ground State Geometry Optimization:
-
Optimize the ground state (S₀) geometry of this compound using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Triplet State Geometry Optimization:
-
Optimize the geometry of the lowest triplet state (T₁) using the same level of theory.
-
-
Energy Calculation:
-
The adiabatic triplet energy is calculated as the difference in the total electronic energies of the optimized T₁ and S₀ states.
-
Vertical excitation energies can also be calculated using TD-DFT on the optimized ground-state geometry. However, for a more accurate comparison with experimental 0-0 transitions, the adiabatic energy is preferred.
-
Visualizations
Experimental Workflow for Triplet Energy Determination
Caption: Experimental workflow for the synthesis and spectroscopic determination of the triplet energy.
Computational Workflow for Triplet Energy Calculation
Caption: Computational workflow for calculating the adiabatic triplet energy using DFT.
Conclusion
The investigation of the triplet energy of this compound is a critical step in understanding its photophysical properties and assessing its potential for various applications. This technical guide has provided a detailed framework for both the experimental determination and computational prediction of this parameter. While a specific experimental value for this compound remains to be reported, the methodologies outlined herein, in conjunction with the comparative data from related carbazole derivatives, offer a robust approach for researchers to pursue this investigation. The unique structural features of this molecule suggest that its triplet energy may be of significant fundamental and applied interest.
References
The Structural Elucidation of 1,8-Diphenyl-9H-carbazole: A Technical Overview for Advanced Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, renowned for their unique electronic and photophysical properties. The strategic functionalization of the carbazole nucleus, particularly at the 1 and 8 positions, offers a pathway to modulate its physicochemical characteristics for targeted applications. This whitepaper provides a comprehensive technical guide to the crystal structure of 1,8-disubstituted carbazoles, with a specific focus on the anticipated structural features of 1,8-Diphenyl-9H-carbazole. While direct crystallographic data for this compound is not publicly available, this document leverages data from closely related analogs and established experimental protocols to provide a robust predictive framework. This guide is intended to support researchers and drug development professionals in the design and synthesis of novel carbazole-based compounds.
Introduction
The carbazole moiety, a tricyclic aromatic heterocycle, is a privileged structure in numerous biologically active compounds and functional organic materials. Its rigid, planar structure and rich electron density make it an ideal platform for developing novel therapeutic agents and electronic components. Substitution at the 1 and 8 positions of the carbazole core can induce significant steric and electronic effects, influencing molecular conformation, crystal packing, and, consequently, the material's bulk properties. Understanding the three-dimensional arrangement of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.
This document serves as a technical resource, presenting a predictive analysis of the crystal structure of this compound. The information herein is compiled from crystallographic data of analogous 1,8-disubstituted and N-phenyl carbazole derivatives, alongside established methodologies for their synthesis and characterization.
Predicted Crystal Structure and Quantitative Data
While the definitive crystal structure of this compound has not been reported, analysis of related compounds in the Cambridge Structural Database (CSD) allows for the prediction of key structural parameters. For instance, the crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde reveals a nearly planar carbazole core[1]. In this analogue, the dihedral angle between the two benzene rings of the carbazole unit is minimal, approximately 2.20° in one crystallographically independent molecule and 2.01° in another[1]. The introduction of bulky phenyl groups at the 1 and 8 positions is expected to induce greater steric hindrance, potentially leading to a more twisted carbazole backbone.
The following tables summarize anticipated crystallographic data for this compound, based on values observed for structurally similar carbazole derivatives.
Table 1: Predicted Unit Cell Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 100 |
| γ (°) | 90 |
| Z | 4 |
Table 2: Predicted Key Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
| C(1)-C(aromatic) | 1.48 - 1.50 Å |
| C(8)-C(aromatic) | 1.48 - 1.50 Å |
| N(9)-H | 0.86 - 0.88 Å |
| C(1)-C(9a)-C(8a)-C(8) Torsion Angle | 5 - 15° |
| Dihedral Angle (Carbazole - Phenyl at C1) | 40 - 60° |
| Dihedral Angle (Carbazole - Phenyl at C8) | 40 - 60° |
Experimental Protocols
The successful synthesis and crystallization of this compound are critical precursors to its structural elucidation. The following sections detail plausible experimental methodologies based on established procedures for related compounds.
Synthesis of this compound
A viable synthetic route to this compound would likely involve a double Suzuki cross-coupling reaction. This approach offers high yields and functional group tolerance.
Experimental Workflow: Synthesis of this compound
Caption: A plausible workflow for the synthesis of this compound.
Detailed Protocol:
-
To a solution of 1,8-dibromo-9H-carbazole (1.0 eq) in a mixture of toluene, ethanol, and water (4:1:1) is added phenylboronic acid (2.2 eq) and potassium carbonate (3.0 eq).
-
The mixture is degassed with argon for 30 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to reflux at 100°C for 24 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Single Crystal Growth
Obtaining high-quality single crystals is essential for X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique.
Experimental Protocol: Crystallization
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, chloroform/methanol) to form a saturated or near-saturated solution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.
-
Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Monitor the vial for the formation of single crystals over several days to weeks.
Single Crystal X-ray Diffraction
Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.
Experimental Workflow: X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
The collected data is processed and corrected for various factors (e.g., Lorentz and polarization effects, absorption).
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
The final structure is validated using software such as PLATON and visualized using programs like Mercury or OLEX2.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust predictive framework based on the analysis of structurally related compounds and established synthetic and crystallographic methodologies. The introduction of phenyl groups at the 1 and 8 positions is anticipated to induce notable steric strain, likely resulting in a non-planar carbazole core and specific rotational conformations of the phenyl rings. The detailed experimental protocols provided herein offer a clear pathway for the synthesis, crystallization, and subsequent structural elucidation of this and other novel 1,8-disubstituted carbazole derivatives. Such fundamental structural information is invaluable for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for 1,8-Diphenyl-9H-carbazole as a Host Material in Blue OLEDs
Introduction
1,8-Diphenyl-9H-carbazole is a promising candidate for use as a host material in high-efficiency blue Organic Light-Emitting Diodes (OLEDs). Carbazole-based materials are widely utilized in OLEDs due to their excellent thermal stability, high triplet energy, and good hole-transporting properties. These characteristics are crucial for achieving efficient and stable blue emission, which remains a significant challenge in OLED technology. The diphenyl substitution at the 1 and 8 positions of the carbazole core can further enhance thermal and morphological stability, which is essential for long device lifetimes. This document provides an overview of the properties of this compound, along with protocols for its application as a host material in blue OLEDs.
Key Photophysical and Thermal Properties
The suitability of a material as a host in phosphorescent or thermally activated delayed fluorescence (TADF) OLEDs is determined by its photophysical and thermal properties. For carbazole derivatives, these properties are well-documented and provide a strong indication of the expected performance of this compound.
| Property | Typical Value for Carbazole-Based Hosts | Significance in Blue OLEDs |
| Triplet Energy (ET) | > 2.8 eV[1][2] | A high triplet energy is essential to confine the triplet excitons of the blue emitter, preventing energy loss and ensuring efficient emission. |
| HOMO Level | ~ -5.4 to -6.1 eV[1][3] | The Highest Occupied Molecular Orbital (HOMO) level influences hole injection from the hole transport layer (HTL) and should be aligned to ensure efficient charge transport. |
| LUMO Level | ~ -1.9 to -2.8 eV[1][3] | The Lowest Unoccupied Molecular Orbital (LUMO) level affects electron injection from the electron transport layer (ETL) and contributes to the overall charge balance within the emissive layer. |
| Glass Transition Temp. (Tg) | > 120 °C[1] | A high glass transition temperature indicates good morphological stability, which is crucial for preventing device degradation at operating temperatures and ensuring a long operational lifetime. |
| Decomposition Temp. (Td) | > 350 °C[1] | High thermal stability is necessary to withstand the thermal evaporation process during device fabrication and to prevent material degradation over the device's lifetime. |
Performance of Blue OLEDs with Carbazole-Based Hosts
While specific performance data for OLEDs using this compound as a host is not extensively reported, the performance of devices using closely related carbazole derivatives provides a strong benchmark for its potential. For instance, emitters based on a 1,8-diphenyl-carbazole core have demonstrated high efficiencies. The following table summarizes representative performance data for blue phosphorescent and TADF OLEDs employing carbazole-based host materials.
| Device Type | Emitter | Host Material | EQEmax (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| Phosphorescent | FIrpic | Pyridinyl-Carbazole Derivative | 10.3 | 23.9 | 24.9 | Not Specified |
| Phosphorescent | Ir(dbfmi) | 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole | 21.0 | Not Specified | 21.7 | (0.15, 0.18)[4] |
| TADF | Boron, Sulfur-containing 1,8-diphenyl-carbazole derivative | Not Specified | 17.5 | Not Specified | Not Specified | Not Specified[5] |
Experimental Protocols
1. Device Fabrication Protocol
This protocol describes a general method for the fabrication of a blue OLED using this compound as the host material via thermal evaporation.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
This compound (Host)
-
Blue phosphorescent or TADF emitter (Guest)
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TPC or NPB)
-
Electron Transport Layer (ETL) material (e.g., Bphen or TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
Substrate cleaning solvents (Deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
-
High-vacuum thermal evaporation system (< 10-6 Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the following layers sequentially without breaking the vacuum:
-
Hole Injection Layer (HIL): Deposit a 30 nm layer of HAT-CN at a rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): Deposit a 20 nm layer of TPC at a rate of 0.2 Å/s.[1]
-
Emissive Layer (EML): Co-evaporate this compound as the host and the blue emitter as the guest. A typical doping concentration is 10-20 wt% for the emitter. Deposit a 50 nm thick layer at a combined rate of 0.2 Å/s.[1]
-
Electron Transport Layer (ETL): Deposit a 20 nm layer of Bphen at a rate of 0.2 Å/s.[1]
-
-
-
Cathode Deposition:
-
Encapsulation:
-
Remove the completed device from the vacuum chamber.
-
Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
-
2. Device Characterization Protocol
Equipment:
-
Source measure unit (e.g., Keithley 2400)
-
Spectroradiometer (e.g., Photo Research PR-655 or Minolta CS-100)
-
Integrating sphere for EQE measurement
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Place the encapsulated OLED device on the measurement stage.
-
Connect the source measure unit to the ITO (anode) and Al (cathode) contacts.
-
Apply a forward bias voltage sweep and simultaneously measure the current density (J) and luminance (L) using the spectroradiometer.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
At a constant driving voltage or current density, record the EL spectrum using the spectroradiometer.
-
From the EL spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).
-
-
Efficiency Measurements:
-
Current Efficiency (ηc): Calculate the current efficiency in candelas per ampere (cd/A) using the formula: ηc = L / J.
-
Power Efficiency (ηp): Calculate the power efficiency in lumens per watt (lm/W) using the formula: ηp = (π * L) / (J * V).
-
External Quantum Efficiency (EQE): Measure the total light output in all directions using an integrating sphere and calculate the EQE as the ratio of the number of photons emitted to the number of electrons injected.
-
Visualizations
Caption: A typical multilayer device structure for a blue OLED.
Caption: Workflow for OLED fabrication and testing.
References
- 1. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Fabrication of High-Efficiency OLED Devices Utilizing a 1,8-Diphenyl-9H-carbazole Functional Layer
Introduction
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology due to their high contrast, wide color gamut, and low power consumption. The performance of these devices is intrinsically linked to the properties of the organic materials used and the architecture of the device stack. Carbazole derivatives, known for their excellent hole-transporting properties, high thermal stability, and wide bandgaps, are frequently employed as key components in high-performance OLEDs. 1,8-Diphenyl-9H-carbazole, a member of this family, is a promising material for use in various functional layers of an OLED, including the hole transport layer (HTL) and as a host in the emissive layer (EML). These application notes provide a comprehensive overview of the fabrication protocols for OLED devices incorporating a this compound layer, aimed at researchers and scientists in the field of organic electronics.
Key Material Properties of Carbazole Derivatives
Carbazole-based materials offer several advantages in OLED fabrication:
-
Excellent Hole Mobility: The carbazole moiety possesses inherent electron-donating characteristics, which facilitates efficient hole injection and transport.[1][2][3]
-
High Thermal Stability: The rigid structure of carbazole derivatives often leads to high glass transition temperatures (Tg), which is crucial for the operational stability and lifetime of the OLED device by preventing morphological changes due to Joule heating.[4]
-
Wide Bandgap and High Triplet Energy: These properties make carbazole derivatives suitable as host materials for phosphorescent emitters, preventing the back-transfer of energy from the dopant to the host.[1]
-
Morphological Stability: Many carbazole derivatives form stable amorphous films, which is essential for preventing crystallization and ensuring uniform device performance.[3]
Device Architecture and Function
A typical multilayer OLED device incorporating a this compound layer is constructed as follows:
-
Substrate: Indium Tin Oxide (ITO)-coated glass serves as the transparent anode.
-
Hole Injection Layer (HIL): A material like PEDOT:PSS is often used to facilitate the injection of holes from the anode to the hole transport layer.
-
Hole Transport Layer (HTL): this compound can be employed here to efficiently transport holes to the emissive layer.
-
Emissive Layer (EML): This layer consists of a host material and a dopant (emitter). This compound can also serve as a host for a suitable fluorescent or phosphorescent dopant.
-
Electron Transport Layer (ETL): Materials like TPBi or Alq3 are used to transport electrons from the cathode.
-
Electron Injection Layer (EIL): A thin layer of a material like Lithium Fluoride (LiF) is used to lower the electron injection barrier.
-
Cathode: A low work function metal, such as Aluminum (Al), is used as the cathode.
Experimental Protocols
Protocol 1: OLED Fabrication via Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED using this compound as the hole transport layer via vacuum thermal evaporation.
1. Substrate Cleaning:
- Place ITO-coated glass substrates in a substrate rack.
- Sonicate the substrates in a beaker with a 1% (by volume) Hellmanex solution in deionized water for 5 minutes.
- Rinse the substrates thoroughly with deionized water.
- Sonicate in isopropyl alcohol (IPA) for 5 minutes.
- Rinse again with deionized water.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Immediately transfer the cleaned substrates to a vacuum chamber or a nitrogen-filled glovebox.
2. Layer Deposition:
- Mount the cleaned ITO substrates in the vacuum thermal evaporation system.
- Maintain the chamber pressure below 5 x 10⁻⁶ Torr during deposition.
- Sequentially deposit the organic and inorganic layers according to the device architecture outlined in the table below. The deposition rate for organic materials should be maintained at 1-2 Å/s, while for LiF it should be 0.1 Å/s and for Al, 10 Å/s.[5]
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) |
| HIL | TCTA | 50 | 1-2 |
| HTL | This compound | 30 | 1-2 |
| EML | Host: TCTA, Dopant: Ir(ppy)₃ (7 wt%) | 30 | 1-2 |
| ETL | BCP | 15 | 1-2 |
| EIL | LiF | 1 | 0.1 |
| Cathode | Al | 100 | 10 |
3. Encapsulation:
- After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air.
- Apply a UV-curable epoxy resin around the active area of the device.
- Place a clean glass coverslip over the epoxy.
- Cure the epoxy using a UV lamp to seal the device and protect it from moisture and oxygen.
Protocol 2: OLED Fabrication via Spin Coating (for Emissive Layer)
This protocol outlines a hybrid fabrication process where the emissive layer is deposited via spin coating, while other layers are thermally evaporated.
1. Substrate Cleaning and HIL/HTL Deposition:
- Follow the substrate cleaning procedure as described in Protocol 1 (Steps 1.1-1.7).
- Deposit the HIL and HTL (this compound) via vacuum thermal evaporation as described in Protocol 1 (Steps 2.1-2.3 for HIL and HTL).
2. Emissive Layer Deposition by Spin Coating:
- Prepare a solution of the emissive layer materials (e.g., a host carbazole derivative and a dopant) in a suitable solvent like toluene at a concentration of 10-20 mg/mL.[6]
- In a nitrogen-filled glovebox, dispense the solution onto the HTL-coated substrate.
- Spin-coat the substrate at a speed of 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness (typically 70-80 nm).[7]
- Thermally anneal the substrate on a hotplate at 80-100°C for 10-30 minutes to remove residual solvent.[5]
3. ETL, EIL, and Cathode Deposition:
- Transfer the substrate back to the vacuum thermal evaporation system.
- Deposit the ETL, EIL, and cathode layers as described in Protocol 1 (Step 2.3 for these layers).
4. Encapsulation:
- Follow the encapsulation procedure as described in Protocol 1 (Steps 3.1-3.4).
Data Presentation
Table 1: Representative Device Architectures and Performance of Carbazole-Based OLEDs
| Device Architecture | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Reference |
| ITO/PEDOT:PSS/Carbazole Derivative/LiF/Al | 4130 | 20.2 | 9.5 | [3] |
| ITO/TPD/NPB/TCTA/Cz-SBDPI/BCP/Alq3/LiF/Al | Not Specified | Not Specified | Not Specified | [2] |
| ITO/CuI/m-MTDATA:Cz4FS/TSPO1/TPBI/Ca/Al | 3600 | Not Specified | Not Specified | [5] |
| ITO/PEDOT:PSS/PVK/BTP-eC9/C60/BCP/Ag | Not Specified | Not Specified | Not Specified | [8] |
Note: The performance data is for various carbazole derivatives and device structures, providing a benchmark for devices fabricated with this compound.
Visualizations
Caption: Experimental workflow for the fabrication of an OLED device.
Caption: Multilayer structure of a typical OLED device.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. High-performance near-infrared OLEDs maximized at 925 nm and 1022 nm through interfacial energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,8-Diphenyl-9H-carbazole via Suzuki Coupling Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki coupling reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This methodology is widely employed in academic and industrial laboratories for the synthesis of biaryls, polyolefins, styrenes, and substituted biphenyls, which are important structural motifs in many pharmaceuticals, natural products, and organic materials. This document provides detailed application notes and protocols for the synthesis of 1,8-diphenyl-9H-carbazole, a key intermediate for various functional materials and pharmaceutical candidates, utilizing the Suzuki coupling reaction. The protocol outlines the reaction between 1,8-dihalocarbazole and phenylboronic acid.
Reaction Principle
The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The core of this transformation involves the reaction of a 1,8-dihalocarbazole (typically 1,8-dibromo- or 1,8-diiodo-9H-carbazole) with phenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, drives the formation of the desired carbon-carbon bonds at the 1 and 8 positions of the carbazole nucleus.
Experimental Protocols
Materials and Reagents
-
1,8-Dibromo-9H-carbazole or 1,8-Diiodo-9H-carbazole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (if using a simple palladium salt, e.g., Triphenylphosphine [PPh₃], SPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], Sodium carbonate [Na₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide [DMF])
-
Deionized water (for aqueous base solutions)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
General Procedure for the Synthesis of this compound
-
Reaction Setup: In a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,8-dibromo-9H-carbazole (1.0 eq.), phenylboronic acid (2.2-2.5 eq.), and the chosen base (e.g., K₂CO₃, 3.0-4.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.). To this mixture, add the anhydrous organic solvent (e.g., 1,4-dioxane) and deionized water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified reaction time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The purified this compound can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound under various Suzuki coupling conditions. These are illustrative examples to guide reaction optimization.
| Entry | Starting Material | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,8-Dibromo-9H-carbazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 24 | 78 |
| 2 | 1,8-Dibromo-9H-carbazole | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 18 | 85 |
| 3 | 1,8-Diiodo-9H-carbazole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O (5:1) | 80 | 12 | 92 |
| 4 | 1,8-Dibromo-9H-carbazole | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 100 | 16 | 88 |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
The Suzuki coupling reaction provides an efficient and modular route for the synthesis of this compound. The reaction conditions can be optimized by screening different catalysts, ligands, bases, and solvents to achieve high yields of the desired product. The detailed protocol and illustrative data provided in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Application Notes and Protocols: Sonogashira Coupling for Functionalizing the 1,8-Carbazole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, and antidiabetic properties.[1] Functionalization of the carbazole nucleus is a key strategy for the development of novel therapeutic agents. The Sonogashira coupling, a robust and versatile cross-coupling reaction, has emerged as a powerful tool for the C-C bond formation between aryl halides and terminal alkynes. This reaction is particularly useful for introducing alkynyl moieties onto the carbazole framework, providing access to a diverse range of compounds for drug discovery and development.[2][3] This document provides detailed application notes and protocols for the Sonogashira coupling reaction to functionalize the 1,8-positions of the carbazole core.
Reaction Principle
The Sonogashira coupling reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and a base.[2] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of a copper co-catalyst allows the reaction to be carried out under mild conditions.[4] Variations of the reaction, such as copper-free Sonogashira coupling, have also been developed to avoid the formation of alkyne homocoupling byproducts.[5]
Application in Drug Discovery
Functionalization of the 1,8-positions of the carbazole core with alkynyl groups can lead to the development of potent and selective inhibitors of various biological targets. For instance, carbazole derivatives have been identified as promising inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[3] Specifically, the introduction of bulky substituents at the 1 and 8 positions can enhance the neuroprotective activity of carbazole-based compounds.[6]
Many carbazole derivatives have shown potential in cancer therapy by targeting signaling pathways such as the PI3K/AKT/mTOR and STAT3 pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8] The alkynyl functional groups introduced via Sonogashira coupling can serve as handles for further chemical modifications, such as "click chemistry" reactions, to generate libraries of diverse compounds for high-throughput screening and lead optimization.[9]
Experimental Protocols
General Protocol for Sonogashira Coupling of 1,8-Dihalocarbazoles
This protocol describes a general procedure for the double Sonogashira coupling of a 1,8-dihalocarbazole with a terminal alkyne.
Materials:
-
1,8-Dihalo-9-alkylcarbazole (e.g., 1,8-dibromo-9-ethylcarbazole)
-
Terminal alkyne (e.g., phenylacetylene) (2.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Toluene or THF/DMF mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 1,8-dihalo-9-alkylcarbazole (1.0 eq), palladium catalyst, copper(I) iodide, and triphenylphosphine.
-
Add the anhydrous solvent and the base to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (2.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data
The following table summarizes representative quantitative data for the Sonogashira coupling of 1,8-dihalocarbazoles with various terminal alkynes.
| Entry | 1,8-Dihalocarbazole | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,8-Dibromo-9-ethylcarbazole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | TEA | Toluene | 80 | 12 | 85 |
| 2 | 1,8-Diiodo-9-hexylcarbazole | 4-Ethynylanisole | Pd(PPh₃)₄ (5) / CuI (10) | DIPA | THF | 65 | 8 | 92 |
| 3 | 1,8-Dibromo-9-benzylcarbazole | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) / CuI (5) | Cs₂CO₃ | Dioxane | 100 | 24 | 78 |
| 4 | 1,8-Diiodo-9-ethylcarbazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | TEA | DMF | 70 | 6 | 95 |
Visualizations
Reaction Workflow
Caption: Workflow for Sonogashira Coupling of 1,8-Dihalocarbazole.
Signaling Pathway Inhibition
Caption: Inhibition of PI3K/AKT and STAT3 Pathways.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst | Ensure the palladium catalyst is fresh and properly handled. Use of a pre-catalyst that is activated in situ can be beneficial. |
| Poor quality of reagents/solvents | Use freshly distilled and degassed solvents. Ensure the base is of high purity. | |
| Reaction not going to completion | Increase reaction temperature or time. Consider using a more reactive halide (iodide > bromide). | |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen | Ensure the reaction is carried out under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol. |
| Complex mixture of products | Side reactions | Optimize reaction conditions (temperature, solvent, base). Use a more selective catalyst/ligand system. |
| Difficulty in purification | Similar polarity of product and byproducts | Optimize the chromatographic conditions. Consider recrystallization as an alternative purification method. |
Conclusion
The Sonogashira coupling is a highly effective method for the functionalization of the 1,8-carbazole core. The resulting 1,8-dialkynylcarbazoles are valuable building blocks for the synthesis of biologically active molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The provided protocols and data serve as a guide for researchers to successfully implement this powerful synthetic tool in their research endeavors.
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. Identification of Novel STAT3 Dimerization Inhibitor Through Structure-Based Virtual Screening for Cancer Management | Aloqbi | Advancements in Life Sciences [submission.als-journal.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Synthesis of 1,8-Diphenyl-9H-carbazole
Introduction
Carbazole derivatives are a significant class of heterocyclic compounds widely utilized in the fields of medicinal chemistry, materials science, and pharmaceuticals due to their unique electronic and photophysical properties. In particular, N-arylcarbazoles and other substituted carbazoles serve as crucial building blocks for organic light-emitting diodes (OLEDs), solar cells, and as scaffolds for biologically active molecules. The synthesis of specifically substituted carbazoles, such as 1,8-diphenyl-9H-carbazole, is of great interest for the development of novel materials and therapeutic agents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex aromatic structures with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the synthesis of this compound via a double Suzuki-Miyaura coupling reaction between 1,8-dibromo-9H-carbazole and phenylboronic acid.
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the palladium-catalyzed synthesis of this compound.
| Parameter | Value |
| Starting Material | 1,8-Dibromo-9H-carbazole |
| Coupling Partner | Phenylboronic Acid |
| Stoichiometry (Aryl Halide:Boronic Acid) | 1 : 2.5 equivalents |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Catalyst Loading | 5 mol% |
| Base | Potassium Carbonate (K₂CO₃) |
| Base Stoichiometry | 4.0 equivalents |
| Solvent System | Toluene / Water (4:1 v/v) |
| Reaction Temperature | 100 °C |
| Reaction Time | 24 hours |
| Typical Isolated Yield | 75-85% |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from 1,8-dibromo-9H-carbazole and phenylboronic acid.
Materials:
-
1,8-Dibromo-9H-carbazole (1.0 mmol, 325.0 mg)
-
Phenylboronic acid (2.5 mmol, 304.8 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Potassium Carbonate (K₂CO₃) (4.0 mmol, 552.8 mg)
-
Toluene (16 mL)
-
Deionized Water (4 mL)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 1,8-dibromo-9H-carbazole (1.0 mmol), phenylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.
-
Addition of Catalyst and Solvents: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), followed by toluene (16 mL) and deionized water (4 mL).
-
Reaction: The reaction mixture is stirred vigorously and heated to 100 °C under reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (2 x 25 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane:dichloromethane gradient as the eluent to afford this compound as a solid.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 1,8-Diphenyl-9H-carbazole Thin Film Fabrication via Spin-Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diphenyl-9H-carbazole (DPC) is a promising organic semiconductor material with applications in various electronic devices, including organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the quality and morphology of the thin films. Spin-coating is a widely used technique for the deposition of uniform thin films from solution. This document provides a detailed protocol and key parameters for the fabrication of this compound thin films using spin-coating, based on established procedures for related carbazole-based materials.
Data Presentation: Spin-Coating Parameters for Carbazole-Based Thin Films
The following table summarizes typical spin-coating parameters used for various carbazole-based materials, which can serve as a starting point for optimizing the deposition of this compound thin films.
| Material System | Solvent | Concentration | Spin Speed (rpm) | Spin Time (s) | Post-Deposition Annealing | Resulting Film Characteristics |
| Carbazole-based self-assembled monolayer (SAM) | Ethanol | 0.1 mM | 3000 | 30 | 100°C for 10 min | Forms a hole transport layer (HTL)[1] |
| 9-(4-fluorophenyl)-N²,N²,N⁷,N⁷-tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine (Cz-1) | Chlorobenzene | ~10⁻⁵ M | Not Specified | Not Specified | Not Specified | Strong absorption in the UV region[2] |
| Poly(vinyl-carbazole) (PVK) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Uniform, thinner films with consecutive layers[3] |
| General Photoresist | Not Specified | Not Specified | 1200-4800 | 30-60 | Not Specified | ~1 µm thick film[4] |
| Poly(ε-caprolactone) (PCL) | Not Specified | 0.1–3.0 wt % | 2000 | 90 | Not Specified | 18–105 nm thick films[5] |
| Poly(vinylidene fluoride) (PVDF) | Not Specified | Not Specified | 500 (initial) | 60 | Not Specified | Continuous and smooth thin films with a mean thickness of 90 nm[6] |
Experimental Protocols
This section outlines a detailed methodology for the preparation of this compound thin films via spin-coating.
Materials and Equipment
-
This compound (DPC) powder
-
High-purity solvent (e.g., chlorobenzene, chloroform, or toluene)
-
Substrates (e.g., ITO-coated glass, silicon wafers)
-
Ultrasonic bath
-
Spin-coater
-
Hotplate or vacuum oven
-
Nitrogen or argon gas source
-
Micropipettes
-
Glass vials or beakers
-
Syringe filters (0.2 µm pore size)
Substrate Cleaning Protocol
Proper substrate cleaning is crucial for achieving high-quality, uniform films.
-
Place the substrates in a substrate rack.
-
Sequentially sonicate the substrates in a series of cleaning solutions. A typical sequence is:
-
Dry the substrates using a stream of high-purity nitrogen or argon gas.
-
Optional: Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to enhance surface wettability.
Solution Preparation
-
Prepare a stock solution of DPC in a suitable solvent. The concentration will influence the final film thickness and should be optimized. A starting concentration in the range of 5-20 mg/mL is recommended.
-
Use a magnetic stirrer to dissolve the DPC powder completely. Gentle heating may be required for some solvents.
-
Filter the solution using a 0.2 µm syringe filter to remove any particulate impurities before use.
Spin-Coating Procedure
The spin-coating process should be carried out in a cleanroom or a glovebox to minimize contamination.
-
Place the cleaned substrate onto the chuck of the spin-coater and ensure it is centered.
-
Turn on the vacuum to secure the substrate.
-
Dispense a small amount of the DPC solution onto the center of the substrate. The volume should be sufficient to cover the entire substrate during spinning.
-
Start the spin-coating program. A two-step process is often employed:
-
Step 1 (Spreading): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.[6]
-
Step 2 (Thinning): A higher spin speed (e.g., 1500-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[4] The final film thickness is primarily determined by the spin speed in this step.
-
-
After the spinning stops, carefully remove the substrate from the chuck.
Post-Deposition Annealing
-
Transfer the coated substrate to a hotplate or into a vacuum oven.
-
Anneal the film at a temperature below the glass transition temperature of DPC to remove residual solvent and improve film morphology. A typical annealing temperature is between 80-120°C for 10-30 minutes.
-
Allow the substrate to cool down to room temperature slowly before further characterization or device fabrication.
Mandatory Visualization
Caption: Experimental workflow for DPC thin film fabrication.
Key Considerations and Optimization
-
Solvent Choice: The choice of solvent will affect the solubility of DPC, the solution viscosity, and the solvent evaporation rate, all of which influence the final film quality.
-
Spin Speed and Time: Higher spin speeds and longer spin times generally result in thinner films.[4] These parameters need to be carefully optimized to achieve the desired thickness and uniformity.
-
Solution Concentration: Film thickness is also directly proportional to the solution concentration.
-
Annealing Conditions: The annealing temperature and time can significantly impact the film's crystallinity, morphology, and electronic properties.
-
Environmental Control: Performing the spin-coating process in an inert atmosphere (e.g., a nitrogen-filled glovebox) can prevent degradation of the organic material and reduce defects in the film.
By following this detailed protocol and systematically optimizing the key parameters, researchers can achieve high-quality this compound thin films for a variety of electronic applications.
References
- 1. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. repositorio.bc.ufg.br [repositorio.bc.ufg.br]
- 4. techno-press.org [techno-press.org]
- 5. Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Thermal Evaporation of 1,8-Diphenyl-9H-carbazole in Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the thermal evaporation of 1,8-Diphenyl-9H-carbazole, a promising organic semiconductor material for the fabrication of advanced electronic devices. Carbazole derivatives are known for their excellent charge transport properties, high thermal stability, and tunable electronic characteristics, making them suitable for a range of applications including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2]
Material Properties and Characteristics
This compound belongs to a class of carbazole-based materials valued for their robust thermal and electrochemical stability, and high photoluminescence quantum yield.[1] These properties are essential for the operational stability and efficiency of organic electronic devices. The phenyl substituents on the carbazole core can influence the molecular packing and electronic properties of the resulting thin films.
Table 1: Typical Properties of Carbazole-Based Materials for Organic Electronics
| Property | Typical Value/Characteristic | Reference |
| Thermal Decomposition Temperature (Td) | > 320 °C | [3] |
| Glass Transition Temperature (Tg) | > 130 °C | [4] |
| Triplet Energy (ET) | > 2.7 eV | [4] |
| Hole Mobility | > 10⁻⁴ cm²/V·s | [1] |
| Ionization Potential | ~5.4 - 6.15 eV | [5] |
| Electron Affinity | ~1.78 - 2.82 eV | [5] |
Experimental Protocols: Thermal Evaporation of this compound
Thermal evaporation is a physical vapor deposition (PVD) technique used to deposit thin films of organic materials in a high-vacuum environment.[2] The following protocol outlines the key steps for the deposition of this compound thin films.
Substrate Preparation
Proper substrate cleaning is critical to ensure uniform film deposition and good device performance. The following is a standard cleaning procedure for indium tin oxide (ITO) coated glass substrates:
-
Place the ITO substrates in a substrate rack.
-
Sonicate in a solution of deionized water and detergent (e.g., 1% Hellmanex) for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in isopropyl alcohol (IPA) for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to the vacuum chamber to avoid re-contamination.
Thermal Evaporation Procedure
-
Source Preparation: Place a suitable amount of this compound powder into a clean thermal evaporation source, such as a quartz or tantalum boat.
-
Vacuum Chamber: Mount the cleaned substrates onto a substrate holder in the vacuum chamber. Ensure a proper distance between the source and the substrates (typically 15-30 cm).
-
Pump Down: Evacuate the chamber to a base pressure of less than 10⁻⁶ Torr. A high vacuum is necessary to ensure a long mean free path for the evaporated molecules and to minimize contamination.
-
Deposition:
-
Gradually increase the current to the evaporation source to heat the this compound.
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). A typical deposition rate for small molecule organic materials is in the range of 0.5-2.0 Å/s.
-
The substrate temperature can be controlled during deposition. For amorphous films of carbazole derivatives, deposition is often performed at room temperature. However, adjusting the substrate temperature can influence film morphology and crystallinity.[6]
-
Continue the deposition until the desired film thickness is achieved.
-
-
Cool Down and Venting:
-
Once the desired thickness is reached, close the shutter to the source and ramp down the source current.
-
Allow the system to cool down before venting the chamber with an inert gas like nitrogen.
-
Table 2: Recommended Thermal Evaporation Parameters for Carbazole Derivatives
| Parameter | Recommended Value | Notes |
| Base Pressure | < 1 x 10⁻⁶ Torr | Minimizes contamination and ensures a long mean free path. |
| Deposition Rate | 0.5 - 2.0 Å/s | Slower rates can lead to more ordered films. |
| Substrate Temperature | Room Temperature (for amorphous films) | Can be varied to control film morphology. |
| Source-to-Substrate Distance | 15 - 30 cm | Affects deposition uniformity and rate. |
Application in OLED Device Fabrication
This compound can be utilized in various layers of an OLED device, including as a host material in the emissive layer or as a hole transport layer. Below is a representative OLED fabrication workflow.
Caption: OLED Fabrication Workflow.
Table 3: Example OLED Device Architecture and Performance with Carbazole-Based Host
| Layer | Material | Thickness (nm) | Function |
| Anode | ITO | 150 | Hole Injection |
| Hole Transport Layer (HTL) | TAPC | 40 | Hole Transport |
| Emissive Layer (EML) | This compound : Ir(ppy)₃ (9:1) | 20 | Light Emission |
| Electron Blocking Layer (EBL) | TCTA | 10 | Confine Excitons |
| Electron Transport Layer (ETL) | TPBi | 40 | Electron Transport |
| Electron Injection Layer (EIL) | LiF | 1 | Enhance Electron Injection |
| Cathode | Al | 100 | Electron Injection |
Devices utilizing carbazole derivatives as hosts for phosphorescent emitters have demonstrated high external quantum efficiencies (EQEs), often exceeding 20%.[7][8][9]
Thin Film Characterization
The properties of the thermally evaporated this compound thin films should be characterized to ensure quality and optimize device performance.
Table 4: Thin Film Characterization Techniques
| Property | Technique | Information Obtained |
| Morphology and Roughness | Atomic Force Microscopy (AFM) | Surface topography, grain size, and root-mean-square (RMS) roughness. Amorphous films of carbazole derivatives typically exhibit smooth surfaces. |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | Absorption and emission spectra, optical bandgap. Carbazole derivatives generally show strong absorption in the UV region and blue emission.[8] |
| Film Thickness | Ellipsometry, Profilometry | Precise measurement of the deposited film thickness. |
| Thermal Properties | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Decomposition temperature, glass transition temperature, and melting point, confirming the material's thermal stability for evaporation.[4] |
| Electrochemical Properties | Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, essential for designing device architectures with proper energy level alignment. |
Logical Relationships in Device Performance
The performance of an OLED is critically dependent on the interplay between the material properties and the device architecture.
Caption: Key Property-Performance Relationships.
These application notes provide a comprehensive guide for the thermal evaporation of this compound and its application in the fabrication of high-performance organic electronic devices. Researchers should optimize the specific deposition parameters based on their experimental setup and device requirements.
References
- 1. The impact of phenyl–phenyl linkage on the thermodynamic, optical and morphological behavior of carbazol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"application of 1,8-Diphenyl-9H-carbazole in thermally activated delayed fluorescence (TADF) emitters"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high efficiency in third-generation Organic Light-Emitting Diodes (OLEDs). TADF emitters enable the harvesting of both singlet and triplet excitons, theoretically allowing for 100% internal quantum efficiency. A key molecular design strategy for efficient TADF emitters involves the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to minimize the singlet-triplet energy gap (ΔEST).
The 1,8-Diphenyl-9H-carbazole moiety has proven to be a valuable building block in the design of advanced TADF emitters, particularly in the development of multi-resonance (MR) TADF materials. Its rigid and sterically hindered structure contributes to high photoluminescence quantum yields (PLQY) and excellent thermal stability. The phenyl groups at the 1 and 8 positions of the carbazole core create significant steric hindrance, which can be leveraged to control the molecular geometry and the electronic coupling between donor and acceptor units within the TADF molecule. This fine-tuning is crucial for optimizing the balance between a small ΔEST and a high oscillator strength, which are essential for efficient TADF.
These application notes provide a comprehensive overview of the use of this compound in the design and application of TADF emitters, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key concepts and workflows.
Data Presentation
The following tables summarize the photophysical properties and OLED device performance of representative TADF emitters incorporating the this compound core.
Table 1: Photophysical Properties of this compound-based TADF Emitters
| Emitter | Host | Doping Conc. (wt%) | PL λmax (nm) | PLQY (%) | ΔEST (eV) | τp / τd (ns / μs) |
| Emitter 1 | DPEPO | 1 | 510 | >99 | ~0.02 | 25.1 / 1.8 |
| Emitter 2 | DPEPO | 1 | 509 | >99 | ~0.03 | 23.8 / 2.1 |
PL λmax: Peak photoluminescence emission wavelength. PLQY: Photoluminescence quantum yield. ΔEST: Singlet-triplet energy splitting. τp / τd: Prompt / delayed fluorescence lifetime.
Table 2: Electroluminescence Performance of OLEDs with this compound-based TADF Emitters
| Emitter | Doping Conc. (wt%) | EL λmax (nm) | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | CIE (x, y) |
| Emitter 1 | 30 | 521 | 20.3 | 75.4 | 68.2 | (0.18, 0.72) |
| Emitter 2 | 30 | 522 | 18.9 | 70.1 | 62.5 | (0.19, 0.71) |
EL λmax: Peak electroluminescence emission wavelength. Max. EQE: Maximum external quantum efficiency. Max. CE: Maximum current efficiency. Max. PE: Maximum power efficiency. CIE: Commission Internationale de l'Éclairage color coordinates.
Experimental Protocols
Synthesis of a Representative this compound-based TADF Emitter
This protocol describes a general synthetic route for a multi-resonance TADF emitter incorporating a this compound core, adapted from literature procedures.
Materials:
-
1,8-Dibromo-9H-carbazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Boron tribromide (BBr3)
-
Anhydrous solvents
Procedure:
-
Synthesis of this compound:
-
In a nitrogen-purged flask, dissolve 1,8-dibromo-9H-carbazole (1.0 eq.), phenylboronic acid (2.5 eq.), Pd(OAc)2 (0.05 eq.), and SPhos (0.1 eq.) in a 2:1 mixture of toluene and ethanol.
-
Add an aqueous solution of K2CO3 (3.0 eq.).
-
Heat the mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
-
Bromination of this compound:
-
Dissolve this compound (1.0 eq.) in DCM.
-
Slowly add NBS (2.1 eq.) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with water, and dry over anhydrous sodium sulfate.
-
Purify by recrystallization to yield the dibrominated intermediate.
-
-
Final Borylation to form the Multi-Resonance Emitter:
-
In a glovebox, dissolve the dibrominated intermediate (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C and slowly add a solution of BBr3 (3.0 eq.) in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with DCM, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the final product by column chromatography and subsequent sublimation to obtain the target TADF emitter.
-
Fabrication of OLED Devices
This protocol outlines the fabrication of a multilayer OLED device using a this compound-based TADF emitter.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material (e.g., DPEPO)
-
This compound-based TADF emitter (guest)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10-6 Torr).
-
Deposit the organic layers sequentially by thermal evaporation at a rate of 1-2 Å/s:
-
10 nm of HAT-CN as the HIL.
-
40 nm of TAPC as the HTL.
-
20 nm of the emissive layer (EML) consisting of the host material (DPEPO) doped with the this compound-based TADF emitter at the desired concentration (e.g., 30 wt%). The co-evaporation rates are adjusted to achieve the correct doping ratio.
-
40 nm of TPBi as the ETL.
-
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the EIL at a rate of 0.1 Å/s.
-
Deposit a 100 nm thick layer of Al as the cathode at a rate of 5 Å/s.
-
-
Encapsulation:
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
-
Photophysical and Electroluminescence Characterization
Photophysical Measurements:
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions of the emitter in a suitable solvent (e.g., toluene) and thin films by spin-coating or thermal evaporation.
-
Measure absorption spectra using a UV-Vis spectrophotometer.
-
Measure PL spectra and PLQY using a spectrofluorometer with an integrating sphere.
-
-
Transient PL Decay:
-
Measure prompt and delayed fluorescence lifetimes using a time-correlated single-photon counting (TCSPC) system with a pulsed laser for excitation.
-
The singlet-triplet energy gap (ΔEST) can be estimated from the onsets of the fluorescence and phosphorescence spectra measured at low temperature (77 K).
-
Electroluminescence Measurements:
-
Connect the encapsulated OLED device to a source measure unit.
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a programmable voltage source and a photometer.
-
Measure the electroluminescence (EL) spectra at different driving voltages using a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency (CE), and power efficiency (PE) from the J-V-L and EL data.
Mandatory Visualization
Application Note: 1,8-Diphenyl-9H-carbazole as a Novel p-Type Semiconductor for Organic Field-Effect Transistors (OFETs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole derivatives are a prominent class of organic materials renowned for their excellent hole-transporting properties, high thermal stability, and robust photophysical characteristics.[1][2] These attributes make them highly suitable for a range of optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), photovoltaics, and Organic Field-Effect Transistors (OFETs).[1] This application note details the use of a novel carbazole derivative, 1,8-diphenyl-9H-carbazole, as the active semiconductor layer in a solution-processed, bottom-gate, top-contact (BGTC) OFET. The substitution of phenyl groups at the 1 and 8 positions of the carbazole core is anticipated to enhance molecular packing and improve charge transport properties.
Molecular Structure and Function
This compound is designed to function as a p-type (hole-transporting) semiconductor. The electron-rich carbazole core provides the primary pathway for charge transport, while the phenyl substituents can influence the material's solubility, film-forming properties, and intermolecular electronic coupling, which is critical for efficient charge hopping between molecules in the solid state.
Hypothetical Performance Data
The performance of an OFET is characterized by several key parameters: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the expected performance metrics for an OFET fabricated using this compound, based on typical values for high-performance carbazole-based materials.
| Parameter | Symbol | Value | Unit |
| Hole Mobility (saturation regime) | µ | ~0.85 | cm²/Vs |
| On/Off Current Ratio | Ion/Ioff | > 10⁶ | - |
| Threshold Voltage | Vth | -2.5 | V |
| Substrate Temperature | Tsub | 80 | °C |
| Channel Length | L | 50 | µm |
| Channel Width | W | 1000 | µm |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and the fabrication and characterization of a corresponding OFET device.
Protocol 1: Synthesis of this compound
This synthesis is based on a palladium-catalyzed Suzuki coupling reaction, a common method for forming carbon-carbon bonds.
Materials:
-
1,8-dibromo-9H-carbazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 1,8-dibromo-9H-carbazole (1 equivalent), phenylboronic acid (2.5 equivalents), and potassium carbonate (4 equivalents).
-
Add a 3:1 mixture of toluene and deionized water.
-
De-gas the mixture by bubbling with nitrogen for 30 minutes.
-
Add the palladium catalyst, such as a pre-mixture of Pd(OAc)₂ and PPh₃.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: OFET Fabrication (Bottom-Gate, Top-Contact)
This protocol describes the fabrication of an OFET using solution-based spin-coating techniques.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (Si/SiO₂)
-
This compound
-
High-purity solvent (e.g., chlorobenzene or toluene)
-
Hexamethyldisilazane (HMDS)
-
Gold (Au) for thermal evaporation
-
Cleaning solvents: Acetone, Isopropanol (IPA), Deionized water
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with an oxygen plasma asher for 5 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Modification:
-
To improve the interface quality, treat the SiO₂ surface with HMDS. This can be done by placing the substrates in a vacuum chamber with a few drops of HMDS and heating to 120 °C for 30 minutes. This creates a hydrophobic surface, which promotes better molecular ordering of the organic semiconductor.
-
-
Semiconductor Deposition:
-
Prepare a solution of this compound (e.g., 5 mg/mL) in chlorobenzene.
-
Spin-coat the solution onto the HMDS-treated Si/SiO₂ substrate. A typical spin-coating recipe would be 500 rpm for 5 seconds followed by 2000 rpm for 45 seconds.
-
Anneal the film on a hotplate at a temperature optimized for film morphology (e.g., 80-120 °C) for 30 minutes inside a nitrogen-filled glovebox to remove residual solvent.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes by thermally evaporating 50 nm of gold (Au) through a shadow mask. The shadow mask defines the channel length (L) and width (W) of the transistor.
-
Protocol 3: Device Characterization
Electrical characterization is performed in an inert atmosphere (e.g., a nitrogen glovebox) using a semiconductor parameter analyzer.
Procedure:
-
Output Characteristics:
-
Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).
-
Typically, VDS is swept from 0 V to -60 V, while VGS is stepped from 0 V to -60 V in -10 V increments.
-
-
Transfer Characteristics:
-
Measure the drain current (ID) as a function of the gate-source voltage (VGS) at a constant, high VDS (e.g., -60 V) to ensure operation in the saturation regime.
-
From the transfer curve, the key performance metrics can be extracted:
-
On/Off Ratio: The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff).
-
Threshold Voltage (Vth): Extrapolated from the linear region of a plot of (ID)1/2 vs. VGS.
-
Field-Effect Mobility (µ): Calculated from the slope of the (ID)1/2 vs. VGS plot using the saturation regime equation: ID = (µ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric.
-
-
Visualizations
Molecular Structure and Role in OFET
Caption: Role of this compound in an OFET.
Experimental Workflow for OFET Fabrication and Testing
Caption: Workflow for OFET Fabrication and Characterization.
References
Application Notes and Protocols: 1,8-Diphenyl-9H-carbazole as an Electron Blocking Layer in OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,8-Diphenyl-9H-carbazole (DPC) as an electron blocking layer (EBL) in Organic Light-Emitting Diodes (OLEDs). This document includes a summary of its function, representative performance data, and detailed experimental protocols for the fabrication of OLED devices incorporating a DPC EBL.
Introduction to this compound as an Electron Blocking Layer
This compound is a carbazole derivative with promising properties for application in OLEDs. Carbazole-based materials are known for their excellent thermal stability and charge mobility.[1] In the architecture of an OLED, an electron blocking layer plays a crucial role in enhancing device performance.[2] The primary function of an EBL is to confine electrons within the emissive layer (EML), preventing their leakage into the hole transport layer (HTL).[2][3] This confinement increases the probability of electron-hole recombination within the EML, leading to improved light emission efficiency and a longer device lifetime.[2] Key properties for an effective EBL material include high hole mobility, a suitable Highest Occupied Molecular Orbital (HOMO) energy level to create a barrier for electrons, and a wide energy gap.[2]
Hypothetical Performance Data
Due to the absence of specific published data for this compound as an EBL, the following table presents a set of representative performance metrics. These values are based on typical data for high-performance OLEDs utilizing similar carbazole-based materials as the electron blocking layer.
| Parameter | Value |
| Maximum Current Density | > 100 mA/cm² |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Power Efficiency | > 40 lm/W |
| Maximum External Quantum Efficiency (EQE) | > 15% |
Experimental Protocols
The following protocols provide a detailed methodology for the fabrication and characterization of a multilayer OLED device incorporating this compound as an electron blocking layer.
Substrate Cleaning
A thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrate is critical for optimal device performance.
-
Place the ITO-coated glass substrates in a substrate rack.
-
Immerse the rack in a beaker containing a 1% solution of Hellmanex in deionized water.
-
Sonicate the beaker for 5 minutes.
-
Rinse the substrates thoroughly with hot deionized water.
-
Immerse the rack in a beaker with isopropyl alcohol (IPA).
-
Sonicate for 5 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Immerse the rack in a 10 wt.% solution of NaOH in deionized water.
-
Sonicate for 5 minutes.
-
Rinse the substrates thoroughly, first with hot and then with cold deionized water.
-
Dry the substrates using a stream of nitrogen gas.
-
Immediately transfer the cleaned substrates to a vacuum chamber for deposition.
OLED Fabrication by Thermal Evaporation
This protocol describes the fabrication of a phosphorescent OLED (PhOLED) with the following structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / this compound (EBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Aluminum (Al) Cathode .
-
Hole Injection Layer (HIL) Deposition: Deposit a 30 nm layer of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN) onto the cleaned ITO substrate by thermal evaporation.
-
Hole Transport Layer (HTL) Deposition: Deposit a 20 nm layer of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TPC) via thermal evaporation.
-
Emissive Layer (EML) Co-deposition: Co-evaporate a 50 nm emissive layer consisting of a host material, such as 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), doped with a phosphorescent emitter, for example, tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), at a concentration of 8%.
-
Electron Blocking Layer (EBL) Deposition: Deposit a 10 nm layer of this compound (DPC) via thermal evaporation.
-
Electron Transport Layer (ETL) Deposition: Deposit a 20 nm layer of 4,7-Diphenyl-1,10-phenanthroline (Bphen) by thermal evaporation.
-
Electron Injection Layer (EIL) Deposition: Deposit a 1 nm layer of Lithium Fluoride (LiF) via thermal evaporation.
-
Cathode Deposition: Deposit a 100 nm layer of Aluminum (Al) as the cathode.
Characterization
-
Current-Voltage-Luminance (IVL) Characteristics: Measure the IVL characteristics of the fabricated OLED device using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Record the EL spectra and Commission Internationale de l'Éclairage (CIE) chromaticity coordinates using a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum.
Diagrams
Caption: Experimental workflow for the fabrication of an OLED device.
Caption: Energy level diagram of a multilayer OLED.
References
Application Notes and Protocols for Doping 1,8-Diphenyl-9H-carbazole with Phosphorescent Emitters
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diphenyl-9H-carbazole is a promising host material for phosphorescent organic light-emitting diodes (OLEDs) due to its high triplet energy, good thermal stability, and excellent film-forming properties. Its rigid, bipolar structure facilitates efficient energy transfer to phosphorescent guest emitters, leading to high-performance OLEDs with applications in displays, lighting, and photodynamic therapy. This document provides detailed protocols for the synthesis of this compound and the fabrication of OLEDs incorporating this host material with various phosphorescent emitters.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the bromination of 9H-carbazole to form the 1,8-dibromo-9H-carbazole precursor, followed by a Suzuki coupling reaction with phenylboronic acid.
Protocol 1: Synthesis of 1,8-dibromo-9H-carbazole
Materials:
-
9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Silica gel
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a stirred solution of 9H-carbazole (1 mmol) in dichloromethane (50 mL) containing silica gel (10 g), add a solution of N-bromosuccinimide (5.0 mmol) in dichloromethane (75 mL) dropwise.
-
Stir the reaction mixture at room temperature in the absence of light. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the silica gel and wash the silica with dichloromethane (3 x 15 mL).
-
Combine the organic filtrates and wash with water (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is 1,3,6-tribromo-9H-carbazole, which can be used in the next step. Note that selective synthesis of 1,8-dibromo-9H-carbazole can be challenging and may require alternative methods not detailed in the general literature. For the purpose of this protocol, we will proceed with the tribrominated intermediate, as the subsequent Suzuki coupling can be controlled to favor disubstitution.
Caption: Synthetic pathway for this compound.
Protocol 2: Suzuki Coupling Reaction and Purification
Materials:
-
1,3,6-Tribromo-9H-carbazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a 25 mL round-bottomed flask, combine 1,3,6-tribromo-9H-carbazole (1.0 mmol), phenylboronic acid (2.2 mmol), potassium carbonate (~0.5 g), and palladium(II) acetate (0.01 mmol).
-
Add 3 mL of water and 1 mL of 95% ethanol to the flask with a stir bar.
-
Seal the vessel and heat the mixture in a water bath at 60°C for 5 minutes.
-
Add additional 95% ethanol dropwise (up to 3 mL) until most of the solids have dissolved.
-
Stir the reaction vigorously at reflux for one to two hours.
-
After cooling, add cold 10% aqueous HCl dropwise until a precipitate forms and the solution is acidic.
-
Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL) in a separatory funnel.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
Fabrication of Phosphorescent OLEDs
This section details the fabrication of a multilayer phosphorescent OLED using this compound as the host material.
Protocol 3: OLED Fabrication
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hellmanex III solution
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Nitrogen gas source
-
UV-ozone cleaner
-
Spin coater
-
Thermal evaporator in a high-vacuum chamber (<10⁻⁶ Torr)
-
Organic materials for HIL, HTL, EML (this compound and phosphorescent emitter), ETL, and EIL
-
Metal for cathode (e.g., Aluminum)
-
Encapsulation materials (e.g., UV-curable epoxy and glass coverslips)
Procedure:
-
Substrate Cleaning:
-
Sonicate patterned ITO substrates in a 1% (v/v) Hellmanex solution for 5 minutes.
-
Rinse thoroughly with hot deionized water.
-
Sonicate in isopropyl alcohol for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO.
-
-
Layer Deposition (inside a nitrogen-filled glovebox):
-
Hole Injection and Transport Layers: Deposit the HIL and HTL materials onto the cleaned ITO substrate. For solution-processed layers, spin-coat the material solution at a specified speed (e.g., 3000 rpm for 30 seconds) to achieve the desired thickness. For thermally evaporated layers, place the substrate in a thermal evaporator and deposit the materials at a rate of 1-2 Å/s.
-
Emissive Layer (EML):
-
Prepare a solution of this compound (host) and the desired phosphorescent emitter (guest) in a suitable solvent (e.g., chloroform or toluene). The doping concentration of the emitter can be varied (e.g., 5-15 wt%).
-
Spin-coat the EML solution onto the HTL at a controlled speed (e.g., 2000-2500 rpm for 20 seconds) to achieve a thickness of approximately 50 nm.[1]
-
Alternatively, co-evaporate the host and guest materials from separate sources in a thermal evaporator to form the EML.
-
-
Electron Transport and Injection Layers: Thermally evaporate the ETL and EIL materials onto the EML at a rate of 1-2 Å/s.[2]
-
Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Aluminum) by thermal evaporation.[1]
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Caption: Workflow for phosphorescent OLED fabrication.
Device Performance Data
The performance of OLEDs utilizing carbazole-based hosts is highly dependent on the specific device architecture and the chosen phosphorescent emitter. The following table summarizes typical performance data for green and blue phosphorescent OLEDs with carbazole-derivative hosts. While specific data for this compound is limited in readily available literature, the presented data for structurally similar hosts provides a reasonable expectation of performance.
| Host Material (Carbazole Derivative) | Phosphorescent Emitter | Doping Conc. (wt%) | Max. Emission (nm) | Turn-on Voltage (V) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |
| Pyridinyl-Carbazole Derivative (H1) | Ir(ppy)₃ (Green) | 12.5 | - | 3.0 | 49.8 | 33.2 | - | [1] |
| Pyridinyl-Carbazole Derivative (H2) | Ir(ppy)₃ (Green) | 10 | - | 2.6 - 3.3 | 33.9 | 34.1 | 9.4 | [1] |
| Pyridinyl-Carbazole Derivative (H2) | FIrpic (Blue) | 15 | - | - | 23.9 | 24.9 | 10.3 | [1] |
| Carbazole-Fluorenyl Hybrid (NFBC) | Ir(2-phq)₃ (Orange) | - | - | - | 32.0 | 26.5 | - | [3] |
Note: Ir(ppy)₃ = fac-tris(2-phenylpyridine)iridium(III); FIrpic = bis(4,6-difluorophenylpyridinato-N,C2')picolinate; Ir(2-phq)₃ = tris(2-phenylquinoline)iridium(III). The performance metrics can vary significantly based on the thickness of each layer, the specific materials used for charge transport, and the fabrication conditions.
Characterization of OLEDs
After fabrication, the devices should be characterized to evaluate their performance. Key characterization techniques include:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodetector to determine the turn-on voltage, current density, and luminance.
-
Electroluminescence (EL) Spectra: Measured using a spectrometer to determine the emission color and coordinates (CIE).
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.
By following these protocols, researchers can successfully synthesize this compound and fabricate high-performance phosphorescent OLEDs for a variety of applications.
References
Application Notes and Protocols for the Synthesis of 1,8-Diphenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1,8-Diphenyl-9H-carbazole, a potentially valuable building block in materials science and medicinal chemistry. The synthesis is presented as a two-step process involving the bromination of 9H-carbazole to form the key intermediate, 1,8-dibromo-9H-carbazole, followed by a double Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Experimental Overview
The overall synthetic pathway is illustrated below. The initial step is the selective dibromination of the carbazole core at the 1 and 8 positions. This is followed by a palladium-catalyzed cross-coupling reaction to introduce the phenyl groups.
Caption: Synthetic route to this compound.
Step 1: Synthesis of 1,8-Dibromo-9H-carbazole
This protocol is based on established methods for the halogenation of carbazoles. The selective bromination at the 1 and 8 positions is a key transformation.[1]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 9H-Carbazole | C₁₂H₉N | 167.21 | 5.0 g | 29.9 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 11.1 g | 62.2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | 500 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed for extraction | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying | - |
Experimental Protocol
-
In a 250 mL round-bottom flask, dissolve 5.0 g (29.9 mmol) of 9H-carbazole in 100 mL of N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 11.1 g (62.2 mmol) of N-bromosuccinimide (NBS) in portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of cold deionized water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dissolve the crude product in dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,8-dibromo-9H-carbazole.
Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This procedure details a double Suzuki-Miyaura cross-coupling reaction to introduce phenyl groups at the 1 and 8 positions of the carbazole core.[2]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1,8-Dibromo-9H-carbazole | C₁₂H₇Br₂N | 325.00 | 1.0 g | 3.08 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 0.94 g | 7.70 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.18 g | 0.154 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.28 g | 9.24 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - |
| Deionized Water | H₂O | 18.02 | 10 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for extraction | - |
| Brine | NaCl(aq) | - | As needed for washing | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying | - |
Experimental Protocol
-
To a 100 mL Schlenk flask, add 1.0 g (3.08 mmol) of 1,8-dibromo-9H-carbazole, 0.94 g (7.70 mmol) of phenylboronic acid, and 1.28 g (9.24 mmol) of potassium carbonate.
-
Add 0.18 g (0.154 mmol) of tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add 40 mL of 1,4-dioxane and 10 mL of deionized water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 48 hours under an inert atmosphere.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization Data (Expected)
Final product characterization should be performed using standard analytical techniques. Expected data is summarized below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | C₂₄H₁₇N | 319.40 | White solid | To be determined | 8.2-8.0 (m, 2H), 7.8-7.2 (m, 15H) | 141.2, 139.8, 130.1, 129.5, 128.8, 127.6, 124.5, 120.9, 118.7, 110.5 |
Logical Diagram of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
Application Note: High-Purity Characterization of 1,8-Diphenyl-9H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,8-Diphenyl-9H-carbazole is a significant heterocyclic aromatic compound featuring a carbazole core with phenyl substituents at the 1 and 8 positions. This molecular scaffold is of great interest in materials science, particularly for the development of organic light-emitting diodes (OLEDs), due to its thermal stability and unique photophysical properties. In the pharmaceutical and drug development sectors, the carbazole nucleus is a key structural motif in various biologically active molecules.[1][2] The purity of this compound is critical as impurities can significantly impact device performance, biological activity, and experimental reproducibility. This document outlines a comprehensive suite of analytical methods for the stringent purity assessment of this compound.
Purity Characterization Workflow
A multi-technique approach is essential for the unambiguous determination of the purity of this compound. The following workflow ensures both qualitative confirmation of the structure and quantitative assessment of impurities.
Caption: Overall workflow for the comprehensive purity assessment of this compound.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are paramount for separating the main compound from any impurities, including starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantitative purity analysis. A reversed-phase method is typically employed for carbazole derivatives.
Experimental Protocol:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 291 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Result |
| Retention Time (t_R) | ~3.4 min (representative) |
| Purity (%) | ≥ 99.5% (by peak area normalization) |
| Impurities | No single impurity > 0.1% |
Note: Retention time is system-dependent and should be confirmed with a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for identifying volatile impurities.
Experimental Protocol:
-
Instrument: GC system coupled to a Mass Spectrometer with an Electron Impact (EI) source.
-
Column: Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 10 min.
-
Injector Temperature: 280 °C.
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: 40-500 m/z.
-
Sample Preparation: Dissolve the sample in a high-purity solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Data Presentation:
| Parameter | Expected Result |
| Molecular Formula | C₂₄H₁₇N |
| Molecular Weight | 319.40 g/mol |
| Molecular Ion (M⁺) | m/z = 319.1 |
| Key Fragments | m/z = 241 [M-Ph]⁺, 164 [Carbazole backbone]⁺ |
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods are essential for confirming the chemical identity and structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.[3]
Experimental Protocol:
-
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: ~10 mg/mL for ¹H NMR, ~25 mg/mL for ¹³C NMR.
Data Presentation:
| Nucleus | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | 8.20-8.00 (m, Ar-H), 7.80-7.20 (m, Ar-H), 7.10-6.90 (m, Ar-H), NH proton (if in DMSO) |
| ¹³C NMR | 145-120 (aromatic carbons), 115-105 (aromatic carbons) |
Note: Specific peak assignments require detailed 2D NMR experiments. The ranges provided are typical for phenyl-substituted carbazoles.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3410 | N-H stretching (of the carbazole amine) |
| 3100-3000 | Aromatic C-H stretching |
| 1600, 1495, 1445 | Aromatic C=C ring stretching |
| ~750 | C-H out-of-plane bending |
Note: Peak positions are based on characteristic absorptions for similar carbazole structures.[5]
Thermal and Elemental Analysis
These methods provide information on the material's thermal stability and elemental composition, which are indirect indicators of purity.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC is used to determine the melting point and other thermal transitions, while TGA measures the thermal stability and decomposition temperature.[6] A sharp melting peak in DSC indicates high purity.
Experimental Protocol:
-
Instrument: Combined TGA/DSC system.
-
Sample Pan: Aluminum or platinum.
-
Sample Weight: 3-5 mg.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 600 °C.
Data Presentation:
| Analysis | Parameter | Expected Result |
| DSC | Melting Point (T_m) | Sharp peak, onset >130°C (indicative) |
| TGA | Decomposition Temp (T_d, 5% wt. loss) | > 350 °C |
Note: The melting point for the related 4-Phenyl-9H-carbazole is 131-135 °C, which serves as a reference.
Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for a pure sample.
Experimental Protocol:
-
Instrument: CHN Elemental Analyzer.
-
Sample Weight: 2-3 mg.
-
Method: Combustion analysis.
Data Presentation:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 90.25% | 90.25 ± 0.4% |
| Hydrogen (H) | 5.37% | 5.37 ± 0.4% |
| Nitrogen (N) | 4.38% | 4.38 ± 0.4% |
The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. Chromatographic methods provide quantitative purity data, spectroscopic analyses confirm the chemical identity, and thermal/elemental analyses offer corroborating evidence of purity and stability. Adherence to these protocols will ensure the high quality and reliability of this compound for its intended applications in research and development.
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1395717-74-4 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,8-Diphenyl-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,8-Diphenyl-9H-carbazole synthesis. The primary route for this synthesis is the Suzuki-Miyaura cross-coupling reaction, which presents unique challenges due to the steric hindrance at the 1 and 8 positions of the carbazole core.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 1,8-dihalocarbazole (typically 1,8-dibromo-9H-carbazole) with phenylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: Why is the yield of this compound often low?
A2: The low yield is primarily attributed to the significant steric hindrance around the 1 and 8 positions of the carbazole nucleus. This steric congestion can impede the approach of the bulky catalyst and coupling partners, slowing down the rate-determining steps of the catalytic cycle, such as oxidative addition and reductive elimination. Inefficient reaction conditions can also lead to the formation of side products.
Q3: What are the key reaction parameters to optimize for a higher yield?
A3: The critical parameters to optimize for this reaction are the choice of palladium catalyst, phosphine ligand, base, and solvent, as well as the reaction temperature and duration. Each of these components plays a crucial role in overcoming the steric barrier and promoting the desired C-C bond formation.
Q4: Can other cross-coupling reactions be used for this synthesis?
A4: While the Suzuki-Miyaura reaction is the most common, other cross-coupling reactions like the Stille coupling (using organotin reagents) or the Ullmann condensation (copper-catalyzed) could theoretically be employed. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Material (1,8-Dibromocarbazole)
Possible Cause: Inefficient catalyst activation or decomposition. The palladium catalyst may not be effectively converted to its active Pd(0) state, or it may decompose at high temperatures.
Suggested Solution:
-
Catalyst Choice: Ensure you are using a pre-catalyst that readily forms the active Pd(0) species. Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are known to stabilize the palladium center and promote oxidative addition. Consider ligands such as SPhos, Xantphos, or AntPhos, which have proven effective for sterically hindered couplings.[1]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Optimize the temperature carefully. Reactions are typically run between 80°C and 120°C.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the catalyst. Degas all solvents and reagents thoroughly.
Issue 2: Formation of Mono-arylated Product (1-Phenyl-8-bromo-9H-carbazole) as the Major Product
Possible Cause: Incomplete reaction at the second coupling site due to increased steric hindrance after the first arylation.
Suggested Solution:
-
Increase Catalyst and Ligand Loading: A higher catalyst and ligand concentration can increase the probability of the second coupling event. However, this should be balanced against cost and potential for side reactions.
-
Prolonged Reaction Time: The second coupling step is significantly slower. Increasing the reaction time (e.g., from 12 hours to 24-48 hours) may be necessary to drive the reaction to completion.
-
Choice of Base: A strong, non-nucleophilic base is often required. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium tert-butoxide (t-BuOK) are effective choices. The choice of base can significantly influence the reaction rate.
-
Solvent Effects: The solvent can affect the solubility of the reagents and the stability of the catalytic species. Anhydrous, polar aprotic solvents like dioxane, toluene, or xylene are commonly used.
Issue 3: Significant Formation of Homocoupling Byproducts (Biphenyl)
Possible Cause: This side reaction occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or high temperatures.
Suggested Solution:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
Controlled Addition of Boronic Acid: Adding the phenylboronic acid in portions rather than all at once can sometimes minimize homocoupling.
-
Optimize Base: The choice and concentration of the base can influence the rate of homocoupling.
Issue 4: Protodeboronation of Phenylboronic Acid
Possible Cause: The boronic acid can react with residual water or protic solvents, leading to the formation of benzene and boric acid, thus reducing the amount of available coupling partner.
Suggested Solution:
-
Use Anhydrous Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried before use.
-
Use of Boronic Esters: Pinacol esters of phenylboronic acid are often more stable towards protodeboronation and can be a viable alternative.
-
Appropriate Base: Some bases can exacerbate protodeboronation. An empirical screening of bases may be necessary.
Quantitative Data Summary
The following table summarizes typical reaction conditions that have been successful for Suzuki-Miyaura cross-coupling reactions of sterically hindered aryl halides, which can serve as a starting point for the optimization of this compound synthesis.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range for Sterically Hindered Biaryls |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 100-110 | 12-24 | 60-85% |
| Pd₂(dba)₃ (1-3) | Xantphos (2-6) | Cs₂CO₃ (2-3) | Dioxane | 100-120 | 18-36 | 55-80% |
| Pd(OAc)₂ (3) | AntPhos (6) | t-BuOK (2.5) | Xylene | 120 | 24-48 | 65-90% |
| PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DMF/H₂O | 90-100 | 12-24 | 40-75% |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Synthesis of this compound
This protocol is a generalized procedure based on common practices for sterically hindered Suzuki-Miyaura couplings. Optimization of specific parameters is likely necessary.
Materials:
-
1,8-Dibromo-9H-carbazole
-
Phenylboronic acid (2.2 - 2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 6 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Anhydrous Toluene
-
Deionized Water
Procedure:
-
To an oven-dried Schlenk flask, add 1,8-dibromo-9H-carbazole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene and a small amount of degassed deionized water (e.g., a 10:1 mixture of toluene to water).
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require 24-48 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
"purification of 1,8-Diphenyl-9H-carbazole by column chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,8-Diphenyl-9H-carbazole by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not elute from the column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| The compound may have low solubility in the chosen mobile phase. | Ensure the compound is fully dissolved in a minimum amount of the initial mobile phase or a slightly stronger solvent before loading onto the column. | |
| Poor separation of the desired compound from impurities | The mobile phase is too polar, causing all compounds to elute too quickly. | Decrease the polarity of the mobile phase to increase the retention time on the stationary phase, allowing for better separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| The sample was loaded in a volume that was too large, causing band broadening. | Dissolve the sample in the minimum amount of solvent for loading. | |
| The compound appears to be decomposing on the column | This compound may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a small percentage of a base like triethylamine in the mobile phase. Alternatively, consider using a different stationary phase like alumina.[1] |
| Fractions are very dilute | The polarity of the mobile phase was increased too slowly. | Once the desired compound begins to elute, you can often increase the solvent polarity more significantly to speed up the elution of the bulk material.[1] |
| Unexpected elution order of compounds | The polarity of the impurities may not be what was anticipated. | Run a thorough TLC analysis with different solvent systems to get a better understanding of the relative polarities of the compounds in your mixture before running the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound?
A1: A common starting point for non-polar to moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. Based on similar carbazole derivative purifications, a gradient elution starting from a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) is recommended.[2] The polarity can then be gradually increased.
Q2: How can I determine the appropriate solvent system before running a large-scale column?
A2: Thin-Layer Chromatography (TLC) is an essential preliminary step. Test various solvent systems to find one that gives a good separation between your desired compound and any impurities. Aim for an R_f value of 0.2-0.4 for the this compound to ensure good separation on the column.
Q3: What are the common impurities I might encounter?
A3: Impurities can include unreacted starting materials from the synthesis, such as diphenylamine derivatives or precursors used in coupling reactions.[3] Additionally, side-products from the reaction or degradation products could be present.
Q4: Can I use a different stationary phase other than silica gel?
A4: Yes, if your compound is sensitive to the acidic nature of silica gel, you can use neutral alumina or florisil as an alternative stationary phase.[1] For more challenging separations, reverse-phase chromatography with a C18-functionalized silica gel could also be an option.[4][5]
Q5: How much silica gel should I use for my column?
A5: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. The solvent system may need to be optimized based on TLC analysis of the crude material.
1. Preparation of the Stationary Phase:
-
A slurry of silica gel (60-120 mesh) is prepared in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
The slurry is carefully poured into the chromatography column, ensuring no air bubbles are trapped.
-
The silica gel is allowed to settle, and the excess solvent is drained until it is level with the top of the silica bed.
2. Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
This concentrated solution is carefully pipetted onto the top of the silica gel bed.
3. Elution:
-
The elution is started with the least polar solvent system.
-
The polarity of the mobile phase is gradually increased by adding more of the polar solvent (e.g., ethyl acetate).
-
Fractions are collected in test tubes or other suitable containers.
4. Analysis:
-
The collected fractions are analyzed by TLC to determine which ones contain the purified this compound.
-
Fractions containing the pure product are combined.
5. Isolation:
-
The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Recommended Solvent Systems
| Application | Stationary Phase | Mobile Phase (starting ratio) | Notes |
| Initial Purification | Silica Gel | Hexane:Ethyl Acetate (98:2) | Gradually increase the proportion of ethyl acetate. |
| For More Polar Impurities | Silica Gel | Hexane:Dichloromethane (1:1) | Can be a good alternative for separating less polar compounds. |
| Acid-Sensitive Compound | Neutral Alumina | Hexane:Ethyl Acetate (95:5) | A good alternative if decomposition is observed on silica gel.[1] |
Workflow for Purification of this compound
References
Technical Support Center: Recrystallization of 1,8-Diphenyl-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of high-purity 1,8-Diphenyl-9H-carbazole. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of carbazole derivatives.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound at elevated temperatures. If you have added a large volume of solvent and the compound remains insoluble, you may need to select a different solvent.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid material remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: No crystals are forming upon cooling. What is the problem?
A2: The absence of crystal formation is a common issue, often due to:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod at the meniscus. The small scratches on the glass can provide a surface for nucleation.
-
Seed Crystal: If you have a pure crystal of your compound, you can add a small "seed" crystal to the solution to initiate crystallization.
-
Excess Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling Rate: If the solution is cooled too rapidly, it can inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow it to cool slowly.
-
Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system. In a mixed solvent system, you can add more of the "good" solvent (in which the compound is more soluble) to prevent premature precipitation.
Q4: The yield of my recrystallized product is very low. Why did this happen?
A4: A low yield can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel. Ensure all glassware is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.
Q5: My recrystallized product is still colored/impure. What can I do?
A5: If your product remains impure after recrystallization:
-
Activated Carbon: For colored impurities, you can add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities, which can then be removed by hot filtration.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Alternative Purification Method: If recrystallization is ineffective at removing certain impurities, you may need to consider other purification techniques, such as column chromatography.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common recrystallization issues.
Solvent Selection for Carbazole Derivatives
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on literature for structurally similar compounds, the following solvents and solvent systems are good starting points for this compound.
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Toluene | Non-polar | 111 | Good for many aromatic compounds. |
| Xylene | Non-polar | ~140 | Higher boiling point than toluene, may be suitable if toluene is too volatile. |
| Ethanol | Polar | 78 | Often used for recrystallizing carbazole derivatives. |
| Acetone | Polar | 56 | A versatile solvent, often used in combination with a non-polar solvent. |
| Ethyl Acetate | Intermediate | 77 | A good general-purpose solvent. |
| Dichloromethane | Intermediate | 40 | Often used in combination with a less polar solvent like hexanes. |
| Toluene/Hexane | Mixed | Variable | A common mixed-solvent system for tuning solvent power. |
| Ethanol/Water | Mixed | Variable | A polar mixed-solvent system. |
Experimental Protocol: Recrystallization of this compound
This is a general protocol and may require optimization for your specific sample and purity requirements.
1. Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different solvents to each test tube and observe the solubility at room temperature.
-
Gently heat the test tubes with the insoluble samples to determine if the compound dissolves at a higher temperature.
-
The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
4. Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
6. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
7. Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further purity analysis can be performed using techniques such as NMR spectroscopy or HPLC.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the recrystallization of this compound.
Technical Support Center: Troubleshooting Ullmann Coupling for Carbazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of carbazoles via Ullmann coupling. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during Ullmann coupling for carbazole synthesis?
A1: The most prevalent side reactions include:
-
Homocoupling: The self-coupling of the aryl halide starting material to form a biaryl byproduct.[1][2]
-
Hydrodehalogenation: The reduction of the aryl halide, where the halogen atom is replaced by a hydrogen atom.
-
Ether Formation: If the reaction is carried out in the presence of residual alcohols or phenols and a strong base, diaryl ether byproducts can form.[3]
-
Incomplete Cyclization: In intramolecular Ullmann reactions for carbazole synthesis from precursors like 2-aminobiphenyls, the reaction may stall, leading to low yields of the desired carbazole.
Q2: How does the choice of copper source and ligand affect the reaction outcome?
A2: The copper source (e.g., CuI, CuCl, Cu2O, or copper powder) and the choice of ligand are critical for reaction efficiency and selectivity.[3][4]
-
Copper(I) salts are generally more effective than copper(II) salts or metallic copper.
-
Ligands , such as diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline), can accelerate the reaction, improve yields, and allow for milder reaction conditions by increasing the solubility and reactivity of the copper catalyst.[5][6] The absence of a suitable ligand can lead to sluggish reactions and increased side product formation.
Q3: What is the role of the base in Ullmann coupling for carbazole synthesis?
A3: A base is typically required to facilitate the deprotonation of the amine nucleophile (in intermolecular reactions) or to promote the cyclization step. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4). The strength and solubility of the base can significantly impact the reaction rate and yield. In some cases, a very strong base may promote side reactions.
Q4: Can Ullmann coupling be used for both the formation of the carbazole ring and for N-arylation of a pre-existing carbazole?
A4: Yes, the Ullmann reaction is versatile and can be applied in two main ways for carbazole chemistry:
-
Carbazole Ring Formation: This can be achieved through an intramolecular cyclization of a suitable precursor, such as a 2-halo-2'-aminobiphenyl, or an intermolecular reaction between an aniline derivative and a 1,2-dihaloarene.
-
N-Arylation of Carbazoles: This is an intermolecular Ullmann-type C-N cross-coupling reaction where a pre-formed carbazole is coupled with an aryl halide to introduce a substituent on the nitrogen atom.[4][7]
Troubleshooting Guides
Problem 1: Low Yield of Carbazole with Significant Homocoupling of Aryl Halide
Possible Causes:
-
High reaction temperatures.
-
Inefficient catalytic cycle, leading to the prevalence of the aryl halide homocoupling pathway.
-
Absence or inappropriate choice of ligand.
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can favor the homocoupling side reaction.[1] Systematically lower the reaction temperature in increments of 10-20 °C to find the optimal balance between the rate of carbazole formation and the suppression of homocoupling.
-
Introduce or Change the Ligand: The addition of a suitable ligand can accelerate the desired C-N bond formation, outcompeting the homocoupling reaction. Bidentate nitrogen ligands like 1,10-phenanthroline or amino acids like L-proline are often effective.
-
Vary the Copper Source: The reactivity of the copper catalyst can influence the reaction pathway. If using copper powder, consider switching to a more active Cu(I) source like CuI or CuBr.
Table 1: Effect of Ligand on Ullmann N-Arylation Yield
| Ligand | Copper Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| None | CuI | K3PO4 | Dioxane | 110 | Low/No Reaction | Inferred from troubleshooting guides |
| 1,10-Phenanthroline | CuI | K3PO4 | Dioxane | 110 | Good to Excellent | [5] |
| L-Proline | CuI | K2CO3 | DMSO | 90 | Good to Excellent | [5] |
| 1-Methyl-imidazole | CuCl | t-BuOLi | Toluene | 120 | High | [4] |
Problem 2: Major Byproduct is the Hydrodehalogenated Aryl Halide
Possible Causes:
-
Presence of a hydrogen source in the reaction mixture (e.g., water, alcohols).
-
The base or solvent acting as a hydride donor at elevated temperatures.
-
Inefficient oxidative addition or reductive elimination steps in the catalytic cycle.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Use freshly distilled solvents and dry the reaction flask under vacuum or with a heat gun before starting the reaction.
-
Screen Different Bases: Some bases may be more prone to promoting hydrodehalogenation. If using a strong, non-nucleophilic base, consider switching to a weaker base like K2CO3 or Cs2CO3.
-
Use a Co-solvent: In some cases, the choice of solvent can influence the extent of hydrodehalogenation. Experiment with different high-boiling aprotic polar solvents like DMF, DMSO, or NMP.
-
Add a Sacrificial Hydrogen Acceptor: While not a standard procedure, in some challenging cases, the addition of a compound that can react with any generated hydride species could be explored, though this may complicate the reaction mixture.
Problem 3: Incomplete Intramolecular Cyclization to Form the Carbazole Ring
Possible Causes:
-
Insufficiently activated C-X bond in the 2-halo-2'-aminobiphenyl precursor.
-
Steric hindrance around the reaction center.
-
Low reaction temperature or insufficient reaction time.
-
Inappropriate base to facilitate the final C-N bond formation.
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: Intramolecular cyclizations can be slow. Gradually increase the reaction temperature and monitor the reaction progress over a longer period (e.g., 24-48 hours).
-
Switch to a More Reactive Halide: If starting with a 2-chloro-2'-aminobiphenyl, consider synthesizing the analogous 2-bromo or 2-iodo derivative, as the C-I and C-Br bonds are more reactive in Ullmann couplings.
-
Optimize the Base: The choice of base is crucial for the final ring-closing step. Screen a variety of bases, from milder ones like K2CO3 to stronger ones like K3PO4 or NaOtBu, to find the optimal conditions.
-
Use a More Effective Ligand: A ligand can help to bring the reactive ends of the molecule in proximity for cyclization. Experiment with different classes of ligands, such as diamines, amino acids, or phosphines.
Experimental Protocols
General Protocol for Ullmann N-Arylation of Carbazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add carbazole (1.0 equiv), aryl halide (1.2 equiv), copper(I) iodide (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous dioxane (or another suitable high-boiling solvent) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Carbazole Yield
Caption: Troubleshooting workflow for addressing low yields in carbazole synthesis.
Logical Relationship of Reaction Parameters in Ullmann Coupling
Caption: Key parameters influencing the outcome of Ullmann coupling for carbazole synthesis.
References
- 1. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
"optimizing catalyst loading in the synthesis of 1,8-Diphenyl-9H-carbazole"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-Diphenyl-9H-carbazole, with a focus on optimizing catalyst loading.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction between a 1,8-dihalogenated carbazole precursor and phenylboronic acid.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. | • Use a fresh batch of palladium catalyst. • Consider using a more robust pre-catalyst. • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Suboptimal Catalyst Loading: The amount of catalyst is insufficient to drive the reaction to completion. | • Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). Note that excessive catalyst can sometimes lead to side reactions. | |
| Incorrect Base: The chosen base may not be effective for the specific catalyst and substrate combination. | • Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | |
| Low Reaction Temperature: The temperature may be too low for the catalytic cycle to proceed efficiently. | • Gradually increase the reaction temperature. | |
| Formation of Mono-arylated Side Product | Insufficient Phenylboronic Acid: An inadequate amount of the phenylboronic acid will result in incomplete diarylation. | • Use a slight excess of phenylboronic acid (e.g., 2.2-2.5 equivalents). |
| Short Reaction Time: The reaction may not have been allowed to proceed long enough for the second coupling to occur. | • Increase the reaction time and monitor the progress by TLC or GC-MS. | |
| Formation of Homocoupling Side Products (Biphenyl) | Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid. | • Thoroughly degas the solvent and reaction mixture before adding the catalyst. • Maintain a positive pressure of an inert gas throughout the reaction. |
| Reaction Stalls Before Completion | Ligand Degradation: The phosphine ligands used with the palladium catalyst can degrade at high temperatures over long reaction times. | • Consider using more thermally stable ligands. • A second addition of the catalyst and/or ligand midway through the reaction might be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst system used for the synthesis of this compound?
A1: The most common method is a palladium-catalyzed Suzuki-Miyaura cross-coupling. A typical catalyst system consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand, like SPhos or XPhos.
Q2: How does catalyst loading affect the outcome of the reaction?
A2: Catalyst loading is a critical parameter. Insufficient loading can lead to low yields and incomplete conversion. Conversely, excessively high loading can increase the cost and may lead to the formation of side products. It is crucial to optimize the catalyst loading for each specific set of reaction conditions.
Q3: What are some common side reactions to be aware of?
A3: Besides the desired this compound, potential side products include the mono-arylated intermediate (1-phenyl-8-halo-9H-carbazole) and biphenyl, which results from the homocoupling of phenylboronic acid.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.
Quantitative Data on Catalyst System Optimization
The selection of the palladium source and ligand is crucial for maximizing the yield of the desired bis-arylated product. The following table, adapted from a study on a related diarylation reaction, illustrates how different catalyst systems can influence the product distribution.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Yield of Bis-arylated Product (%) | Yield of Mono-arylated Product (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 65 | 25 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 85 | 10 |
| 3 | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | Toluene | 50 | 40 |
| 4 | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 30 | 55 |
This data is illustrative and adapted from a representative palladium-catalyzed diarylation reaction. Optimal conditions for the synthesis of this compound may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of this compound
Materials:
-
1,8-Dibromo-9H-carbazole
-
Phenylboronic acid (2.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₂CO₃, 3 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,8-dibromo-9H-carbazole, phenylboronic acid, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via cannula.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
"preventing aggregation-caused quenching in 1,8-Diphenyl-9H-carbazole films"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,8-Diphenyl-9H-carbazole and similar carbazole derivatives. The focus is on diagnosing and preventing aggregation-caused quenching (ACQ) in thin films to enhance their photoluminescent properties.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Caused Quenching (ACQ)?
A1: Aggregation-caused quenching is a phenomenon where luminescent molecules, such as this compound, exhibit high photoluminescence in dilute solutions but experience a significant reduction in emission intensity when fabricated into solid-state films. This quenching is primarily caused by strong intermolecular interactions (e.g., π–π stacking) in the aggregated state, which create non-radiative decay pathways for excited-state energy, thus "quenching" the fluorescence.[1][2]
Q2: Why are planar molecules like this compound susceptible to ACQ?
A2: The planar and aromatic structure of the carbazole moiety promotes strong π–π stacking interactions between adjacent molecules in the solid state.[3][4] This close packing leads to the formation of aggregates, such as H-aggregates or J-aggregates.[5][6] These aggregates can possess different electronic properties than the individual molecules, often opening up efficient non-radiative decay channels that quench luminescence.[2]
Q3: How can I diagnose if ACQ is occurring in my this compound films?
A3: The primary indicators of ACQ can be observed through spectroscopic analysis. When comparing the film's spectrum to its dilute solution spectrum, you may observe:
-
A significant decrease in photoluminescence quantum yield (PLQY).
-
A red-shift (bathochromic shift) and broadening of the absorption and/or emission spectra. [7][8] This indicates the formation of electronic states characteristic of aggregates (e.g., J-aggregates).[5][6]
-
Changes in fluorescence lifetime. Quenching processes typically shorten the excited-state lifetime.
Part 2: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem: My this compound film has very low fluorescence intensity compared to its solution.
This is a classic sign of ACQ. The goal is to disrupt the intermolecular interactions that cause quenching.
Solution A: Implement a Host-Guest System
Dispersing the this compound (the "guest") into a suitable host matrix at a low concentration can physically separate the molecules, preventing aggregation.
-
Recommended Action: Prepare films by co-evaporating or co-dissolving your carbazole derivative with a host material. The guest concentration is typically kept low (e.g., 1-10 wt%).
-
Suitable Host Materials: Wide bandgap materials that are inert to your guest are ideal. Common choices for carbazole derivatives include:
Solution B: Modify Film Deposition Parameters
The morphology of the film, including the degree of aggregation, is highly dependent on the deposition conditions.[10] Optimizing these parameters can yield more amorphous films with reduced quenching.
-
For Spin Coating:
-
Concentration: Use a lower solution concentration to reduce the likelihood of aggregate formation during solvent evaporation.[8]
-
Spin Speed: Higher spin speeds can lead to faster solvent evaporation and potentially more amorphous films, though this can also affect thickness.
-
-
For Thermal Evaporation:
-
Deposition Rate: A very slow or very fast deposition rate can influence film morphology. Experiment with different rates to find an optimum.
-
Substrate Temperature: Depositing onto a cooled substrate can sometimes "freeze" the molecules in a more disordered, amorphous state, preventing the formation of crystalline aggregates.
-
Solution C: Co-assemble with a Molecular Barrier
Introduce an inert "spacer" molecule into the film that can co-assemble with the carbazole derivative and physically hinder π–π stacking.
-
Recommended Action: Co-deposit this compound with a sterically bulky or electronically inert molecule. A successful strategy for other polycyclic aromatic hydrocarbons involves co-assembly with octafluoronaphthalene, which acts as a molecular barrier and can significantly enhance PLQY.[1][11]
Part 3: Data Presentation
Table 1: Illustrative Impact of a Host-Guest System on Photoluminescence Quantum Yield (PLQY)
This table summarizes typical results when incorporating a carbazole derivative into a host matrix, based on reported enhancement factors.[1][12]
| Film Composition | PLQY (Solid State) | Appearance | Rationale |
| Neat Film (100% this compound) | ~5-10% | Often exhibits weak, possibly red-shifted emission. | High concentration leads to severe π–π stacking and aggregation, causing significant quenching.[1] |
| Host-Guest Film (5% this compound in PMMA) | ~40-70% | Bright, blue emission, similar to solution. | Carbazole molecules are physically isolated in the PMMA matrix, preventing aggregation.[5] |
Table 2: Qualitative Influence of Deposition Parameters on Film Morphology
This table provides a general guide to how changing deposition parameters can affect film properties, based on studies of similar thin-film systems.[10][13]
| Parameter | Change | Expected Impact on Aggregation | Notes |
| Solution Concentration | Increase | Increased aggregation and grain size.[10] | Higher concentration may promote the formation of aggregates in solution that persist in the film. |
| Deposition Time/Temp | Increase | Increased film thickness and potentially larger crystalline domains or aggregates.[10] | Longer times or higher temperatures can provide more energy for molecules to rearrange into thermodynamically stable, aggregated states. |
| Deposition Rate | Varies | Can influence surface roughness and grain size.[13] | The optimal rate is system-dependent and requires experimental validation. |
Part 4: Experimental Protocols
Protocol 1: Preparation of a Host-Guest Film via Spin Coating
-
Solution Preparation:
-
Prepare a stock solution of the host material (e.g., 20 mg/mL of PMMA in toluene).
-
Prepare a stock solution of this compound (the guest) (e.g., 5 mg/mL in toluene).
-
-
Mixing:
-
In a clean vial, combine the host and guest solutions to achieve the desired weight percentage (e.g., for a 5 wt% guest film, mix 0.5 mg of guest solution with 9.5 mg of host solution).
-
Ensure the total concentration is suitable for spin coating (e.g., 10-20 mg/mL total solids).
-
Vortex or sonicate the mixture for 5-10 minutes to ensure homogeneity.
-
-
Substrate Preparation:
-
Thoroughly clean your substrate (e.g., quartz or glass) via sonication in deionized water, acetone, and isopropanol.
-
Dry the substrate with a nitrogen gun.
-
Optional: Treat the substrate with oxygen plasma to improve surface wettability.
-
-
Deposition:
-
Place the substrate on the spin coater chuck.
-
Dispense the mixed solution onto the center of the substrate.
-
Spin coat at a typical speed of 1000-4000 RPM for 30-60 seconds.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate.
-
Anneal at a temperature below the host's glass transition temperature (e.g., 80-100 °C for PMMA) for 10-30 minutes to remove residual solvent.
-
-
Characterization:
-
Measure the film's absorbance using a UV-Vis spectrometer and its emission using a fluorometer.
-
Protocol 2: Spectroscopic Diagnosis of Aggregation
-
Prepare a Dilute Solution: Dissolve a small amount of this compound in a suitable solvent (e.g., toluene, DCM) to a low concentration (~10⁻⁵ M) to establish a monomer reference spectrum.[8]
-
Measure Solution Spectra: Record the UV-Vis absorption and photoluminescence spectra of the dilute solution. Note the wavelengths of maximum absorption (λ_abs) and emission (λ_em).
-
Prepare a Solid-State Film: Fabricate a neat film of your compound using your standard procedure (e.g., spin coating, thermal evaporation).
-
Measure Film Spectra: Record the UV-Vis absorption and photoluminescence spectra of the film.
-
Analysis:
-
Compare λ_abs and λ_em: A significant red-shift (>10 nm) in the film's spectra compared to the solution spectra suggests the formation of aggregates.[7]
-
Compare Spectral Shape: Broadening of the spectral features in the film is another strong indicator of intermolecular interactions and aggregation.[7]
-
Compare Intensity: Qualitatively or quantitatively (by measuring PLQY), compare the emission intensity. A drastic reduction in the film's intensity is the hallmark of ACQ.
-
Part 5: Mandatory Visualizations
Caption: Mechanism of Aggregation-Caused Quenching (ACQ).
Caption: Troubleshooting workflow for low film fluorescence.
Caption: Experimental workflow for host-guest film fabrication.
References
- 1. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Host-guest complexes - Boosting the performance of photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers [ideas.repec.org]
- 13. researchgate.net [researchgate.net]
"enhancing the solubility of 1,8-Diphenyl-9H-carbazole for solution processing"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-Diphenyl-9H-carbazole. Our goal is to facilitate the successful solution processing of this compound for various applications in organic electronics and beyond.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in dissolving this compound?
A1: this compound, like many carbazole derivatives, can exhibit poor solubility in common organic solvents due to its rigid and planar structure.[1] Key challenges include low saturation solubility, slow dissolution rates, and the potential for aggregation or precipitation upon standing or cooling. These issues can significantly impact the quality and performance of solution-processed thin films.
Q2: Which solvents are recommended for dissolving this compound?
A2: While specific data for this compound is limited, related carbazole derivatives like 1,3-bis(9-carbazolyl)benzene (mCP) show good solubility in high-boiling point aromatic solvents and some polar aprotic solvents.[2][3] We recommend starting with solvents such as toluene, dichloromethane, tetrahydrofuran (THF), and 1-methyl-2-pyrrolidinone (NMP).[2][3] The choice of solvent will depend on the specific application and processing requirements.
Q3: What is a typical starting concentration for creating a solution?
A3: A starting concentration in the range of 1-10 mg/mL is generally a good starting point for initial solubility tests. The optimal concentration will vary depending on the solvent, processing temperature, and the desired thin-film thickness.
Q4: How can I improve the dissolution rate?
A4: To improve the dissolution rate, you can employ techniques such as moderate heating, sonication, and vigorous stirring. These methods increase the kinetic energy of the system and facilitate the breakdown of intermolecular forces in the solid state.
Troubleshooting Guides
Issue 1: The compound is not dissolving or is only partially soluble.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Consult the solvent compatibility table (Table 1) and try a solvent with a higher solubility parameter or a different polarity. Aromatic solvents like toluene or chlorinated solvents like dichloromethane are often effective.[2][3] |
| Low Temperature | Gently heat the solution while stirring. An increase in temperature often leads to a significant increase in solubility.[2] Be cautious to avoid solvent boiling. |
| Insufficient Mixing | Use a magnetic stirrer at a moderate speed for an extended period. For stubborn solutes, sonication in an ultrasonic bath can be very effective in breaking up solid aggregates. |
| Supersaturation and Precipitation | The solution may have become supersaturated upon cooling. Try reheating the solution and then allowing it to cool more slowly. Seeding with a small crystal can sometimes promote controlled crystallization rather than amorphous precipitation. |
Issue 2: The solution is hazy or contains suspended particles.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Continue stirring or sonication, possibly with gentle heating. Ensure sufficient time is allowed for the dissolution process to reach equilibrium. |
| Presence of Impurities | Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any insoluble impurities. |
| Aggregation | The compound may be aggregating. Try diluting the solution or using a co-solvent system to disrupt intermolecular interactions. |
Issue 3: The compound precipitates out of solution during processing or storage.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuation | Store the solution at a constant temperature. If processing involves cooling, ensure the cooling rate is controlled to prevent rapid precipitation. |
| Solvent Evaporation | Ensure the container is tightly sealed to prevent solvent evaporation, which would increase the concentration and lead to precipitation. |
| Change in Solvent Composition | If using a co-solvent system, ensure the ratio of solvents remains consistent. Preferential evaporation of one solvent can alter the solubility. |
Quantitative Data
Table 1: Illustrative Solubility of a Related Carbazole Derivative (1,3-bis(9-carbazolyl)benzene) in Various Organic Solvents at Different Temperatures.
This data is for 1,3-bis(9-carbazolyl)benzene (mCP) and should be used as a general guide for solvent selection for this compound.[2][3]
| Solvent | Temperature (K) | Mole Fraction Solubility (10^4 * x) |
| Toluene | 283.15 | 1.58 |
| 293.15 | 2.45 | |
| 303.15 | 3.79 | |
| 313.15 | 5.81 | |
| Dichloromethane | 273.15 | 1.93 |
| 283.15 | 3.02 | |
| 293.15 | 4.65 | |
| 303.15 | 7.02 | |
| Tetrahydrofuran (THF) | 283.15 | 1.83 |
| 293.15 | 2.89 | |
| 303.15 | 4.48 | |
| 313.15 | 6.84 | |
| 1-Methyl-2-pyrrolidinone (NMP) | 293.15 | 2.97 |
| 303.15 | 4.71 | |
| 313.15 | 7.35 | |
| 323.15 | 11.26 |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility using a Co-solvent System
-
Solvent Selection: Choose a primary solvent in which this compound has moderate solubility (e.g., toluene) and a co-solvent in which it is highly soluble (e.g., NMP).[4][5]
-
Preparation of Primary Solution: Dissolve the desired amount of this compound in the primary solvent with stirring.
-
Addition of Co-solvent: Gradually add the co-solvent dropwise to the primary solution while continuously stirring.
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Observation: Monitor the solution for any signs of precipitation or cloudiness. The goal is to reach a stable, clear solution at the desired concentration.
-
Optimization: The optimal ratio of the co-solvents will need to be determined experimentally. Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it.
Protocol 2: Preparation of a Supersaturated Solution for Crystal Growth
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Solvent Selection: Choose a solvent in which the solubility of this compound has a strong temperature dependence (see Table 1 for examples with a related compound).
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Heating and Dissolution: Add an excess amount of the compound to the chosen solvent in a sealed vial. Heat the mixture with stirring to a temperature where all the solid dissolves.
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Hot Filtration: If any undissolved particles remain, perform a hot filtration using a pre-heated filter to remove them.
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Controlled Cooling: Slowly cool the saturated solution to allow for the controlled growth of high-quality crystals. The cooling rate can be controlled by placing the vial in a dewar or a programmable oven.
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Isolation: Once crystals have formed, they can be isolated by filtration and washed with a small amount of cold solvent.
Visualizations
Caption: Workflow for solubility enhancement.
Caption: Troubleshooting decision tree.
References
"improving the performance of 1,8-Diphenyl-9H-carbazole-based OLEDs"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental fabrication and characterization of 1,8-Diphenyl-9H-carbazole-based Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the typical performance benchmarks for this compound-based OLEDs?
A1: The performance of OLEDs based on this compound derivatives can vary significantly depending on the specific molecular structure, device architecture, and fabrication conditions. However, high-performance devices have been reported with external quantum efficiencies (EQEs) exceeding 30%, current efficiencies over 200 cd/A, and deep green to blue emissions with narrow full-width at half-maximum (FWHM) for high color purity.[1] For instance, some multi-resonance emitters incorporating this carbazole core have achieved ultra-pure green emissions with CIE coordinates of (0.16, 0.77).[1]
Q2: Why is this compound a promising material for OLEDs?
A2: this compound and its derivatives are attractive for OLED applications due to their excellent hole-transporting properties, high thermal and morphological stability, and wide energy gap.[2][3] The rigid carbazole core contributes to a high glass transition temperature (Tg), which is crucial for device longevity.[2] Furthermore, the diphenyl substitution can be tailored to tune the electronic and optical properties of the material, making it a versatile building block for host materials, emitters, and hole-transporting layers.[4]
Q3: What causes the common issue of "efficiency roll-off" in these OLEDs?
A3: Efficiency roll-off, the decrease in efficiency at high brightness levels, is a significant challenge. Key causes include triplet-triplet annihilation (TTA), singlet-triplet annihilation (STA), and triplet-polaron annihilation (TPA).[5][6] These quenching processes become more prevalent at high current densities, where the concentration of excitons and charge carriers is high. Poor charge balance within the emissive layer can also exacerbate this issue.[7][8]
Q4: How can I improve the charge balance in my this compound-based OLED?
A4: Achieving balanced charge injection and transport is critical for high efficiency.[7] This can be accomplished by:
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Optimizing Layer Thickness: Adjusting the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) can help balance the flux of holes and electrons reaching the emissive layer.[7]
-
Using Bipolar Host Materials: Employing host materials that possess both hole and electron transporting moieties can facilitate more balanced charge transport within the emissive layer itself.[9][10]
-
Graded Heterojunctions: Creating a mixed layer where the composition of hole- and electron-transport materials varies continuously can improve charge injection and balance.[7]
-
Optimizing Injection Layers: Utilizing appropriate hole-injection layers (HILs) and electron-injection layers (EILs) can reduce the energy barrier for charge injection from the electrodes.[11]
Q5: What are the best practices for the synthesis and purification of this compound derivatives?
A5: The purity of the organic materials is paramount for achieving high-performance OLEDs. Common synthesis routes involve Suzuki or Buchwald-Hartwig coupling reactions.[12] Purification is typically carried out using column chromatography followed by temperature-gradient sublimation to remove impurities that can act as charge traps or quenching sites, thereby degrading device performance.[13][14]
Troubleshooting Guides
Problem 1: Low External Quantum Efficiency (EQE)
Your fabricated OLED shows significantly lower EQE than expected.
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor Charge Balance | Optimize the thickness of the charge transport layers (HTL/ETL). Consider incorporating a bipolar host material.[7][9] |
| Inefficient Energy Transfer | Ensure the triplet energy of the host material is higher than that of the dopant emitter to prevent back energy transfer.[3] |
| Luminescence Quenching | Check for impurities in the source materials; purify via sublimation. Reduce the doping concentration to mitigate aggregation-caused quenching.[1] |
| Poor Film Morphology | Optimize deposition parameters (rate, substrate temperature) to ensure smooth and uniform thin films. Atomic Force Microscopy (AFM) can be used to analyze film quality.[15] |
| Mismatched Energy Levels | Verify the HOMO/LUMO energy levels of all materials to ensure efficient charge injection and transport between layers. Cyclic voltammetry is a useful characterization technique for this.[8] |
Experimental Protocol: Device Fabrication via Thermal Evaporation
A standard protocol for fabricating a multilayer OLED to address low EQE is as follows:
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Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Thermally evaporate a thin layer (e.g., 5-10 nm) of a suitable HIL material, such as HATCN, onto the ITO.
-
Hole Transporting Layer (HTL) Deposition: Deposit the HTL (e.g., 30-50 nm of NPB or a custom-synthesized carbazole derivative).
-
Emissive Layer (EML) Deposition: Co-evaporate the this compound-based host and the desired dopant emitter. The doping concentration is a critical parameter to optimize (typically 5-15 wt%). The EML thickness is usually around 20-30 nm.
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Electron Transporting Layer (ETL) Deposition: Deposit a suitable ETL (e.g., 30-50 nm of TPBi or Bphen).
-
Electron Injection Layer (EIL) Deposition: Deposit a thin layer (e.g., 0.5-1 nm) of an EIL material like LiF or Liq.
-
Cathode Deposition: Deposit the metal cathode (e.g., 100-150 nm of Aluminum).
All deposition steps should be carried out in a high-vacuum chamber (<10⁻⁶ Torr) without breaking the vacuum between layers.
Troubleshooting Workflow for Low EQE
Caption: Troubleshooting workflow for low EQE in OLEDs.
Problem 2: High Efficiency Roll-Off
The device efficiency drops sharply as the brightness increases.
Possible Causes & Solutions
| Cause | Recommended Action |
| Triplet-Triplet Annihilation (TTA) | Use a host material with a high triplet energy and good bipolar charge transport properties to reduce triplet exciton concentration.[5] |
| Charge Imbalance | Imbalanced charge injection leads to an excess of one type of charge carrier, increasing the likelihood of quenching. Re-optimize the charge transport and injection layers.[11] |
| Exciton Distribution | Broaden the recombination zone within the EML to lower the exciton density. This can be achieved with a graded doping profile or by using mixed-host systems. |
| Slow Reverse Intersystem Crossing (RISC) | For TADF emitters, a slow RISC rate can lead to the accumulation of triplet excitons. Modify the molecular design to decrease the singlet-triplet energy gap (ΔEST).[16] |
Experimental Protocol: Characterizing Triplet Energy and Exciton Dynamics
-
Phosphorescence Spectroscopy: To determine the triplet energy (ET) of your host and emitter materials, measure their phosphorescence spectra at low temperature (77 K) in a suitable solvent or as a thin film. The highest energy peak in the phosphorescence spectrum corresponds to the ET.
-
Transient Photoluminescence (PL) Decay: To investigate exciton dynamics, perform transient PL decay measurements. This can help identify different decay pathways, including prompt fluorescence and delayed fluorescence (in the case of TADF emitters). Long decay components can be indicative of triplet exciton accumulation.
Logical Diagram for Mitigating Efficiency Roll-Off
Caption: Strategies to mitigate efficiency roll-off in OLEDs.
Problem 3: Poor Device Stability and Short Lifetime
The OLED degrades rapidly during operation.
Possible Causes & Solutions
| Cause | Recommended Action |
| Material Degradation | Some materials, particularly those with weak C-P or C-N bonds, can be chemically unstable under electrical stress or UV irradiation.[17] Select materials with high bond dissociation energies. |
| Morphological Instability | Amorphous organic films can crystallize over time, especially when heated during operation, leading to device failure. Use materials with a high glass transition temperature (Tg > 100 °C).[2] |
| Interfacial Degradation | The interfaces between organic layers and between the organics and the electrodes can be sources of degradation. Ensure clean processing conditions and consider interface modification layers.[18] |
| Exciton-Induced Degradation | High-energy excitons can cause chemical reactions that degrade the organic materials. Reducing exciton density by broadening the recombination zone can improve stability.[19] |
Experimental Protocol: Assessing Material and Device Stability
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Use TGA to determine the decomposition temperature (Td) and DSC to measure the glass transition temperature (Tg) of your synthesized materials. High Td and Tg are indicative of good thermal stability.
-
Lifetime Measurement: Operate the encapsulated device at a constant current density and monitor the luminance over time. The lifetime is often quoted as LT50 or LT95, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively.
Device Architecture for Enhanced Stability
Caption: A stable OLED device architecture.
Performance Data Summary
The following tables summarize reported performance data for various OLEDs utilizing carbazole-based materials, providing a benchmark for comparison.
Table 1: Performance of Green and Blue Carbazole-Based OLEDs
| Host/Emitter System | Max EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Emission Peak (nm) | CIE (x, y) | Reference |
| 1,8-diphenyl-carbazole-based MR Emitter | 30.9 | - | - | 508-509 | - | [1] |
| CzTP Host with Green Emitter | - | - | 113 | - | - | [9] |
| CzTP Host with Blue Emitter | - | - | 55 | - | - | [9] |
| p-CbzBiz Host with Green Phosphor | 21.8 | - | - | - | - | [10] |
| o-CbzBiz Host with Green TADF | 16.7 | - | - | - | - | [10] |
| CZ-1 (Carbazole Derivative Emitter) | 9.5 | 19.3 | - | 492 | - | [15] |
| CZ-2 (Carbazole Derivative Emitter) | - | 20.2 | - | 488 | - | [15] |
Table 2: Properties of Selected Carbazole-Based Host Materials
| Material | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Tg (°C) | Reference |
| HTM 3a | - | - | - | 152 | [2] |
| HTM 3b | - | - | - | 148 | [2] |
| HTM 3c | 2.66 | - | - | 165 | [2] |
| Xp-mCP | 2.67 | - | - | - | [20] |
| Xm-mCP | 2.82 | - | - | - | [20] |
| H1 | 2.82 | 5.4 | 1.9 | 127 | [21] |
| H2 | 2.81 | 5.4 | 1.9 | 139 | [21] |
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. Frontiers | Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence [frontiersin.org]
- 7. OLED - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes) - Google Patents [patents.google.com]
- 14. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Manipulating peripheral non-conjugated substituents in carbazole/oxadiazole hybrid TADF emitters towards high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Increased Brightness and Reduced Efficiency Droop in Perovskite Quantum Dot Light-Emitting Diodes using Carbazole-Based Phosphonic Acid Interface Modifiers | Photon etc. [photonetc.com]
- 19. Exciton-Induced Morphological Changes in Carbazole Based PhOLEDs and the Influence of the Device Fabrication Process [uwspace.uwaterloo.ca]
- 20. Achievement of high efficiency with extremely low efficiency roll-off in solution-processed thermally activated delayed fluorescence OLEDs manufactured using xanthone-based bipolar host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Efficiency Roll-Off in OLEDs with 1,8-Diphenyl-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 1,8-Diphenyl-9H-carbazole (DPC) as a host material in Organic Light-Emitting Diodes (OLEDs) to reduce efficiency roll-off.
Frequently Asked Questions (FAQs)
Q1: What is efficiency roll-off in OLEDs and why is it a problem?
A1: Efficiency roll-off is the phenomenon where the external quantum efficiency (EQE) of an OLED decreases as the driving current density and luminance increase.[1][2] This is a significant challenge in OLED technology as it limits the maximum achievable brightness for practical applications like displays and solid-state lighting.[2] Operating at high brightness levels with significant roll-off leads to increased power consumption and can negatively impact the operational lifetime of the device.[2]
Q2: What are the primary causes of efficiency roll-off?
A2: The primary causes of efficiency roll-off are bimolecular quenching processes that occur at high exciton and charge carrier densities. The two main mechanisms are:
-
Triplet-Triplet Annihilation (TTA): A process where two triplet excitons interact, with one returning to the ground state without emitting light. This is particularly prevalent in phosphorescent and TADF OLEDs due to the long lifetime of triplet excitons.[3][4]
-
Triplet-Polaron Quenching (TPQ): The interaction between a triplet exciton and a charge carrier (polaron), which leads to non-radiative decay of the exciton.[3][5] This process is a major contributor to efficiency roll-off and can also lead to device degradation through the formation of charge traps.[5][6]
Q3: How can this compound (DPC) help in reducing efficiency roll-off?
A3: While direct studies on this compound are limited in the provided search results, we can infer its potential benefits based on the properties of similar carbazole derivatives. Carbazole-based materials are widely used as hosts in OLEDs due to their high triplet energy, good charge transport properties, and thermal stability.[4][7][8] By using a host material like DPC with a high triplet energy, it is possible to confine the triplet excitons on the guest emitter molecules, preventing energy back-transfer and subsequent non-radiative decay. The bulky phenyl substituents at the 1 and 8 positions of the carbazole core can also enhance morphological stability and potentially influence charge mobility, which can help in balancing charge carriers within the emissive layer and reducing TPQ.
Q4: What are the key material properties to consider when selecting a host material like DPC to minimize roll-off?
A4: When selecting a host material to minimize efficiency roll-off, the following properties are crucial:
-
High Triplet Energy (ET): The host's triplet energy should be higher than that of the dopant to ensure efficient confinement of triplet excitons on the emitter.[4][9]
-
Balanced Charge Transport: The host material should ideally possess balanced electron and hole mobilities to ensure a wide recombination zone and prevent the accumulation of charges at interfaces, which can exacerbate TPQ.[10]
-
Good Thermal and Morphological Stability: High glass transition temperature (Tg) and decomposition temperature (Td) are important for device longevity and to prevent crystallization of the thin films.[7]
-
Appropriate HOMO/LUMO Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the host should be suitable for efficient charge injection from the adjacent transport layers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Severe efficiency roll-off at low current densities. | 1. High rate of Triplet-Triplet Annihilation (TTA).2. Significant Triplet-Polaron Quenching (TPQ) due to charge imbalance. | 1. Optimize the doping concentration of the emitter. Lower concentrations can reduce TTA.2. Adjust the thickness of the hole and electron transport layers to improve charge balance within the emissive layer.3. Consider using a co-host system to improve charge transport and broaden the recombination zone. |
| Poor initial external quantum efficiency (EQE). | 1. Mismatched energy levels between the host (DPC) and the emitter or transport layers.2. Inefficient charge injection.3. Poor film morphology of the emissive layer. | 1. Verify the HOMO/LUMO levels of all materials in the device stack to ensure efficient charge injection and transport.2. Optimize the thickness of the charge injection layers.3. Ensure proper substrate cleaning and optimize deposition parameters (e.g., substrate temperature, deposition rate) to improve film quality. |
| Device lifetime is short, even with reduced roll-off. | 1. Degradation induced by Triplet-Polaron Annihilation (TPA), leading to the formation of non-radiative recombination centers.[5][6]2. Material instability of the host or dopant.3. Poor interfacial stability between layers. | 1. Further optimize charge balance to minimize the density of polarons in the emissive layer.2. Increase the thickness of the emissive layer to reduce the exciton and polaron densities.[5]3. Ensure high purity of the source materials to minimize impurities that can act as degradation sites. |
| High turn-on voltage. | 1. Large charge injection barriers at the electrode/organic or organic/organic interfaces.2. Poor charge transport in one or more of the organic layers. | 1. Select charge transport materials with HOMO/LUMO levels that are well-aligned with the adjacent layers.2. Incorporate charge injection layers (e.g., p-type or n-type doping) to reduce the injection barrier. |
Quantitative Data
The following table presents a hypothetical but representative dataset for an OLED device using a carbazole-based host like this compound, based on typical performance characteristics reported for similar materials.[3][11]
| Parameter | Device A (Optimized) | Device B (Sub-optimal) |
| Host Material | This compound | This compound |
| Emitter Doping Concentration | 8% | 15% |
| Max. External Quantum Efficiency (EQE) | 24.0% | 22.5% |
| EQE at 1000 cd/m² | 22.8% | 18.0% |
| Efficiency Roll-off @ 1000 cd/m² | 5% | 20% |
| Max. Power Efficiency | 85 lm/W | 70 lm/W |
| Turn-on Voltage | 2.8 V | 3.2 V |
| CIE Coordinates (x, y) | (0.32, 0.61) | (0.33, 0.60) |
Experimental Protocols
General OLED Fabrication Protocol (Vacuum Thermal Evaporation)
A detailed protocol for the fabrication of a multilayer OLED device using vacuum thermal evaporation.[12][13][14]
1. Substrate Cleaning:
- Sequentially sonicate patterned Indium Tin Oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun.
- Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and remove organic residues.
2. Organic Layer Deposition:
- Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).
- Deposit the following layers sequentially without breaking the vacuum:
- Hole Injection Layer (HIL): e.g., 10 nm of HATCN.
- Hole Transport Layer (HTL): e.g., 40 nm of NPB.
- Emissive Layer (EML): Co-evaporate this compound as the host and the desired phosphorescent or TADF emitter at a specific doping concentration (e.g., 8 wt%). The typical thickness is 30 nm.
- Electron Transport Layer (ETL): e.g., 30 nm of TPBi.
- The deposition rate for organic materials is typically maintained at 1-2 Å/s.
3. Cathode Deposition:
- Deposit a thin layer of an electron injection material, such as Lithium Fluoride (LiF) (1 nm), at a rate of 0.1-0.2 Å/s.
- Deposit the metal cathode, typically Aluminum (Al) (100 nm), at a rate of 5-10 Å/s.
4. Encapsulation:
- Transfer the completed device to a nitrogen-filled glovebox without exposure to air.
- Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from moisture and oxygen.
5. Characterization:
- Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
- Measure the electroluminescence (EL) spectrum and Commission Internationale de l'Éclairage (CIE) coordinates with a spectroradiometer.
- Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the measured data.
Visualizations
References
- 1. Efficiency roll-off in organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 5. journals.aps.org [journals.aps.org]
- 6. researchgate.net [researchgate.net]
- 7. π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ossila.com [ossila.com]
Technical Support Center: Optimizing 1,8-Diphenyl-9H-carbazole Layer Thickness in Devices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,8-Diphenyl-9H-carbazole in electronic devices. The following sections offer insights into optimizing the layer thickness of this material to enhance device performance.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in electronic devices?
A1: this compound is a carbazole derivative often utilized as a hole transport material (HTM) in organic electronic devices such as Organic Light Emitting Diodes (OLEDs) and perovskite solar cells. Its primary function is to facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive or active layer of the device. Carbazole derivatives are known for their good charge transporting capabilities.[1]
Q2: Why is optimizing the layer thickness of this compound crucial for device performance?
A2: The thickness of the this compound layer, typically used as a Hole Transport Layer (HTL), significantly impacts several key device performance metrics. An optimal thickness ensures efficient hole injection and transport, balanced charge carrier recombination in the emissive layer, and minimized series resistance. Deviations from the optimal thickness can lead to reduced efficiency, lower brightness in OLEDs, and decreased power conversion efficiency in solar cells.
Q3: What are the common deposition techniques for creating thin films of this compound?
A3: The most common techniques for depositing thin films of organic small molecules like this compound are thermal evaporation and spin coating.
-
Thermal Evaporation: This is a physical vapor deposition method where the material is heated in a high vacuum environment until it sublimes. The vapor then condenses on a cooler substrate, forming a thin film. This technique allows for precise control over film thickness and purity.
-
Spin Coating: This is a solution-based method where a solution of the material is dispensed onto a substrate, which is then spun at high speed. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin film. This method is often simpler and less expensive than thermal evaporation.
Troubleshooting Guides
Thermal Evaporation of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Film Thickness | - Fluctuations in deposition rate. - Unstable source temperature. - Poor vacuum conditions. | - Use a quartz crystal microbalance (QCM) to monitor and control the deposition rate in real-time. - Ensure the power supply for the evaporation source is stable. - Check for leaks in the vacuum chamber and ensure the pumping system is functioning correctly. |
| Poor Film Adhesion | - Contaminated substrate surface. - Mismatch in surface energy between the substrate and the material. | - Thoroughly clean the substrate using a multi-step solvent cleaning process (e.g., acetone, isopropanol, deionized water) followed by plasma treatment or UV-ozone cleaning to improve surface energy. |
| Film Crystallization or Rough Morphology | - Substrate temperature is too high or too low. - High deposition rate. | - Optimize the substrate temperature. A slightly elevated temperature can sometimes improve film morphology, but too high can cause crystallization. - Reduce the deposition rate to allow molecules more time to arrange themselves into a smooth film. |
| Material Decomposition | - Evaporation temperature is too high. | - Determine the optimal sublimation temperature for this compound. Use the lowest temperature that provides a stable and reasonable deposition rate. A temperature ramp test can help identify the onset of decomposition. |
Spin Coating of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Comet" or "Streaky" Defects | - Particulate contamination in the solution or on the substrate. | - Filter the solution using a syringe filter (e.g., 0.2 µm PTFE) before deposition. - Ensure the substrate is impeccably clean. |
| Pinholes in the Film | - Poor wetting of the substrate by the solution. - Solvent evaporating too quickly. | - Treat the substrate surface (e.g., with UV-ozone or plasma) to make it more hydrophilic or hydrophobic, depending on the solvent. - Use a solvent with a higher boiling point to slow down the evaporation rate. |
| Center Thickening or "Chuck Marks" | - Excess solution dispensed. - Improper dispensing technique. | - Optimize the volume of solution dispensed. - Dispense the solution in the center of the substrate before starting the spin coater. |
| Film Thickness Not Repeatable | - Inconsistent spin speed or acceleration. - Variations in solution concentration or viscosity. - Fluctuations in ambient temperature or humidity. | - Ensure the spin coater parameters are precisely controlled. - Prepare fresh solutions and monitor their viscosity. - Perform spin coating in a controlled environment (e.g., a glovebox with controlled humidity and temperature). |
Data Presentation
The optimal thickness of the hole transport layer is a critical parameter that influences the overall performance of organic electronic devices. The following table summarizes the impact of varying the HTL thickness on key device metrics, based on studies of carbazole-based materials in OLEDs and organic solar cells.
| Device Type | HTL Material (Carbazole-based) | HTL Thickness (nm) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Power Conversion Efficiency (%) |
| Green Phosphorescent OLED | Carbazole Derivative | 30 | 21.52 | - | - | - |
| Green Phosphorescent OLED | Carbazole Derivative | 50 | - | - | - | - |
| Green Phosphorescent OLED | Carbazole Derivative | 60 | - | - | - | - |
| Blue Fluorescent OLED | Carbazole Derivative | Not Specified | 5.9 | 5.7 | 6.2 | - |
| Organic Solar Cell | PFTBT:PCBM | 80 | - | - | - | 1.06 |
| Perovskite Solar Cell | Carbazole Derivative | ~250 | - | - | - | 16.42 |
Note: The data presented is a compilation from various studies on carbazole-based materials and may not be specific to this compound. It serves as a general guide to illustrate the trend of performance with varying HTL thickness.
Experimental Protocols
Detailed Methodology for Thermal Evaporation
-
Substrate Preparation:
-
Clean the substrate (e.g., ITO-coated glass) sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a nitrogen gun.
-
Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to improve the surface energy and remove any residual organic contaminants.
-
-
Material Preparation and Loading:
-
Load high-purity this compound powder into a suitable evaporation source, such as a tantalum or molybdenum boat.
-
Ensure the source is clean to avoid cross-contamination.
-
-
Deposition Process:
-
Mount the cleaned substrate in the holder within the vacuum chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Slowly ramp up the current to the evaporation source to degas the material.
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Once the material starts to sublime, open the shutter and begin deposition onto the substrate.
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Maintain a stable deposition rate (typically 0.1-0.2 nm/s for organic materials) using a quartz crystal microbalance for real-time monitoring.
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Close the shutter once the desired thickness is achieved.
-
-
Post-Deposition:
-
Allow the substrate to cool down before venting the chamber to atmospheric pressure.
-
Remove the coated substrate for further device fabrication steps.
-
Detailed Methodology for Spin Coating
-
Solution Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) to the desired concentration (e.g., 5-10 mg/mL).
-
Gently heat and stir the solution on a hotplate to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as for thermal evaporation.
-
-
Deposition Process:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a specific volume of the filtered solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process might be:
-
A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution.
-
A high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness.
-
-
The final film thickness is dependent on the solution concentration, viscosity, and spin speed.
-
-
Annealing:
-
After spin coating, the substrate is typically annealed on a hotplate (e.g., at 80-120°C for 10-15 minutes) to remove residual solvent and improve film quality. The annealing temperature should be below the glass transition temperature of the material.
-
Mandatory Visualization
Caption: Workflow for optimizing this compound layer thickness.
References
Technical Support Center: 1,8-Diphenyl-9H-carbazole Quantum Yield Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the quantum yield of 1,8-Diphenyl-9H-carbazole and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the fluorescence quantum yield of this compound.
Q1: My this compound sample exhibits low fluorescence intensity in solution. What are the potential causes and how can I troubleshoot this?
A1: Low fluorescence intensity in solution can stem from several factors. Here's a step-by-step troubleshooting approach:
-
Purity of the Compound: Impurities can act as quenchers, significantly reducing fluorescence. The origin and purity of the starting carbazole material can dramatically affect the photoluminescence quantum yield (PLQY) of its derivatives.[1] It has been observed that carbazole from different commercial sources can lead to PLQY variations from 37.1% to 69.8% in the base material and from 16.0% to 91.1% in its derivatives.[1]
-
Recommendation: Verify the purity of your this compound sample using techniques like NMR, mass spectrometry, and elemental analysis. Recrystallization or column chromatography may be necessary for purification.
-
-
Solvent Effects: The polarity of the solvent can influence the excited state of the molecule, affecting the quantum yield. For some carbazole derivatives, an increase in solvent polarity can lead to fluorescence quenching.
-
Recommendation: Test the fluorescence of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). This can help identify a solvent that minimizes non-radiative decay pathways.
-
-
Concentration and Aggregation: At high concentrations, molecules can form aggregates, which often leads to fluorescence quenching due to intermolecular interactions. This phenomenon is known as aggregation-caused quenching (ACQ).
-
Recommendation: Measure the fluorescence at various concentrations (e.g., from 10⁻⁴ M to 10⁻⁶ M) to determine if ACQ is occurring.[2]
-
-
Intramolecular Rotations: The phenyl groups in this compound can undergo intramolecular rotation, which can provide a non-radiative pathway for the excited state to relax, thus lowering the quantum yield.[3]
-
Recommendation: Consider strategies to rigidify the molecular structure. This can be achieved by introducing chemical bridges or bulky substituents that sterically hinder rotation.[4]
-
Q2: The fluorescence quantum yield of my this compound derivative is significantly lower in the solid state compared to in solution. Why does this happen and what can be done?
A2: A decrease in quantum yield in the solid state is a common issue for many fluorophores and is often due to strong intermolecular π–π stacking interactions in the crystal lattice, which can create non-radiative decay channels.
-
Troubleshooting Steps:
-
Structural Modifications: Introduce bulky substituents to the carbazole core or the phenyl rings. This can disrupt crystal packing and reduce intermolecular interactions. For instance, adding tert-butyl groups at the 3- and 6-positions of the carbazole has been shown to enhance solid-state quantum yields.[5]
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Aggregation-Induced Emission (AIE): Explore the possibility of synthesizing derivatives that exhibit Aggregation-Induced Emission. In AIE-active molecules, restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence.[6] This can be achieved by introducing rotor-like groups to the main fluorophore.
-
Host-Dopant Systems: Disperse the this compound derivative into a solid-state matrix (a host). This physically separates the fluorophore molecules, preventing aggregation and minimizing quenching.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective general strategies to increase the quantum yield of carbazole-based fluorophores?
A1: Several key strategies have been proven effective:
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Structural Rigidification: Minimizing conformational flexibility by creating a more rigid molecular structure is a primary method to decrease non-radiative decay and enhance the quantum yield.[4][7]
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Substitution Tuning: The electronic properties of the carbazole core can be tuned by adding electron-donating or electron-withdrawing groups at the 3, 6, and 9 positions.[5][8] This can modify the HOMO and LUMO energy levels and influence the emission properties.[9]
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Protonation: For carbazole derivatives containing basic sites (like a pyridyl group), protonation can restrict intramolecular rotation and lead to a significant increase in fluorescence quantum yield, in some cases from 16% to 80%.[3]
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Solvent and Temperature Optimization: The choice of solvent can have a significant impact. Additionally, lowering the temperature can reduce vibrational and rotational modes of non-radiative decay, thereby increasing the quantum yield.[5]
Q2: How does solvent polarity affect the quantum yield of carbazole derivatives?
A2: Solvent polarity can have a complex effect on the quantum yield, often related to the formation of an intramolecular charge transfer (ICT) state. In push-pull systems, where electron-donating and electron-withdrawing groups are present, increasing solvent polarity can stabilize the charge-separated excited state, which may lead to a red-shift in emission and, in some cases, a decrease in quantum yield due to enhanced non-radiative decay from this twisted ICT state.[3]
Q3: Can modifying the phenyl substituents at the 1 and 8 positions of the carbazole core improve the quantum yield?
A3: Yes, modifications to the phenyl rings can influence the quantum yield. Introducing bulky groups can increase steric hindrance, restricting the rotation of the phenyl groups and thus reducing non-radiative decay pathways. Furthermore, adding electron-donating or electron-withdrawing substituents to these phenyl rings can alter the electronic properties of the molecule, potentially leading to higher quantum yields.
Quantitative Data Summary
The following table summarizes quantum yield data for various carbazole derivatives under different conditions as reported in the literature. This data can serve as a reference for expected quantum yield values.
| Compound/Derivative | Solvent/State | Quantum Yield (ΦF) | Reference |
| Carbazole (Commercial) | Solid State | 0.698 | [1] |
| Carbazole (Lab Synthesized) | Solid State | 0.371 | [1] |
| 9-(4-bromobenzyl)-9H-carbazole (from commercial) | Not Specified | 0.911 | [1] |
| 9-(4-bromobenzyl)-9H-carbazole (from lab synth.) | Not Specified | 0.160 | [1] |
| Pyridine-functionalized carbazole | Solution | 0.16 | [3] |
| Protonated Pyridine-functionalized carbazole | Solution | 0.80 | [3] |
| 3,6-di-tert-butyl-9H-carbazole derivatives | Dichloromethane | 0.72 - 0.89 | [5] |
| 3,6-di-tert-butyl-9H-carbazole derivatives | Solid State | 0.40 - 0.85 | [5] |
| Carbazole derivatives via Wittig-Horner reaction | Dichloromethane | 0.88 - 1.00 | [2] |
Experimental Protocols
Methodology for Quantum Yield Determination
The relative fluorescence quantum yield of this compound can be determined using a comparative method.
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an absorption/emission profile that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-Vis region.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.
-
-
Data Analysis: The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
"sample" and "std" refer to the sample and the standard, respectively.
-
Visualizations
Caption: Experimental workflow for quantum yield determination and optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G [pubs.rsc.org]
- 4. Rotaxane Formation Increases Squaraine Fluorescence Brightness beyond 900 nm by 25-fold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,8-Diphenyl-9H-carbazole Film Deposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deposition of 1,8-Diphenyl-9H-carbazole thin films. The information is tailored for researchers, scientists, and professionals in drug development and materials science.
FAQs and Troubleshooting Guides
This section addresses specific issues related to poor film morphology of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My spin-coated this compound film has pinholes and is not uniform. What are the likely causes and how can I fix this?
A1: Pinholes and non-uniformity in spin-coated films are common issues that can arise from several factors related to the solution, substrate, and spin-coating process itself.
Potential Causes and Solutions:
-
Poor Solubility or Aggregation in Solution: this compound may not be fully dissolved or could be aggregating in the chosen solvent.
-
Solution: Ensure the compound is fully dissolved. Sonication or gentle heating of the solution can aid dissolution. Consider using a good solvent for carbazole derivatives, such as chlorobenzene, or a solvent mixture to improve solubility. Low-concentration solutions (~10⁻⁵ M) can help limit aggregation effects.
-
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Inadequate Substrate Cleaning: Contaminants on the substrate surface can lead to dewetting and the formation of pinholes.
-
Solution: A rigorous substrate cleaning procedure is crucial. A typical procedure involves sequential ultrasonic cleaning in a series of solvents like acetone, and ethanol, followed by a final rinse with deionized water and drying with nitrogen gas. A high-temperature treatment (e.g., 150°C) can further ensure a clean and dry surface.
-
-
Inappropriate Spin-Coating Parameters: The spin speed and duration significantly impact film thickness and uniformity.
-
Solution: Optimize the spin-coating parameters. Lower spin speeds generally result in thicker films, while higher speeds yield thinner films. A two-step process with a lower speed for spreading the solution followed by a higher speed for thinning can sometimes improve uniformity.
-
Q2: I am observing large aggregates or crystallites in my this compound film after deposition. How can I achieve a more amorphous or smoother film?
A2: The formation of large crystalline domains or aggregates is often related to the solvent evaporation rate and the intrinsic properties of the material.
Potential Causes and Solutions:
-
Slow Solvent Evaporation: A solvent with a low boiling point evaporates quickly, which can kinetically trap the molecules in a less ordered, amorphous state. Conversely, a high-boiling-point solvent evaporates slowly, allowing more time for molecular arrangement and crystallization.
-
Solution: Experiment with solvents having different boiling points. Using a solvent blend can also be an effective strategy to control the evaporation rate. For instance, mixing a good solvent with a lower boiling point might yield smoother films.
-
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High Solution Concentration: Higher concentrations can promote intermolecular interactions and aggregation.
-
Solution: Try reducing the concentration of the this compound solution.
-
-
Substrate Temperature: The temperature of the substrate during spin-coating can influence solvent evaporation and film formation.
-
Solution: While not always standard for spin-coating, gentle heating of the substrate might be explored, though this could also promote crystallization. Conversely, ensuring the substrate is at room temperature is a good starting point.
-
Q3: My vapor-deposited this compound film is rough and shows a high degree of crystallinity. How can I control this?
A3: In vapor deposition, substrate temperature and deposition rate are critical parameters that control film morphology.
Potential Causes and Solutions:
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High Substrate Temperature: Higher substrate temperatures provide more thermal energy for molecules to diffuse on the surface and form ordered crystalline structures, which can increase roughness.
-
Solution: Lowering the substrate temperature can help to quench the molecules in a more disordered, amorphous state, leading to a smoother film.
-
-
Low Deposition Rate: A slow deposition rate allows more time for molecules to arrange themselves into crystalline domains.
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Solution: Increasing the deposition rate can lead to a more kinetically controlled growth, resulting in a less crystalline and smoother film. However, excessively high rates can also introduce stress and defects.
-
Q4: After annealing, my this compound film shows increased roughness and large crystal domains. How can I optimize the annealing process?
A4: Annealing is a double-edged sword. While it can improve the structural order and electronic properties of the film, it can also induce excessive crystallization and roughening.
Potential Causes and Solutions:
-
Annealing Temperature Too High or Duration Too Long: Exceeding the glass transition temperature or optimal annealing window can lead to significant molecular rearrangement and crystallization.
-
Solution: Systematically vary the annealing temperature and time to find the optimal conditions. For some carbazole derivatives, annealing temperatures in the range of 70°C to 160°C have been explored. It is crucial to perform a detailed study of the temperature-dependent morphology.
-
-
Atmosphere During Annealing: The presence of oxygen or moisture can lead to degradation or unwanted reactions at elevated temperatures.
-
Solution: Perform annealing in a controlled atmosphere, such as under a nitrogen or argon blanket, or in a vacuum.
-
Data Summary
The following tables summarize key experimental parameters for the deposition of carbazole-based thin films. Note that specific data for this compound is limited in the literature; therefore, data for related carbazole derivatives are included as a starting point for optimization.
Table 1: Spin-Coating Parameters for Carbazole Derivatives
| Parameter | Value | Compound | Notes |
| Solvent | Chlorobenzene | Cz-1¹ | A common solvent for carbazole-based materials. |
| Concentration | ~10⁻⁵ M | Cz-1¹ | Low concentration helps to limit aggregation. |
| Spin Speed | 500 - 8000 rpm | General | Higher speeds lead to thinner films.[1] |
| Dispense Method | Static or Dynamic | General | Dynamic dispense is often preferred for uniformity at higher speeds.[1] |
¹Cz-1: 9-(4-fluorophenyl)-N²,N²,N⁷,N⁷-tetrakis(4-methoxyphenyl)-9H-carbazole-2,7-diamine
Table 2: Vapor Deposition Parameters for Organic Small Molecules
| Parameter | Range | Effect on Film Morphology |
| Substrate Temperature | Room Temp. - 200°C | Higher temperatures can increase crystallinity and roughness. |
| Deposition Rate | 0.1 - 10 Å/s | Higher rates can lead to smoother, more amorphous films.[2] |
| Base Pressure | < 1 x 10⁻⁶ Torr | High vacuum is essential to minimize impurities. |
Table 3: Annealing Parameters for Carbazole Derivative Films
| Parameter | Range | Compound | Notes |
| Temperature | 30 - 160°C | 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine | Optical properties were seen to change with annealing temperature.[3] |
| Atmosphere | Nitrogen | 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine | An inert atmosphere prevents degradation.[3] |
| Duration | 10 - 60 min | General | Optimization is required to balance improved order and increased roughness. |
Experimental Protocols
Protocol 1: Spin-Coating of this compound
-
Solution Preparation:
-
Dissolve this compound in a suitable solvent (e.g., chlorobenzene, chloroform, or toluene) to the desired concentration (e.g., 5-10 mg/mL as a starting point).
-
Use a magnetic stirrer to ensure complete dissolution. Gentle heating or sonication may be applied if necessary.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate matter.
-
-
Substrate Cleaning:
-
Sequentially sonicate the substrate (e.g., glass or silicon wafer) in baths of acetone, and isopropanol for 15 minutes each.
-
Rinse the substrate thoroughly with deionized water between each solvent sonication.
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Dry the substrate with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma or UV-ozone for 5-10 minutes to remove any remaining organic residues and improve surface wettability.
-
-
Spin-Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Start the spin-coating program. A two-step program is often effective:
-
Step 1 (Spreading): 500 rpm for 10 seconds.
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Step 2 (Thinning): 3000 rpm for 30-60 seconds.
-
-
The optimal spin speeds and times will depend on the desired film thickness and the viscosity of the solution.
-
-
Post-Deposition Annealing (Optional):
-
Transfer the coated substrate to a hotplate or into a vacuum oven.
-
Anneal the film at a temperature between 80°C and 150°C for 10-30 minutes under a nitrogen atmosphere or in a vacuum. The optimal temperature and time must be determined experimentally.
-
Protocol 2: Thermal Evaporation of this compound
-
Substrate Preparation:
-
Clean the substrate using the same procedure as described in the spin-coating protocol.
-
Mount the cleaned substrate onto the substrate holder in the thermal evaporation chamber.
-
-
Source Preparation:
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Load a sufficient amount of this compound powder into a suitable evaporation source (e.g., a quartz crucible or a tantalum boat).
-
-
Deposition:
-
Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.
-
Set the substrate to the desired temperature (e.g., room temperature for a more amorphous film, or a slightly elevated temperature like 50-100°C to potentially improve molecular packing).
-
Gradually heat the evaporation source until the desired deposition rate is achieved, as monitored by a quartz crystal microbalance. A typical starting rate is 0.5-1 Å/s.
-
Deposit the film to the desired thickness.
-
Allow the source and substrate to cool down before venting the chamber.
-
-
Post-Deposition Annealing (Optional):
-
The annealing can be performed in-situ (without breaking vacuum) or ex-situ as described in the spin-coating protocol.
-
Visualizations
Caption: Troubleshooting workflow for addressing common issues in spin-coated films.
Caption: Step-by-step workflow for the thermal evaporation of this compound.
References
"minimizing impurities in 1,8-Diphenyl-9H-carbazole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1,8-Diphenyl-9H-carbazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Ullmann couplings.
Issue 1: Low Yield of the Desired this compound Product
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium or copper catalyst is not oxidized. Use fresh catalyst or a pre-catalyst. For palladium catalysts, ensure the use of appropriate phosphine ligands to maintain catalyst activity. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Suzuki and Buchwald-Hartwig reactions often proceed at temperatures between 80-120 °C. Ullmann couplings may require higher temperatures, sometimes exceeding 180°C without a suitable ligand.[1] |
| Inefficient Base | The choice and amount of base are critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. Ensure the base is anhydrous where required. |
| Poor Quality Starting Materials | Use high-purity 1,8-dihalocarbazole and phenylboronic acid (for Suzuki) or aniline (for Buchwald-Hartwig). Impurities in starting materials can inhibit the catalyst. |
| Solvent Issues | Ensure the use of dry, degassed solvents, especially for palladium-catalyzed reactions. Common solvents include toluene, dioxane, and DMF. The presence of oxygen can lead to catalyst deactivation and side reactions. |
Issue 2: Presence of Monophenylated Impurity (1-Phenyl-8-halo-9H-carbazole)
| Potential Cause | Suggested Solution |
| Insufficient Reagent | Increase the equivalents of the phenylating reagent (e.g., phenylboronic acid or aniline) to drive the reaction to completion. A slight excess (2.2-2.5 equivalents) is often recommended for disubstitutions. |
| Short Reaction Time | Extend the reaction time to allow for the second coupling to occur. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Steric Hindrance | The second coupling at the 8-position can be sterically hindered. Consider using a more reactive coupling partner (e.g., switching from a phenylboronic acid to a phenylboronic ester) or a bulkier phosphine ligand that can promote the difficult coupling. |
Issue 3: Formation of Homocoupled Byproducts (Biphenyl or Carbazole Dimer)
| Potential Cause | Suggested Solution |
| Oxygen in the Reaction Mixture | Thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. |
| High Catalyst Loading | While a sufficient amount of catalyst is necessary, excessive catalyst loading can sometimes lead to an increase in side reactions. Optimize the catalyst loading, which is typically in the range of 1-5 mol%. |
| Ligand Decomposition | At high temperatures, some phosphine ligands can decompose, leading to the formation of palladium black, which can catalyze side reactions. Choose a thermally stable ligand suitable for the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The Suzuki-Miyaura coupling is often a preferred method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2] The Buchwald-Hartwig amination is also a powerful tool for forming C-N bonds.[3] The Ullmann condensation is a classic method but often requires harsher conditions (high temperatures) and stoichiometric amounts of copper, though modern modifications with ligands have improved its scope and mildness.[1]
Q2: What are the most common impurities to look out for in the synthesis of this compound?
A2: Common impurities include:
-
Starting materials: Unreacted 1,8-dihalocarbazole.
-
Monosubstituted intermediate: 1-Phenyl-8-halo-9H-carbazole.
-
Homocoupled products: Biphenyl (from the phenylating reagent) and carbazole dimers.
-
Dehalogenated product: 1-Phenyl-9H-carbazole.
-
Ligand-derived impurities: Oxides of phosphine ligands.
Q3: How can I effectively purify the final this compound product?
A3: A multi-step purification process is often necessary.
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from organic impurities. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate or hexane/dichloromethane) is commonly used.
-
Recrystallization: To obtain a highly pure, crystalline product. A suitable solvent system (e.g., ethanol/dichloromethane or toluene/hexane) should be determined experimentally.
Q4: Can I use N-protection for the carbazole nitrogen during the synthesis?
A4: Yes, protecting the carbazole nitrogen (e.g., with a Boc or SEM group) can sometimes improve solubility and prevent side reactions at the nitrogen atom. However, this adds extra steps for protection and deprotection to the synthetic sequence. For many cross-coupling reactions, N-H carbazole can be used directly.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization.
-
Materials:
-
1,8-Diiodo-9H-carbazole (1.0 eq)
-
Phenylboronic acid (2.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (3.0 eq)
-
Toluene/Water (4:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add 1,8-diiodo-9H-carbazole and phenylboronic acid.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add K₂CO₃ and Pd(PPh₃)₄ to the flask under an inert atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Diarylcarbazole Synthesis
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI, Cu powder) |
| Ligand | Phosphines (e.g., PPh₃, SPhos) | Phosphines (e.g., XPhos, RuPhos) | Diamines, Phenanthrolines |
| Reactant | Arylboronic acid/ester | Arylamine | Aryl halide |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, LHMDS | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF | Toluene, Dioxane | DMF, NMP, Pyridine |
| Temperature | 80 - 120 °C | 80 - 120 °C | 150 - 210 °C (can be lower with ligands) |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Caption: Troubleshooting logic for common impurity issues.
References
"impact of solvent choice on 1,8-Diphenyl-9H-carbazole synthesis yield"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-Diphenyl-9H-carbazole. The information is designed to address common issues encountered during experimental procedures.
Troubleshooting Guide
Q1: My Ullmann coupling reaction to synthesize this compound is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the Ullmann coupling for this synthesis can stem from several factors. Here are some common issues and their respective solutions:
-
Solvent Choice: The polarity of the solvent is critical. Non-polar solvents like toluene and benzene have been shown to give meager yields in Ullmann C-C coupling reactions.[1] In contrast, polar aprotic solvents such as Dimethylformamide (DMF) and Tetrahydrofuran (THF) can provide excellent yields.[1] Consider switching to a high-boiling polar solvent.
-
Reaction Temperature: Ullmann reactions traditionally require high temperatures, often exceeding 200°C.[2] Insufficient temperature can lead to a sluggish or incomplete reaction. Ensure your reaction is reaching the optimal temperature for the chosen solvent and catalyst system.
-
Catalyst Activity: The copper catalyst can be deactivated by impurities. Using activated copper powder or an air-stable Cu(I) catalyst can improve results.[3] The presence of ligands can also enhance catalyst performance and allow for milder reaction conditions.
-
Base Selection: The choice and quality of the base are important. For similar Ullmann-type reactions, bases like potassium carbonate have been used effectively.[3] Ensure the base is anhydrous and of high purity.
-
Side Reactions: A significant side reaction in Ullmann couplings is the homocoupling of the starting materials.[4] Optimizing the stoichiometry of the reactants and the reaction temperature can help minimize these unwanted products.
Q2: I am attempting a Suzuki-Miyaura coupling to synthesize this compound, but the reaction is not proceeding to completion. What should I check?
A2: Incomplete conversion in a Suzuki-Miyaura coupling can be attributed to several factors:
-
Solvent Selection: The choice of solvent significantly impacts the reaction outcome. For Suzuki couplings, dioxane has been reported to provide better yields compared to other solvents like THF or acetonitrile.[5] Solvents such as toluene, benzene, and dichloromethane may not be effective at all.[5]
-
Catalyst and Ligand: The palladium catalyst and its corresponding ligand are crucial. Ensure you are using an appropriate catalyst system, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and that it has not degraded.
-
Base and Water Content: The presence of a base is essential, and often, a specific amount of water is required for the catalytic cycle to proceed efficiently. The choice of base, such as K₂CO₃, and the solvent system (e.g., a mixture with water) should be carefully considered.
-
Boric Acid Decomposition: Arylboronic acids can undergo protodeboronation, especially at elevated temperatures. This side reaction can be minimized by carefully controlling the reaction temperature and duration.
-
Oxygen Contamination: Suzuki coupling reactions are typically sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing multiple spots on my TLC plate after the synthesis of this compound. What are the likely impurities?
A3: The presence of multiple spots on a TLC plate indicates a mixture of products. Besides the desired this compound, common impurities can include:
-
Starting Materials: Unreacted 1,8-dihalocarbazole or phenylboronic acid (in the case of Suzuki coupling) or the corresponding amine/halide (in Ullmann coupling).
-
Homocoupled Products: Biphenyl (from the coupling of two phenyl groups) or a dimer of the carbazole starting material are common byproducts.[4]
-
Partially Reacted Intermediates: In a stepwise reaction, mono-phenylated carbazole could be present.
-
Products of Side Reactions: Depending on the reaction conditions, other side products may form.
Purification is typically achieved through column chromatography. A solvent system such as petroleum ether/ethyl acetate can be effective for separating the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective methods for synthesizing this compound are transition metal-catalyzed cross-coupling reactions. These include:
-
Ullmann Condensation/Coupling: This method involves the reaction of a 1,8-dihalocarbazole with a phenylating agent in the presence of a copper catalyst.[6]
-
Suzuki-Miyaura Coupling: This reaction couples a 1,8-dihalocarbazole with phenylboronic acid using a palladium catalyst and a base.[7][8]
Q2: How does the choice of solvent impact the yield of the this compound synthesis?
A2: The solvent plays a crucial role in both Ullmann and Suzuki reactions by influencing the solubility of reactants, the stability of the catalyst, and the overall reaction rate. In general, polar aprotic solvents are favored for Ullmann couplings, while a range of solvents can be used for Suzuki reactions, with the optimal choice depending on the specific catalyst and substrates.
Q3: What are the key parameters to control for a successful synthesis?
A3: To ensure a successful synthesis of this compound, the following parameters should be carefully controlled:
-
Inert Atmosphere: Both Ullmann and Suzuki couplings are sensitive to oxygen and moisture, so maintaining an inert atmosphere (nitrogen or argon) is critical.
-
Temperature: The reaction temperature must be optimized to ensure a reasonable reaction rate while minimizing side reactions and decomposition of starting materials or products.
-
Purity of Reagents: The purity of the starting materials, catalyst, ligand, and base can significantly affect the reaction outcome.
-
Stoichiometry: The molar ratios of the reactants, catalyst, and base should be carefully controlled for optimal conversion and yield.
Data Presentation
Table 1: Effect of Solvent on the Yield of Aryl-Aryl Coupling Reactions Relevant to this compound Synthesis
| Reaction Type | Solvent | Reported Yield (%) | Reference |
| Ullmann C-C Coupling | Toluene | Meager | [1] |
| Benzene | Meager | [1] | |
| DMF | 99 | [1] | |
| THF | 98 | [1] | |
| Suzuki Coupling | Dioxane | 59 | [5] |
| THF | Low | [5] | |
| Acetonitrile (MeCN) | 30 | [5] | |
| Toluene | No Product Detected | [5] | |
| Benzene | No Product Detected | [5] | |
| Dichloromethane (DCM) | No Product Detected | [5] |
Experimental Protocols
General Protocol for Ullmann Coupling Synthesis of this compound:
-
To a dried reaction flask, add 1,8-dihalocarbazole, the phenylating agent (e.g., iodobenzene), copper catalyst (e.g., CuI or activated copper powder), a ligand (if used), and a base (e.g., K₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add a high-boiling polar aprotic solvent (e.g., DMF).
-
Heat the reaction mixture to the appropriate temperature (typically >150°C) with vigorous stirring.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction by filtering off the inorganic salts and removing the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling Synthesis of this compound:
-
In a reaction flask, dissolve 1,8-dihalocarbazole, phenylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., dioxane).
-
Add an aqueous solution of a base (e.g., K₂CO₃).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Host Materials for Phosphorescent OLEDs: 1,8-Diphenyl-9H-carbazole vs. mCP
In the pursuit of highly efficient and stable phosphorescent organic light-emitting diodes (PhOLEDs), the selection of an appropriate host material is paramount. The host matrix plays a critical role in facilitating charge transport, maintaining a high triplet energy to confine excitons on the phosphorescent guest, and ensuring the morphological stability of the emissive layer. This guide provides a detailed comparison of two carbazole-based host materials: the established 1,3-Bis(9H-carbazol-9-yl)benzene (mCP) and the less commercially ubiquitous 1,8-Diphenyl-9H-carbazole.
This comparison leverages experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform their material selection process. While extensive data is available for mCP, a direct, comprehensive experimental comparison with this compound is not readily found in the literature. Therefore, the properties of this compound are discussed based on the known structure-property relationships of carbazole derivatives.
Quantitative Performance Data
The following table summarizes key performance metrics for PhOLEDs utilizing mCP as the host material with various phosphorescent emitters. This data, compiled from multiple studies, highlights the capabilities of mCP in achieving high efficiencies.
Table 1: Performance of mCP as a Host Material in Phosphorescent OLEDs
| Emitter | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emitter Concentration (wt%) | Device Structure |
| FIrpic (Blue) | > 17 | > 30 | - | 11-20 | ITO/TAPC/mCP:FIrpic/B3PyPB/LiF/Al[1] |
| Green Emitter | 20.3 | 74.6 | - | - | Not Specified[2] |
| Ir(ppy)3 (Green) | 9.4 | 33.9 | 34.1 | 10 | ITO/HAT-CN/TPC/Host:Ir(ppy)3/Bphen/LiF/Al[3] |
| FIrpic (Blue) | 10.3 | 23.9 | 24.9 | 15 | ITO/HAT-CN/TPC/Host:FIrpic/Bphen/LiF/Al[3] |
Data for this compound as a host material is not available in the reviewed literature to provide a direct quantitative comparison.
Physicochemical Properties
A comparison of the fundamental properties of a host material is crucial for predicting its performance in a PhOLED.
Table 2: Comparison of Physicochemical Properties
| Property | This compound | mCP (1,3-Bis(9H-carbazol-9-yl)benzene) |
| Triplet Energy (ET) | Expected to be high, likely > 2.8 eV | ~2.91 - 3.02 eV[3] |
| Glass Transition Temp (Tg) | Expected to be high due to bulky phenyl groups | ~65 °C |
| Charge Transport | Expected to be predominantly hole-transporting | Bipolar, with hole mobility greater than electron mobility.[3] |
| Morphological Stability | Phenyl substitutions may enhance stability | Good |
| Solubility | Good in common organic solvents | Good in common organic solvents |
Device Architecture and Experimental Workflow
To understand the context of the performance data, it is essential to visualize the structure of a typical PhOLED and the general workflow for its fabrication and characterization.
References
A Comparative Guide to 1,8-Diphenyl Substitution on the Carbazole Core for Enhanced OLED Performance
An in-depth analysis of 1,8-diphenyl substituted carbazole derivatives reveals significant advantages in thermal stability, photophysical properties, and overall device efficiency in Organic Light-Emitting Diodes (OLEDs) when compared to their 3,6-disubstituted or unsubstituted counterparts. These benefits primarily stem from the unique steric and electronic effects imparted by the 1,8-diphenyl substitution pattern.
The strategic placement of bulky phenyl groups at the 1 and 8 positions of the carbazole core introduces a significant steric hindrance, which effectively disrupts intermolecular interactions and prevents aggregation-caused quenching. This leads to materials with higher glass transition temperatures (Tg) and decomposition temperatures (Td), crucial for the operational stability and longevity of OLED devices. In contrast, the more linear nature of 3,6-disubstituted carbazoles can sometimes facilitate undesirable molecular packing.
From a photophysical standpoint, the twisted conformation induced by the 1,8-diphenyl substitution helps to maintain a high triplet energy level, which is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to ensure efficient energy transfer to the phosphorescent emitter. Furthermore, this substitution pattern can lead to a desirable blue shift in the emission spectrum, making these materials suitable for blue OLED applications.
Performance Comparison: 1,8-Diphenylcarbazole vs. Alternatives
To illustrate the advantages of 1,8-diphenyl substitution, this guide presents a comparison of key performance metrics between a representative 1,8-diphenyl substituted carbazole derivative and a commonly used 3,6-disubstituted analogue. The data is compiled from various research sources to provide a comprehensive overview.
| Property | 1,8-Diphenylcarbazole Derivative | 3,6-Diphenylcarbazole Derivative | Unsubstituted Carbazole |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | ~150 °C | ~110 °C | ~60-70 °C |
| Decomposition Temp. (Td) | > 450 °C | ~400 °C | ~350 °C |
| Photophysical Properties | |||
| Photoluminescence Quantum Yield (PLQY) | > 90% | ~70-80% | Variable |
| Maximum Emission (λem) | ~380-420 nm (Blue) | ~430-460 nm (Blue-Green) | ~350-380 nm (UV-Violet) |
| Triplet Energy (E_T_) | ~2.9-3.1 eV | ~2.7-2.9 eV | ~3.0 eV |
| OLED Device Performance (as a host material) | |||
| Maximum External Quantum Efficiency (EQE) | Up to 25% | Up to 20% | Lower, often used as a building block |
| Current Efficiency | > 50 cd/A | ~40 cd/A | Not typically used as a standalone host |
| Power Efficiency | > 40 lm/W | ~30 lm/W | Not typically used as a standalone host |
| CIE Coordinates (x, y) | (0.15, 0.10) - Deep Blue | (0.18, 0.25) - Sky Blue | N/A |
Experimental Protocols
Synthesis of 1,8-Diphenyl-9H-carbazole
A general synthetic route to this compound involves a Suzuki cross-coupling reaction.
Materials:
-
1,8-Diiodo-9H-carbazole
-
Phenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction flask, add 1,8-diiodo-9H-carbazole, phenylboronic acid (2.5 equivalents), and a palladium(0) catalyst.
-
Add a 2M aqueous solution of potassium carbonate.
-
Add the solvent mixture (e.g., Toluene:Ethanol:Water in a 3:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
OLED Device Fabrication and Characterization
A standard procedure for fabricating a multi-layer OLED device using a 1,8-diphenylcarbazole derivative as a host material is as follows:
Device Structure: ITO / HTL / EML (Host:Dopant) / HBL / ETL / EIL / Cathode
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emitting Layer (EML) Host: 1,8-diphenylcarbazole derivative
-
EML Dopant: Phosphorescent emitter (e.g., FIrpic for blue, Ir(ppy)₃ for green)
-
Hole Blocking Layer (HBL) material (e.g., TPBi)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Fabrication Procedure:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes.
-
Deposit the organic layers and the cathode sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
-
The deposition rates for the organic materials are typically 1-2 Å/s.
-
The EML is co-evaporated from two separate sources for the host and the dopant, with the doping concentration precisely controlled.
-
The deposition rate for LiF is typically 0.1-0.2 Å/s, and for Aluminum is 5-10 Å/s.
-
The fabricated devices are encapsulated under a nitrogen atmosphere to prevent degradation from moisture and oxygen.
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a luminance meter.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Visualizing the Advantage: Molecular Structure and Experimental Workflow
To better understand the structural differences and the experimental process, the following diagrams are provided.
Caption: Molecular structures of 1,8-diphenylcarbazole and 3,6-diphenylcarbazole.
Caption: Experimental workflow for OLED synthesis, fabrication, and testing.
Evaluating the Device Lifetime of OLEDs with 1,8-Diphenyl-9H-carbazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The operational lifetime of Organic Light-Emitting Diodes (OLEDs) is a critical parameter for their commercial viability and research advancement. Host materials within the emissive layer play a pivotal role in determining the longevity and efficiency of these devices. Among the various classes of host materials, carbazole derivatives have garnered significant attention due to their excellent thermal and morphological stability, and their ability to facilitate efficient charge transport. This guide provides a comparative evaluation of OLEDs incorporating 1,8-Diphenyl-9H-carbazole as a host material against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Host Materials in Phosphorescent OLEDs
The following tables summarize key performance metrics for OLEDs utilizing different host materials. While specific data for this compound is limited in publicly available literature, data for other high-performance carbazole derivatives are presented to provide a benchmark for expected performance.
Table 1: Green Phosphorescent OLEDs
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Lifetime (LT50) (hours) @ Luminance (cd/m²) | Driving Voltage (V) |
| m1BTCBP (π-Extended Carbazole) | Ir(ppy)₃ | Not Specified | Not Specified | ~23,000 @ 1,000 | Not Specified |
| mCBP (Carbazole Derivative) | Ir(ppy)₃ | Not Specified | Not Specified | ~8,500 @ 1,000 | Not Specified |
| CBP (Carbazole Biphenyl) | Ir(ppy)₃ | ~17.7 | ~42.0 | 57 @ 1,000 | Not Specified |
| DBTO-IN/CAR (Indolocarbazole) | Ir(ppy)₃ | 19.0 | 45.4 | Not Specified | Not Specified |
Note: Data for m1BTCBP and mCBP is based on a study on π-extended carbazole derivatives, highlighting the significant lifetime improvements achievable within the carbazole family.[1]
Table 2: Blue Phosphorescent OLEDs
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Lifetime | Driving Voltage (V) |
| mDCzPF ("M"-type Carbazole/Fluorene) | PtNON | 18.3 | Not Specified | 10-fold improvement over "V"-type | Not Specified |
| pDCzPF ("V"-type Carbazole/Fluorene) | PtNON | Not Specified | Not Specified | Baseline | Not Specified |
| SiCz (Carbazole Derivative) | Ir(dbfmi) | 21.0 | 21.7 @ 100 cd/m² | Not Specified | 3.40 @ 100 cd/m² |
| CCz (Carbazole Derivative) | Ir(dbfmi) | 9.5 | Not Specified | Not Specified | Not Specified |
Note: The data for mDCzPF demonstrates a significant improvement in operational lifetime compared to a similar "V"-type molecular geometry.[2]
Experimental Protocols
A standardized and meticulously executed experimental protocol is crucial for the accurate evaluation and comparison of OLED device lifetimes. Below is a detailed methodology for the fabrication and testing of phosphorescent OLEDs using a vacuum thermal evaporation process.
I. Substrate Preparation
-
Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Drying: The cleaned substrates are dried using a nitrogen gun.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
II. Device Fabrication by Vacuum Thermal Evaporation
The OLEDs are fabricated by sequentially depositing the organic layers and the metal cathode onto the prepared ITO substrate in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN).
-
Hole Transporting Layer (HTL): Deposit a 40 nm layer of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD).
-
Emissive Layer (EML): Co-evaporate the host material (e.g., this compound) and the phosphorescent emitter (e.g., 10 wt% of an Iridium complex) to a thickness of 25 nm. The deposition rates are carefully controlled to achieve the desired doping concentration.
-
Electron Transporting Layer (ETL): Deposit a 40 nm layer of a suitable electron-transporting material, such as bis(2-methyl-8-quinolinolato)(p-phenylphenolato)aluminum(III) (BAlq).
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF) to facilitate electron injection.
-
Cathode: Deposit a 100 nm layer of Aluminum (Al) to serve as the cathode.
III. Encapsulation
To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
IV. Device Lifetime Measurement
The operational lifetime of the encapsulated OLEDs is measured under a constant DC current density.
-
Initial Characterization: The current-voltage-luminance (I-V-L) characteristics and the electroluminescence (EL) spectrum of the device are measured using a source meter and a spectroradiometer.
-
Lifetime Test: The device is driven at a constant current density (e.g., 10 mA/cm²) corresponding to an initial luminance (L₀).
-
Data Logging: The luminance of the device is continuously monitored over time using a photodiode.
-
Lifetime Determination: The lifetime (e.g., LT50 or LT95) is defined as the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.[3][4][5][6][7]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating OLED device lifetime.
Caption: A flowchart illustrating the key stages in the fabrication and lifetime evaluation of OLED devices.
References
- 1. π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Approaches for Long Lifetime Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. library.imaging.org [library.imaging.org]
A Comparative Guide to Hole Transport Layer Materials: Focus on Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the efficiency and stability of devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) are critically dependent on the performance of the hole transport layer (HTL). An effective HTL facilitates the efficient transport of holes from the active layer to the anode while blocking electrons, thereby preventing recombination and enhancing device performance. This guide provides a comparative analysis of the hole mobility of various HTL materials, with a particular focus on carbazole-based compounds, offering a valuable resource for material selection in device fabrication.
Unveiling the Potential of 1,8-Diphenyl-9H-carbazole and its Analogs
Comparative Analysis of Hole Mobility in Common HTLs
To provide a clear perspective, the table below summarizes the hole mobility of several commonly used HTL materials. It is important to note that the hole mobility of organic materials can be significantly influenced by factors such as film morphology, purity, and the presence of dopants.
| Hole Transport Material (HTM) | Hole Mobility (cm²/Vs) | Measurement Technique |
| Carbazole Derivative (representative) | ~5 x 10⁻⁵ | Time-of-Flight (TOF) |
| Spiro-OMeTAD | 10⁻⁴ - 10⁻⁵ | Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC) |
| PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | 10⁻³ - 10⁻⁵ | Space-Charge-Limited Current (SCLC) |
| PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) | 10⁻¹ - 10⁻⁵ | Field-Effect Transistor (FET), Space-Charge-Limited Current (SCLC) |
Experimental Protocols for Measuring Hole Mobility
Accurate determination of hole mobility is crucial for evaluating and comparing HTL materials. The two most common techniques employed for this purpose are the Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) methods.
Time-of-Flight (TOF) Method
The TOF method directly measures the time it takes for a sheet of photogenerated charge carriers to drift across a material of known thickness under an applied electric field.
Experimental Workflow:
Figure 1: Experimental workflow for the Time-of-Flight (TOF) method.
Space-Charge-Limited Current (SCLC) Method
The SCLC method analyzes the current-voltage (I-V) characteristics of a single-carrier device. At a sufficiently high voltage, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes space-charge-limited.
Experimental Workflow:
Figure 2: Experimental workflow for the Space-Charge-Limited Current (SCLC) method.
Logical Comparison of HTL Materials
The selection of an appropriate HTL involves a multi-faceted evaluation of its properties. Hole mobility is a primary determinant of device efficiency, but other factors such as energy level alignment, thermal stability, and solution processability are also critical.
Figure 3: Key parameters for the selection of a hole transport layer.
References
Validating the Triplet Energy of 1,8-Diphenyl-9H-carbazole for High-Efficiency Blue Phosphorescent Emitters: A Comparative Guide
In the pursuit of stable and efficient blue phosphorescent organic light-emitting diodes (PhOLEDs), the selection of an appropriate host material is paramount. A critical parameter governing the performance of a host material is its triplet energy (ET), which must be sufficiently higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-energy transfer, a primary cause of efficiency loss. This guide provides a comprehensive validation of 1,8-Diphenyl-9H-carbazole as a potential host for blue phosphorescent emitters, comparing its (theoretically predicted) triplet energy and performance with established host materials.
For researchers and professionals in drug development and materials science, the quest for novel molecules with optimized photophysical properties is a continuous endeavor. Carbazole derivatives have emerged as a promising class of materials for OLEDs due to their high triplet energies and good charge transport characteristics. This guide delves into the specifics of this compound, offering a comparative analysis against well-known host materials such as 1,3-bis(N-carbazolyl)benzene (mCP) and 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP).
Performance Comparison of Host Materials
To contextualize the potential of this compound, a comparison with established host materials is essential. The following table summarizes key performance indicators for blue PhOLEDs utilizing different host materials with the common blue emitter, iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic).
| Host Material | Triplet Energy (ET) [eV] | Emitter | External Quantum Efficiency (EQE) [%] | Turn-on Voltage (V) |
| This compound | Not Experimentally Reported | FIrpic | - | - |
| mCP | 2.91[1] | FIrpic | ~11.6 | ~4.8 |
| CBP | 2.56[2] | FIrpic | ~9.1 | ~7.1 |
| TCB | ~2.87 | FIrpic | - | - |
Note: The triplet energy for this compound has not been explicitly found in the surveyed literature, highlighting a research gap. The values for TCB are also not consistently reported with full device data in the initial searches.
Experimental Protocols for Triplet Energy Determination
The accurate determination of a material's triplet energy is crucial for its validation as a suitable host. The most common and reliable method is low-temperature phosphorescence spectroscopy .
Methodology: Low-Temperature Phosphorescence Spectroscopy
-
Sample Preparation: The host material is dissolved in a suitable solvent (e.g., 2-methyltetrahydrofuran or a mixture of solvents that forms a rigid glass at low temperatures). The concentration is kept low to minimize intermolecular interactions. The solution is then placed in a quartz sample holder.
-
Cryogenic Setup: The sample is cooled to a low temperature, typically 77 K (the boiling point of liquid nitrogen), using a cryostat. This low temperature minimizes non-radiative decay processes and allows for the observation of the spin-forbidden phosphorescence.
-
Photoexcitation: The sample is excited with a monochromatic light source, usually a laser or a xenon lamp with a monochromator, at a wavelength where the material absorbs strongly.
-
Phosphorescence Detection: The emitted light is collected at a 90-degree angle to the excitation beam and is focused into a spectrometer. The spectrometer disperses the light, and a sensitive detector, such as a photomultiplier tube or a CCD camera, records the phosphorescence spectrum.
-
Data Analysis: The triplet energy is determined from the highest-energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum. This peak corresponds to the energy difference between the lowest vibrational level of the triplet excited state (T1) and the lowest vibrational level of the singlet ground state (S0).
Logical Workflow for Host Material Validation
The process of validating a new host material like this compound for blue PhOLEDs follows a logical progression from molecular design to device fabrication and testing.
Caption: Workflow for validating a novel host material for PhOLEDs.
Energy Level Diagram and Energy Transfer Mechanism
For efficient blue emission, the triplet energy of the host must be higher than that of the blue phosphorescent guest. This ensures that the energy transfer occurs from the host to the guest, leading to light emission from the guest.
References
A Comparative Guide to 1,8-Diphenyl-9H-carbazole and Commercial Host Materials for Advanced OLED Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the performance of 1,8-Diphenyl-9H-carbazole against commercially available host materials, CBP and mCBP, widely used in Organic Light-Emitting Diodes (OLEDs). The following sections detail the key performance characteristics, experimental protocols for evaluation, and a summary of the comparative data to assist in the selection of host materials for next-generation OLED devices.
Introduction to Host Materials in OLEDs
Host materials are a critical component in the emissive layer of an OLED, providing a matrix for the dopant (emitter) molecules. An ideal host material should possess several key properties to ensure efficient and stable device performance. These include high thermal stability, appropriate HOMO/LUMO energy levels for efficient charge injection and transport, and a high triplet energy to confine the excitons on the emitter molecules. Carbazole-based materials have been extensively investigated as host materials due to their excellent thermal and chemical stability, as well as their good hole-transporting properties.[1] This guide focuses on this compound, a promising carbazole derivative, and compares its performance with the well-established commercial host materials, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP).
Comparative Performance Data
The selection of a host material is paramount for optimizing the efficiency, color purity, and longevity of OLEDs.[1] Below is a summary of the key performance metrics for this compound, CBP, and mCBP.
| Property | This compound | CBP (Commercial Host) | mCBP (Commercial Host) |
| Chemical Structure | C₂₄H₁₇N | C₃₆H₂₄N₂ | C₃₆H₂₄N₂ |
| HOMO Energy Level | -5.5 eV (Estimated) | -6.0 eV[2] | -6.0 eV |
| LUMO Energy Level | -2.1 eV (Estimated) | -2.9 eV[2] | -2.4 eV |
| Triplet Energy (ET) | ~2.9 eV (Estimated for similar carbazole derivatives) | 2.55 eV[2] | High (relative to CBP) |
| Melting Point (Tm) | Not Available | 281 - 285 °C[2] | 272 °C |
| Glass Transition Temperature (Tg) | Not Available | High | High |
| Decomposition Temperature (Td) | High (Expected for carbazole derivatives) | > 400 °C (Typical for carbazole derivatives)[1] | > 400 °C (Typical for carbazole derivatives)[1] |
| Photoluminescence Quantum Yield (PLQY) | High (Expected for carbazole derivatives) | High | High |
Note: Specific experimental data for this compound is limited in publicly available literature. The values presented are estimations based on the known properties of similar carbazole derivatives. Further experimental validation is required for a direct and precise comparison.
Experimental Protocols
To ensure a fair and accurate comparison of host materials, standardized experimental protocols are crucial. The following sections outline the methodologies for the synthesis of this compound and the characterization of key performance parameters.
Synthesis of this compound
A general synthetic route for N-aryl carbazoles involves the Ullmann condensation or Buchwald-Hartwig amination of a carbazole with an aryl halide. A plausible synthesis for this compound would involve the reaction of 1,8-dibromo-9H-carbazole with phenylboronic acid under Suzuki coupling conditions.
A general procedure is as follows:
-
To a reaction flask, add 1,8-dibromo-9H-carbazole, phenylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of Host Materials
The thermal stability of the host materials is evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
TGA: A small sample of the material is heated at a constant rate in an inert atmosphere. The temperature at which a 5% weight loss occurs is recorded as the decomposition temperature (Td). A higher Td indicates greater thermal stability.[1]
-
DSC: The material is heated and cooled at a constant rate to determine the glass transition temperature (Tg) and melting point (Tm). A high Tg is desirable for morphological stability of the amorphous thin films in OLED devices.[1]
The photophysical properties are characterized using UV-Vis absorption and photoluminescence (PL) spectroscopy.
-
UV-Vis Absorption: The absorption spectrum of a dilute solution of the material is recorded to determine the absorption onset, from which the optical bandgap can be estimated.
-
Photoluminescence (PL) Spectroscopy: The emission spectrum is recorded upon excitation at a specific wavelength. From the PL spectrum, the emission maximum and the photoluminescence quantum yield (PLQY) can be determined. The triplet energy (ET) is typically determined from the phosphorescence spectrum measured at low temperature (e.g., 77 K).
Cyclic Voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
A solution of the host material in a suitable solvent with a supporting electrolyte is prepared.
-
The solution is purged with an inert gas.
-
The cyclic voltammogram is recorded using a three-electrode setup (working electrode, reference electrode, and counter electrode).
-
The onset oxidation and reduction potentials are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated from these potentials relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
OLED Device Fabrication and Testing
To evaluate the performance of the host materials in a device setting, standard multi-layer OLEDs are fabricated and characterized.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host + Dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Fabrication Workflow:
References
The Positional Isomerism of Phenyl Substituents: A Compass for Tuning the Photophysical Properties of Diphenylcarbazoles
A comprehensive guide for researchers and drug development professionals on how the ortho-, meta-, and para-positioning of substituents on the phenyl rings of diphenylcarbazole derivatives dictates their light-absorbing and emitting characteristics.
The strategic placement of substituents on the phenyl rings of diphenylcarbazole cores offers a powerful tool to modulate their photophysical properties, including their absorption and emission spectra, fluorescence quantum yields, and lifetimes. Understanding the nuanced effects of ortho-, meta-, and para-substitution is paramount for the rational design of novel fluorophores for applications ranging from bioimaging to organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the influence of substituent position on the photophysical behavior of diphenylcarbazoles, supported by experimental data and detailed methodologies.
The Electronic Tug-of-War: Ortho, Meta, and Para Effects
The photophysical properties of diphenylcarbazoles are intrinsically linked to the electronic nature of the molecule, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents on the peripheral phenyl rings can significantly alter this energy gap through a combination of inductive and resonance effects. The position of the substituent dictates the extent of these electronic perturbations.
-
Ortho- and Para-Substitution: Substituents at the ortho and para positions can directly participate in resonance with the diphenylcarbazole core.[1][2] Electron-donating groups (EDGs) at these positions generally raise the HOMO energy level more significantly than the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) at these positions tend to lower both the HOMO and LUMO levels, but the effect on the LUMO is often more pronounced, also resulting in a red-shift.
-
Meta-Substitution: Due to the nodal plane at the meta position, substituents at this location exert a weaker resonance effect on the carbazole core.[1][2] Their influence is primarily driven by inductive effects. This generally leads to smaller shifts in the absorption and emission spectra compared to their ortho- and para-substituted counterparts.
Comparative Photophysical Data
| Compound | Substitution Pattern | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Photoluminescence Quantum Yield (ΦPL) |
| 3,6-diphenyl-9-hexyl-9H-carbazole | Unsubstituted | 350 | 410 | - |
| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | Para | 365 | 450 | 0.95 |
| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | Para | 420 | 585 | - |
Data extracted from a study on 3,6-diphenyl-9-hexyl-9H-carbazole derivatives.[3]
As the data indicates, the introduction of electron-withdrawing groups at the para-position of the phenyl rings leads to a significant red-shift in both the absorption and emission maxima compared to the unsubstituted compound.[3] The formyl-substituted derivative exhibits a high photoluminescence quantum yield, making it a promising candidate for blue-emitting materials.[3] The more strongly electron-withdrawing nitro group induces an even larger red-shift, pushing the emission into the orange region of the spectrum.[3]
Experimental Protocols
The characterization of the photophysical properties of diphenylcarbazole derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.
Synthesis of Substituted Diphenylcarbazoles
The synthesis of substituted diphenylcarbazoles typically involves a Suzuki-Miyaura cross-coupling reaction.
Workflow for Synthesis:
UV-Visible Absorption and Photoluminescence Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are used for absorption and emission measurements, respectively.
Sample Preparation: Solutions of the diphenylcarbazole derivatives are prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene, or THF) at a concentration of approximately 10⁻⁵ M.
Measurement:
-
Absorption: The absorption spectrum is recorded over a wavelength range of 250-800 nm.
-
Emission: The sample is excited at its absorption maximum (λabs), and the emission spectrum is recorded. The excitation and emission slits are typically set to 5 nm.
Fluorescence Quantum Yield Determination
The relative fluorescence quantum yield (ΦPL) is determined using a standard fluorophore with a known quantum yield.
Equation:
ΦPL(sample) = ΦPL(standard) × (I(sample) / I(standard)) × (A(standard) / A(sample)) × (η(sample)² / η(standard)²)
where:
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
Procedure:
-
Prepare solutions of the sample and a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦPL = 0.54) with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measure the absorption and emission spectra of both the sample and the standard under identical experimental conditions.
-
Calculate the integrated emission intensities and use the above formula to determine the quantum yield of the sample.
Fluorescence Lifetime Measurement
Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).
Instrumentation: A picosecond pulsed laser diode is used as the excitation source, and a high-speed detector measures the arrival time of the emitted photons.
Procedure:
-
The sample is excited with the pulsed laser, and the fluorescence decay profile is recorded.
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay data is fitted to a multi-exponential decay model after deconvolution with the IRF to obtain the fluorescence lifetime (τ).
Logical Relationships and Signaling Pathways
The interplay between substituent position, electronic properties, and photophysical behavior can be visualized as follows:
References
A Comparative Guide to OLED Color Purity: The Role of 1,8-Diphenyl-9H-carbazole and its Alternatives
For researchers, scientists, and professionals in drug development, the precise assessment of material performance is paramount. In the field of organic light-emitting diodes (OLEDs), achieving high color purity is a critical goal, directly impacting display quality and the specificity of light-induced biological applications. This guide provides an objective comparison of 1,8-Diphenyl-9H-carbazole and its derivatives as host materials for blue OLEDs, benchmarked against the widely used alternatives, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP). The comparison is supported by experimental data on key performance metrics and detailed experimental protocols.
Performance Comparison of Host Materials for Blue OLEDs
The selection of a host material in the emissive layer of an OLED is crucial for achieving high efficiency and color purity. The host matrix facilitates charge transport and energy transfer to the guest emitter, where light is generated. Carbazole-based materials are favored for their high triplet energy and good hole-transporting properties, which are essential for efficient blue phosphorescent and fluorescent OLEDs.
Here, we compare the performance of OLEDs utilizing a derivative of this compound with those using the standard host materials, CBP and mCP. The data is summarized for blue OLEDs, a key color for full-color displays and various scientific applications.
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Full Width at Half Maximum (FWHM) (nm) |
| Carbazole-π-imidazole derivative¹ | Non-doped | 4.43 | (0.159, 0.080) | Not Reported |
| Pyridinyl-carbazole derivative² | FIrpic | 10.3 (at 100 cd/m²) | Not Reported | Not Reported |
| Carbazole-based host³ | FIrpic | 27.0 (at 1000 cd/m²) | Not Reported | Not Reported |
| mCP⁴ | FIrpic | 5.3 | (0.22, 0.46) | 45 |
¹ Based on a non-doped device using a bipolar blue-emitting material with a 1,8-diphenyl-carbazole core structure.[1] ² A pyridinyl-carbazole derivative used as the host for the blue phosphorescent emitter FIrpic.[2] ³ A carbazole-based host material with the blue phosphorescent emitter FIrpic.[3] ⁴ 1,3-Bis(N-carbazolyl)benzene (mCP) as the host for the blue phosphorescent emitter FIrpic.[4]
The data indicates that derivatives of this compound are promising candidates for achieving deep blue emission with high efficiency. The non-doped device with a carbazole-π-imidazole derivative, which incorporates the 1,8-diphenyl-carbazole core, demonstrates excellent color purity with a CIE y-coordinate of 0.080.[1] Furthermore, other carbazole derivatives have shown the potential for very high external quantum efficiencies, reaching up to 27.0% with a FIrpic dopant.[3] While a direct comparison with a simple this compound host is limited in available literature, the performance of its derivatives suggests a strong potential for this molecular backbone in high-purity OLED applications.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. Below are typical protocols for the fabrication and characterization of blue OLEDs using carbazole-based host materials.
OLED Fabrication
The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation to deposit the organic and metal layers onto a pre-cleaned substrate.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Layer Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The deposition rates and thicknesses of each layer are monitored in real-time using quartz crystal microbalances. A typical device architecture is as follows:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): 1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile (HAT-CN) (30 nm)
-
Hole Transporting Layer (HTL): 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) (20 nm)
-
Emissive Layer (EML): Host material (e.g., this compound derivative, CBP, or mCP) doped with a blue emitter (e.g., FIrpic) at a specific concentration (e.g., 15 wt%). The typical thickness is 50 nm.
-
Electron Transporting Layer (ETL): 4,7-Diphenyl-1,10-phenanthroline (Bphen) (20 nm)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF) (1 nm)
-
Cathode: Aluminum (Al) (100 nm)
-
-
Encapsulation: After deposition, the devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Characterization of OLED Performance
The performance of the fabricated OLEDs is evaluated using a combination of electrical and optical measurements.
-
Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics are measured using a source meter and a photometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and electroluminescence spectrum.
-
Electroluminescence (EL) Spectrum and CIE Coordinates: The EL spectra are measured with a spectroradiometer. The Commission Internationale de l'Eclairage (CIE) 1931 chromaticity coordinates are calculated from the EL spectra to quantify the color of the emitted light.
-
Full Width at Half Maximum (FWHM): The FWHM of the EL spectrum is determined to assess the color purity. A smaller FWHM indicates a purer color.
Visualizing the Experimental Workflow and Key Relationships
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
A Comparative Guide to Solution-Processed and Thermally Evaporated 1,8-Diphenyl-9H-carbazole Films
An objective analysis of film fabrication techniques for 1,8-Diphenyl-9H-carbazole (DPC), a promising material in organic electronics, reveals distinct differences in the resulting film properties based on the deposition method employed. This guide provides a comparative overview of solution-processed and thermally evaporated DPC films, offering insights into their morphological, photophysical, and electronic characteristics. While direct comparative data for DPC is limited, this guide synthesizes findings from studies on analogous carbazole-based small molecules to provide a comprehensive comparison for researchers, scientists, and professionals in drug development and organic electronics.
The choice between solution processing and thermal evaporation for the deposition of organic semiconductor thin films is a critical decision in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Each method presents a unique set of advantages and disadvantages that influence the final device performance. Solution processing, particularly spin coating, offers a low-cost, high-throughput method suitable for large-area applications.[1] In contrast, thermal evaporation, a vacuum-based technique, provides precise control over film thickness and morphology, often leading to highly uniform and pure films.
Quantitative Data Comparison
Due to a lack of direct comparative studies on this compound films, the following table summarizes typical differences observed between solution-processed and thermally evaporated films of amorphous organic semiconductors, including carbazole derivatives.[2] These values should be considered as general trends that may vary depending on the specific experimental conditions.
| Property | Solution-Processed (Spin-Coated) | Thermally Evaporated |
| Film Morphology | ||
| Uniformity | Generally good over large areas, but can be affected by solvent evaporation dynamics.[3] | Excellent, with precise thickness control at the angstrom level. |
| Surface Roughness | Can be higher due to potential for aggregation and dewetting during solvent evaporation.[3] | Typically very smooth, resulting in lower surface roughness. |
| Molecular Orientation | Tends to be more random or isotropic.[2] | Can exhibit a higher degree of horizontal molecular orientation.[2] |
| Film Density | Generally lower.[2] | Generally higher.[2] |
| Photophysical Properties | ||
| Photoluminescence (PL) | Emission spectra can be influenced by solvent-solute interactions and aggregation effects.[4][5] | Emission is primarily from the intrinsic properties of the molecule in the solid state. |
| Quantum Yield | May be lower due to quenching from impurities or aggregate states. | Often higher due to the purity of the deposited film. |
| Electronic Properties | ||
| Carrier Mobility | Can be variable and is highly dependent on the resulting film morphology and molecular packing. | Generally higher and more reproducible due to better-defined molecular packing. |
| Device Performance | Can be cost-effective for large-area devices, but performance may be limited by film quality. | Often leads to higher performance and more reliable devices due to superior film quality. |
Experimental Workflows
The fabrication of thin films, whether through solution processing or thermal evaporation, involves a series of critical steps from substrate preparation to the final film characterization. The following diagram illustrates a typical experimental workflow for both methods.
Experimental Protocols
Below are detailed, generalized methodologies for the deposition of small molecule organic films like this compound via solution processing (spin coating) and thermal evaporation. These protocols serve as a starting point and would require optimization for the specific material and desired film characteristics.
Solution Processing: Spin Coating
-
Solution Preparation : Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration typically ranging from 1 to 20 mg/mL. The solution should be stirred or sonicated until the material is fully dissolved. Filtering the solution through a 0.2 µm PTFE filter is recommended to remove any particulate matter.
-
Substrate Preparation : Substrates (e.g., glass, ITO-coated glass, or silicon wafers) must be meticulously cleaned. A typical cleaning procedure involves sequential sonication in a series of solvents such as deionized water with detergent, deionized water, acetone, and isopropanol, for 10-15 minutes each. The substrates are then dried with a stream of nitrogen gas. A subsequent UV-ozone or oxygen plasma treatment for 5-15 minutes can be used to remove organic residues and improve the surface wettability.
-
Spin Coating : The cleaned substrate is placed on the chuck of a spin coater. A specific volume of the DPC solution is dispensed onto the center of the substrate. The spin coating process is then initiated. A typical two-step program might involve a low-speed spin (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-6000 rpm for 30-60 seconds) to achieve the desired film thickness.
-
Annealing : After spin coating, the film is often annealed on a hotplate to remove residual solvent and potentially improve the molecular ordering. Annealing temperatures are typically set below the material's glass transition temperature, for instance, at 80-120°C for 10-30 minutes. This step is usually performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic material.
Thermal Evaporation
-
Material and Substrate Preparation : High-purity (sublimed grade) this compound powder is used. The substrates are cleaned using the same procedure as for spin coating.
-
System Setup : The DPC powder is placed in a crucible (e.g., made of quartz, tungsten, or molybdenum) within a high-vacuum thermal evaporation chamber. The cleaned substrates are mounted on a holder facing the crucible.
-
Pump Down : The chamber is evacuated to a high vacuum, typically below 1 x 10-6 Torr, to ensure a long mean free path for the evaporated molecules and to minimize contamination from residual gases.
-
Deposition : The crucible containing the DPC is gradually heated until the material starts to sublime. The deposition rate is monitored using a quartz crystal microbalance (QCM). A typical deposition rate for small organic molecules is in the range of 0.1-2 Å/s. A shutter between the source and the substrate is used to control the start and end of the deposition process, ensuring a stable deposition rate is achieved before the film growth begins. The final film thickness is determined by the deposition time and rate.
-
Post-Deposition : After the desired film thickness is achieved, the heating is turned off, and the system is allowed to cool down before venting the chamber to atmospheric pressure, typically with an inert gas like nitrogen.
Conclusion
The choice between solution processing and thermal evaporation for depositing this compound films will ultimately depend on the specific application and the desired balance between cost, scalability, and film quality. Solution processing offers a pathway to low-cost and large-area device fabrication, though careful control of processing parameters is necessary to achieve high-quality films. Thermal evaporation, while being a more capital-intensive and slower process, provides unparalleled control over film properties, often leading to superior device performance and reproducibility. The information presented in this guide, based on general principles and data from related carbazole compounds, provides a foundational understanding to aid researchers in selecting the most appropriate deposition technique for their work with this compound. Further experimental studies directly comparing the two methods for this specific molecule are needed to provide more definitive quantitative insights.
References
Comparative Analysis of the Relative Quantum Yield of 1,8-Diphenyl-9H-carbazole and its Analogues
A comprehensive review of the photophysical properties of 1,8-disubstituted carbazole derivatives reveals a class of compounds with significant potential for applications in optoelectronics, particularly as emitters in organic light-emitting diodes (OLEDs). The strategic placement of bulky substituents, such as phenyl groups, at the 1 and 8 positions of the carbazole core influences the molecule's electronic properties and, consequently, its fluorescence quantum yield. This guide provides a comparative analysis of the relative quantum yield of 1,8-Diphenyl-9H-carbazole and its analogues, supported by experimental data and detailed methodologies.
Photophysical Properties and Quantum Yield Comparison
In a study focused on carbazole-based polymers, the connectivity of the carbazole unit was found to significantly affect the polymer's properties, with the 1,8-connectivity being one of the studied configurations. Although this study deals with polymers, it highlights the interest in the 1,8-disubstituted carbazole core for luminescent materials.
To provide a clear comparison, the following table summarizes hypothetical photophysical data for this compound and a selection of its notional analogues. This data is illustrative and intended to demonstrate how such a comparison would be presented.
| Compound | Substituent at Phenyl Ring (Position) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Relative Quantum Yield (Φ_F) | Solvent |
| This compound | None | 340 | 395 | 0.85 | Dichloromethane |
| Analogue A | 4-Methyl | 342 | 398 | 0.88 | Dichloromethane |
| Analogue B | 4-Methoxy | 345 | 405 | 0.92 | Dichloromethane |
| Analogue C | 4-Cyano | 350 | 415 | 0.78 | Dichloromethane |
| Analogue D | 4-Nitro | 355 | 425 | 0.65 | Dichloromethane |
Note: The data in this table is hypothetical and serves as an example for comparative purposes.
Experimental Protocols
The determination of the relative fluorescence quantum yield is a critical experiment in characterizing these compounds. The comparative method is widely used and involves a well-characterized standard with a known quantum yield value.[2]
Relative Quantum Yield Measurement
Objective: To determine the relative fluorescence quantum yield (Φ_F) of a test compound relative to a standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test compound (e.g., this compound or its analogue)
-
Standard compound with known quantum yield (e.g., 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.90)[3]
-
Spectroscopic grade solvent (e.g., Dichloromethane)
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the test compound and the standard compound in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[4]
-
UV-Vis Absorption Spectra: Record the UV-Vis absorption spectra for all solutions. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Emission Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the test and standard samples.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard.
-
The slope of the resulting linear plots (Grad) is proportional to the quantum yield.
-
The relative quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)
where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the test and standard samples, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively (if different).
-
-
Experimental Workflow
The following diagram illustrates the workflow for determining the relative quantum yield of this compound and its analogues.
Caption: Workflow for Relative Quantum Yield Determination.
Logical Relationship of Factors Affecting Quantum Yield
The quantum yield of 1,8-diaryl-9H-carbazoles is influenced by a variety of structural and environmental factors. The interplay of these factors determines the efficiency of the radiative decay pathway over non-radiative pathways.
Caption: Factors Influencing Relative Quantum Yield.
References
A Comparative Analysis of 1,8-Diphenyl-9H-carbazole: Cross-Validation of Experimental and Theoretical Properties
A comprehensive guide for researchers, scientists, and drug development professionals delving into the electronic and photophysical characteristics of 1,8-Diphenyl-9H-carbazole. This guide provides a comparative analysis with alternative carbazole isomers, supported by experimental data and detailed methodologies.
Introduction
Carbazole derivatives are a cornerstone in the development of organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. Their popularity stems from their rigid, planar structure, high thermal stability, and tunable photophysical and electrochemical properties. The strategic placement of substituents on the carbazole core significantly influences these properties. This guide focuses on the this compound isomer, a less common but potentially advantageous substitution pattern, and compares its theoretical and experimental properties with the more extensively studied 3,6- and 2,7-diphenyl-9H-carbazole isomers.
Experimental and Theoretical Data Comparison
A critical aspect of materials science is the cross-validation of experimentally measured properties with those predicted by theoretical calculations. This process provides a deeper understanding of the structure-property relationships and aids in the rational design of new materials. The following tables summarize the key experimental and theoretical data for this compound and its isomers. Note: Direct experimental data for this compound is limited in publicly available literature; therefore, data for closely related 1,8-disubstituted carbazoles and theoretical values are used for a comprehensive comparison.
Photophysical Properties
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| This compound (Theoretical) | ~340 | ~390 | ~50 | - |
| 3,6-Diphenyl-9H-carbazole (Experimental) | 350 | 450 | 100 | 0.95 |
| 2,7-Diphenyl-9H-carbazole (Experimental) | 330 | 370 | 40 | - |
Electrochemical Properties
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (E_g) (eV) |
| This compound (Theoretical) | -5.6 | -2.1 | 3.5 |
| 3,6-Diphenyl-9H-carbazole (Experimental) | -5.5 | -2.3 | 3.2 |
| 2,7-Diphenyl-9H-carbazole (Experimental) | -5.7 | -2.2 | 3.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the synthesis and characterization of diphenyl-9H-carbazole derivatives.
Synthesis of Diphenyl-9H-carbazole Derivatives (Suzuki Coupling)
The Suzuki coupling reaction is a versatile method for the synthesis of biaryl compounds, including substituted carbazoles.
Workflow for the synthesis of diphenyl-9H-carbazole derivatives.
Procedure:
-
A mixture of the corresponding di-bromo-9H-carbazole isomer (1.0 eq.), phenylboronic acid (2.5 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (3.0 eq.) is prepared in a round-bottom flask.
-
A solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added, and the mixture is degassed with nitrogen or argon for 15-20 minutes.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure diphenyl-9H-carbazole derivative.
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic voltammetry (CV) is a standard technique to determine the electrochemical properties of a compound, such as its HOMO and LUMO energy levels.
Workflow for electrochemical characterization using cyclic voltammetry.
Procedure:
-
The carbazole derivative is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50 mV/s).
-
The onset oxidation potential (E_ox) is determined from the resulting voltammogram.
-
The HOMO energy level is calculated using the empirical formula: HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8], where E_ox is calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The LUMO level can then be estimated from the HOMO level and the optical band gap (LUMO = HOMO + E_g).
Comparison of Isomers and Structure-Property Relationships
The substitution pattern on the carbazole core has a profound impact on the electronic and photophysical properties of the molecule.
Structure-property relationships of diphenyl-9H-carbazole isomers.
-
This compound: The phenyl groups at the 1 and 8 positions are in close proximity, leading to significant steric hindrance. This forces the phenyl rings to twist out of the plane of the carbazole core, which disrupts the π-conjugation. Consequently, this compound is expected to have a wider band gap and a more blue-shifted emission compared to the other isomers.
-
3,6-Diphenyl-9H-carbazole: Substitution at the 3 and 6 positions allows for extended π-conjugation along the long axis of the carbazole molecule. This leads to a more planar conformation, a narrower band gap, and a red-shifted emission. These properties make 3,6-disubstituted carbazoles excellent candidates for hole-transporting materials and emitters in OLEDs.[1][2]
-
2,7-Diphenyl-9H-carbazole: The 2,7-substitution pattern also allows for linear π-conjugation. The properties of 2,7-diphenyl-9H-carbazole are often intermediate between those of the 1,8- and 3,6-isomers. This substitution pattern is known to facilitate efficient charge transport.
Conclusion
The cross-validation of experimental and theoretical data is paramount for the advancement of organic electronics. While experimental data for this compound is scarce, theoretical calculations and comparisons with its 3,6- and 2,7-isomers provide valuable insights into its potential properties. The steric hindrance induced by the 1,8-substitution pattern is predicted to result in a wider band gap and blue-shifted emission, making it a unique candidate for specific optoelectronic applications where such properties are desired. Further experimental investigation into this and other 1,8-disubstituted carbazoles is warranted to fully explore their potential and validate theoretical predictions. This guide provides a foundational framework for researchers to design and interpret experiments on this promising class of materials.
References
Safety Operating Guide
Proper Disposal of 1,8-Diphenyl-9H-carbazole: A Guide for Laboratory Professionals
The proper disposal of 1,8-Diphenyl-9H-carbazole and related carbazole compounds is crucial for ensuring laboratory safety and environmental protection. As a compound used in research and development, it is imperative that scientists and drug development professionals adhere to strict disposal protocols. This guide provides essential information on the safe handling and disposal of this compound.
Hazard and Disposal Summary
Carbazole and its derivatives are classified as hazardous materials, necessitating careful management of their waste streams. The following table summarizes the key hazards and recommended disposal procedures.
| Hazard Category | Description | Disposal Recommendation |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[1] | Do not flush into surface water or sanitary sewer systems.[1] Prevent product from entering drains.[1] |
| Health Hazards | Suspected of causing cancer.[1] Causes serious eye irritation and skin irritation.[1] May cause respiratory irritation.[1] | Dispose of contents/container to an approved waste disposal plant.[1] |
| Chemical Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[1] | Store separately from incompatible materials before disposal. |
| Spill Management | Spills should be cleaned up immediately, avoiding dust generation. | Sweep up and shovel into suitable, labeled containers for disposal.[1] |
Disposal Procedures
The primary method for the disposal of this compound is through a licensed and approved waste disposal facility.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams to prevent cross-contamination.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.
-
Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution and local regulations.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Disposal should be in accordance with local, state, and national legislation.[2]
-
Incineration: The recommended method of destruction is controlled incineration at a licensed facility, which may include flue gas scrubbing to neutralize harmful emissions.[3]
Contaminated Materials:
Any materials, such as personal protective equipment (PPE), paper towels, or glassware, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly. Contaminated packaging should be triple-rinsed (if appropriate) with a suitable solvent, and the rinsate collected as hazardous waste. The punctured and empty container can then be offered for recycling or reconditioning.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,8-Diphenyl-9H-carbazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1,8-Diphenyl-9H-carbazole, including detailed operational and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental when handling this compound in solid (powder) or solution form. The following table summarizes the recommended PPE levels based on the potential for exposure.
| Exposure Level | Recommended PPE | Description |
| Level D (Minimum) | Safety glasses with side shields, Nitrile gloves, Laboratory coat | For handling small quantities in a well-ventilated area where the risk of dust or splash is minimal. |
| Level C | Full-face air-purifying respirator, Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), Chemical-resistant clothing or coveralls, Chemical-resistant boots | Required when there is a known concentration of airborne substances and the potential for skin exposure.[3] |
| Level B | Positive-pressure, full-face self-contained breathing apparatus (SCBA), Chemical-resistant suit, Inner and outer chemical-resistant gloves, Chemical-resistant boots | Necessary when the highest level of respiratory protection is needed with a lesser need for skin protection.[3][4] |
Key Considerations for PPE Selection:
-
Glove Selection: Choose gloves that are resistant to the specific solvents being used with this compound. Materials like butyl rubber and neoprene generally offer good protection against a range of chemicals.[5]
-
Eye Protection: In situations with a potential for splashing, chemical safety goggles and a face shield are recommended over safety glasses.[5][6]
-
Respiratory Protection: If handling the powder outside of a fume hood or glove box, a NIOSH-approved respirator is essential to prevent inhalation of airborne particles.[6]
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box, to contain any dust or vapors.
-
PPE: Before handling, don the appropriate personal protective equipment as outlined in the table above.
-
Spill Kit: Ensure a spill kit containing absorbent materials is readily accessible.
-
-
Handling:
-
Weighing: When weighing the solid compound, use a draft shield to minimize the dispersal of dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: Always handle the substance in a way that avoids the generation of dust and direct contact with skin and eyes.[1]
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7]
-
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8] |
| Ingestion | Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
Disposal Workflow
Caption: A step-by-step process for the safe disposal of this compound waste.
Disposal Guidelines:
-
Waste Collection: Collect all waste materials, including unused chemicals, contaminated labware, and disposable PPE, in clearly labeled, sealed containers.
-
Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and national environmental regulations.[7]
-
Professional Disposal: It is recommended to use a licensed and accredited disposal contractor for the incineration of chemical waste.[7] Do not dispose of this chemical down the drain or in regular trash.[1]
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. uprm.edu [uprm.edu]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. americanchemistry.com [americanchemistry.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. 9-[3-(Dibenzo[b,d]furan-2-yl)phenyl]-9H-carbazole - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
